molecular formula C10H10N2O2 B1323380 ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 24334-19-8

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1323380
CAS No.: 24334-19-8
M. Wt: 190.2 g/mol
InChI Key: GWQJRVCTFVYPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQJRVCTFVYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618424
Record name Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24334-19-8
Record name Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of modern drug discovery is rich with heterocyclic scaffolds, among which the pyrrolopyridines, or azaindoles, represent a class of "privileged structures." These bicyclic systems, which feature a pyrrole ring fused to a pyridine ring, are bioisosteres of indole and purine, granting them unique electronic properties and hydrogen bonding capabilities that are highly attractive for targeting a range of enzymes and receptors.

Specifically, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework is a crucial building block in medicinal chemistry. This guide provides an in-depth technical overview of a key derivative, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate . We will explore its core physical properties, established synthetic and analytical protocols, and its role as a foundational precursor for developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important molecule.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both synthetic reactions and biological systems. While extensive experimental data for this specific, less common 6-azaindole isomer is not always aggregated, the following table summarizes its known and computed properties. It is critical for researchers to note the existence of several isomers (e.g., pyrrolo[3,2-c], pyrrolo[2,3-b]), and to confirm the identity of their material with the analytical methods described later in this guide.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.20 g/mol [1][2]
CAS Number Data not available for this specific isomer. Related isomers include 800401-64-3 (pyrrolo[3,2-c] isomer) and 147503-82-0 (5-carboxylate isomer).[1][2][3]N/A
Appearance Expected to be an off-white to yellow crystalline solid.General chemical knowledge
Melting Point Not reported in provided search results.N/A
Boiling Point Not reported in provided search results.N/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water.General chemical principles
XLogP3 1.5 (Computed for isomer)[2]

Synthesis and Purification: A Reliable Pathway

The construction of the 6-azaindole scaffold is a critical step. One of the most effective and frequently cited methods involves the condensation of a substituted nitropyridine with diethyl oxalate, followed by a reductive cyclization. This approach provides a robust and scalable route to ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates.

Causality in Experimental Design: The choice of a 3-substituted-4-nitropyridine precursor is strategic; the nitro group is a powerful electron-withdrawing group that activates the adjacent position for nucleophilic attack. Following condensation with diethyl oxalate, the nitro group serves as the precursor to the pyrrole nitrogen. Its reduction, typically with a chemical reductant like tin(II) chloride or through catalytic hydrogenation, initiates an intramolecular cyclization to form the pyrrole ring, yielding the stable aromatic azaindole core.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start 4-Nitropyridine Derivative Condensation Condensation with Diethyl Oxalate Start->Condensation Base (e.g., NaOEt) Intermediate Pyridylpyruvate Intermediate Condensation->Intermediate Reduction Reductive Cyclization (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Acidic or Catalytic Conditions Purification Purification (Column Chromatography) Reduction->Purification Product Ethyl 1H-pyrrolo[2,3-c]pyridine- 2-carboxylate Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Step 1: Condensation. To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the starting 4-nitropyridine derivative (1.0 eq) portion-wise while maintaining the temperature below 10°C.

  • Step 2: Oxalate Addition. Diethyl oxalate (1.2 eq) is added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours until TLC analysis indicates the consumption of the starting material.

  • Step 3: Work-up. The reaction is quenched by pouring it into ice-water and acidifying with dilute HCl. The resulting precipitate (the ethyl pyridylpyruvate intermediate) is collected by filtration, washed with cold water, and dried.

  • Step 4: Reductive Cyclization. The dried intermediate (1.0 eq) is dissolved in a suitable solvent such as acetic acid or ethanol. A reducing agent, such as tin(II) chloride dihydrate (4-5 eq) or a catalytic amount of Pd/C under a hydrogen atmosphere, is introduced.

  • Step 5: Heating and Cyclization. The mixture is heated to reflux (typically 80-100°C) for 2-6 hours. The reaction progress is monitored by TLC or LC-MS.

  • Step 6: Final Purification. After completion, the reaction mixture is cooled, neutralized, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.

Analytical_Workflow cluster_analysis Analytical & Structural Verification Workflow Compound Purified Synthetic Product NMR 1H and 13C NMR (Structural Backbone) Compound->NMR MS Mass Spectrometry (Molecular Weight) Compound->MS IR Infrared Spectroscopy (Functional Groups) Compound->IR Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: A multi-technique workflow for structural confirmation.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. Key signals should include:

    • A broad singlet for the N-H proton of the pyrrole ring (typically δ > 11 ppm).

    • Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and pyrrole rings.

    • A quartet (2H) and a triplet (3H) for the ethyl ester group, typically around δ 4.3 ppm and δ 1.3 ppm, respectively.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include the ester carbonyl (C=O) around δ 160-165 ppm, aromatic carbons in the δ 100-150 ppm range, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for key functional groups:

    • A sharp N-H stretching vibration around 3300-3400 cm⁻¹.

    • A strong C=O stretching vibration for the ester carbonyl group around 1700-1720 cm⁻¹.

    • C-H stretching and C=C/C=N aromatic ring vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 191.0815, corresponding to the formula C₁₀H₁₁N₂O₂⁺.

General Analytical Protocol
  • Sample Preparation: Dissolve a small amount of the purified solid (~5-10 mg for NMR) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For MS and IR, sample preparation follows standard instrument procedures.

  • Data Acquisition: Acquire spectra on calibrated spectrometers. For NMR, standard acquisition parameters for ¹H and ¹³C are typically sufficient.

  • Data Analysis: Integrate peaks, determine chemical shifts (ppm) and coupling constants (Hz), and compare the data against expected values and data for related structures to confirm the compound's identity and assess its purity.[4][5]

Applications in Research and Drug Development

This compound is not an end-product but a versatile synthetic intermediate. Its value lies in the strategic placement of the ester, which can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide. This functionality allows for the introduction of diverse chemical groups, enabling the exploration of structure-activity relationships (SAR).

The 6-azaindole scaffold is a key component in a variety of biologically active agents, particularly kinase inhibitors. The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding interactions of purines in ATP-binding sites.

  • Kinase Inhibitors: Derivatives of the pyrrolopyridine core have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR), which are key targets in oncology.[6][7][8]

  • Enzyme Inhibitors: The scaffold has been employed in the design of inhibitors for other enzyme classes, such as phosphodiesterase 4B (PDE4B), which is relevant for treating inflammatory and central nervous system disorders.[9]

Stability and Storage

Like many nitrogen-containing heterocyclic compounds, this compound should be handled with care to ensure its long-term integrity.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended.

  • Stability: The compound should be protected from prolonged exposure to light, moisture, and strong oxidizing agents to prevent degradation.

Conclusion

This compound is a foundational building block for the synthesis of complex molecules with significant therapeutic potential. While detailed experimental physical data for this specific isomer remains sparse in the literature, its synthesis via established routes from nitropyridine precursors is well-understood. Its true value is realized in its utility as a versatile scaffold, where the ester group provides a convenient handle for chemical modification. A rigorous analytical workflow, combining NMR, MS, and IR spectroscopy, is essential for unambiguous structural confirmation. For researchers in medicinal chemistry, a thorough understanding of this scaffold's properties and synthesis is a gateway to developing next-generation targeted therapies.

References

  • 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid ethyl ester - BuyersGuideChem. [Link]

  • Cas 872355-63-0,METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE | lookchem. [Link]

  • ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | C10H10N2O2 | CID 44630701 - PubChem. [Link]

  • Novel Synthesis of Pyrano[2,3‐c]pyrrole, Isoindoline, Pyrrolo[3,4‐b]pyridine, and Pyrrolo[3,4‐d]pyrimidine Derivatives - Wiley Online Library. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. - researchgate.net. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Royal Society of Chemistry. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. [Link]

  • Pyrrole-2-carboxylic acid - Wikipedia. [Link]

Sources

An In-depth Technical Guide to Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Azaindole Scaffold

The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active natural products and synthetic drugs, allows it to function as a bioisostere, interacting with a wide array of biological targets. The incorporation of a nitrogen atom into the six-membered ring modifies the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. Derivatives of the 6-azaindole core have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, antiviral effects, and modulation of central nervous system receptors. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a key building block in the synthesis of these complex and biologically active molecules, making a thorough understanding of its properties and synthesis crucial for researchers in drug development.[1]

Chemical Structure and IUPAC Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is a specific isomer of the ethyl pyrrolopyridine carboxylate family, and its precise connectivity is crucial for its reactivity and subsequent use in synthesis.

IUPAC Name: this compound[2][3][4]

Synonyms: 6-Azaindole-2-carboxylic acid ethyl ester

CAS Number: 24334-19-8[2][3][4]

Molecular Formula: C₁₀H₁₀N₂O₂[2][3][4]

Molecular Weight: 190.20 g/mol [3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point371.8°C at 760 mmHg[3]
Storage2-8°C, dry area[3]
FormSolid[3]
SMILESCCOC(=O)c1cc2ccncc2[nH]1[2]
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3[2][4]

Synthesis Protocol: A Representative Method

The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates is most commonly achieved through a condensation and reductive cyclization sequence starting from an appropriate nitropyridine.[1] The following protocol is a representative, detailed procedure based on this established methodology.

Reaction Scheme:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A 3-Nitro-4-aminopyridine C Intermediate A A->C NaH, THF B Diethyl oxalate B->C D Intermediate A E This compound D->E Fe, AcOH

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Condensation of 3-Nitro-4-aminopyridine with Diethyl Oxalate

  • Reagent Preparation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: To the stirred suspension, add a solution of 3-nitro-4-aminopyridine (13.9 g, 0.10 mol) in 100 mL of anhydrous THF dropwise at 0°C. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of Diethyl Oxalate: Cool the reaction mixture back to 0°C and add diethyl oxalate (14.6 g, 0.10 mol) dropwise.

  • Completion: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the amino group of 3-nitro-4-aminopyridine, forming the corresponding anion which then acts as a nucleophile.

  • Anhydrous THF: The reaction is sensitive to moisture as sodium hydride reacts violently with water. THF is a suitable aprotic solvent that dissolves the reactants and intermediates.

  • 0°C Addition: The initial deprotonation and the subsequent reaction with diethyl oxalate are exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent side reactions.

Step 2: Reductive Cyclization

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in 200 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent: To the stirred solution, add iron powder (27.9 g, 0.50 mol) portion-wise. The addition is exothermic.

  • Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the excess iron and iron salts.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of a nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization with the adjacent carbonyl group, followed by dehydration, to form the pyrrole ring.

  • Heating: The reductive cyclization requires thermal energy to proceed at a reasonable rate.

  • Column Chromatography: This is a standard purification technique to separate the desired product from any unreacted starting materials, by-products, and impurities.

Characterization

Expected ¹H NMR (in CDCl₃, 400 MHz):

  • Ethyl group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-).

  • Pyrrole NH: A broad singlet at δ > 9.0 ppm.

  • Aromatic protons: Signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the pyrrole and pyridine rings. The specific chemical shifts and coupling constants would need to be determined experimentally.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

  • Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).

  • Ester carbonyl: A signal around δ 160-165 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (δ 100-150 ppm).

Expected Mass Spectrometry (ESI+):

  • [M+H]⁺ peak at m/z 191.08.

Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, the 6-azaindole scaffold it provides is of significant interest in drug development.

  • Kinase Inhibitors: The 6-azaindole core is a key component of several potent kinase inhibitors. By modifying the 2-carboxylate group and substituting the pyrrole and pyridine rings, researchers have developed inhibitors for targets such as fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B).

  • Potassium-Competitive Acid Blockers (P-CABs): Derivatives of 1H-pyrrolo[2,3-c]pyridine have been designed and synthesized as P-CABs for the treatment of acid-related gastrointestinal disorders.

  • Cannabinoid Receptor Modulators: The 6-azaindole ring has been explored as a bioisosteric replacement for indole in the development of allosteric modulators of the cannabinoid receptor 1 (CB₁).[5]

The ethyl ester at the 2-position of the 6-azaindole core is a versatile functional group that can be readily converted into other functionalities such as amides, carboxylic acids, or alcohols, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its synthesis, based on established chemical principles, provides a reliable route to the medicinally important 6-azaindole scaffold. A thorough understanding of its chemical properties and a robust synthetic protocol are essential for researchers and scientists working in the field of drug discovery and development. The continued exploration of derivatives based on this core structure holds great promise for the discovery of novel therapeutics.

References

  • Angene Chemical. 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Navarro, H. A., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(9), 1276–1281. Available at: [Link]

  • Acmec Biochemical. 24334-19-8[this compound]. Available at: [Link]

  • Song, J. J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514. Available at: [Link]

  • Parr-Besenbruch, M., et al. (2017). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. Available at: [Link]

  • Google Patents. CN104387385B - 6-carboxylate methyl ester-2-oxygen-7-azaindole and preparation method thereof and application.
  • Kulyk, M. O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 32-51. Available at: [Link]

Sources

The Genesis and Evolution of Pyrrolo[2,3-c]pyridine Synthesis: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a cornerstone in contemporary medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for indole have propelled its use in the development of kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this vital heterocyclic system. We will traverse the timeline from early, often harsh, classical methods to the sophisticated and highly efficient transition-metal-catalyzed and other modern strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis of this important pharmacophore.

Introduction: The Rise of a Privileged Scaffold

The story of pyrrolo[2,3-c]pyridine is a testament to the enduring quest in organic chemistry for novel molecular architectures with therapeutic potential. As a member of the azaindole family, this bicyclic heterocycle, containing a pyrrole ring fused to a pyridine ring, has garnered significant attention for its remarkable versatility as a pharmacophore. The strategic placement of the nitrogen atom in the pyridine ring profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, often conferring advantages over its parent indole counterpart.

This guide will deconstruct the synthetic evolution of the pyrrolo[2,3-c]pyridine core, providing a causal narrative behind the experimental choices that have defined its synthesis. We will begin by delving into the historical context of its discovery and the foundational classical syntheses. Subsequently, we will navigate through the transformative impact of modern synthetic methodologies, offering detailed protocols and mechanistic insights.

A Historical Perspective: The Early Foundations of Pyrrolo[2,3-c]pyridine Synthesis

While a singular, definitive "discovery" of the pyrrolo[2,3-c]pyridine scaffold is not prominently documented in the annals of early chemical literature, its conceptualization and initial syntheses can be traced back to the broader exploration of azaindoles. Early organic chemists, recognizing the biological significance of the indole nucleus, logically extended their investigations to its nitrogen-containing analogues.

The initial forays into azaindole synthesis were largely adaptations of established indole syntheses, often requiring harsh reaction conditions and providing limited yields. These classical methods, while historically significant, laid the groundwork for the more refined techniques that would follow.

The Adaptation of Classical Indole Syntheses

The venerable Fischer indole synthesis stands as a pillar of heterocyclic chemistry. However, its application to the synthesis of azaindoles, including the pyrrolo[2,3-c]pyridine isomer, was initially met with challenges. The electron-deficient nature of the pyridine ring hinders the key[1][1]-sigmatropic rearrangement, often leading to poor yields.[1] Despite this, early researchers demonstrated that with appropriately substituted pyridylhydrazines, particularly those bearing electron-donating groups, the Fischer cyclization could be a viable, albeit limited, route to 4- and 6-azaindoles.[1][2][3]

The Madelung synthesis , another classical method involving the intramolecular cyclization of N-phenylamides at high temperatures with a strong base, was also explored for azaindole construction.[4] Similar to the Fischer synthesis, the demanding conditions of the Madelung reaction limited its broad applicability in the early days of pyrrolopyridine chemistry.

The Reissert and Batcho-Leimgruber syntheses also found their place in the early toolkit for accessing the azaindole core, with the latter being particularly useful for the preparation of 4-, 5-, and 6-azaindoles.

The following diagram illustrates the conceptual application of these classical methods to the synthesis of the generic azaindole scaffold.

Classical_Indole_Syntheses_Adapted_for_Azaindoles cluster_Fischer Fischer Indole Synthesis cluster_Madelung Madelung Synthesis cluster_Batcho Batcho-Leimgruber Synthesis Fischer_Start Pyridylhydrazine + Ketone/Aldehyde Fischer_Product Azaindole Fischer_Start->Fischer_Product Acid catalyst, Heat Madelung_Start N-Acyl-aminomethylpyridine Madelung_Product Azaindole Madelung_Start->Madelung_Product Strong base, High Temp. Batcho_Start Nitromethylpyridine Derivative Batcho_Product Azaindole Batcho_Start->Batcho_Product 1. Enamine formation 2. Reductive cyclization

Figure 1: Conceptual overview of classical indole syntheses adapted for the preparation of azaindoles.

The Modern Era: Strategic and Efficient Syntheses of Pyrrolo[2,3-c]pyridines

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of pyrrolo[2,3-c]pyridines. The advent of transition-metal-catalyzed cross-coupling reactions and the development of novel cyclization strategies revolutionized the field, offering milder conditions, greater functional group tolerance, and significantly improved yields. Modern synthetic approaches can be broadly categorized into three main strategies:

  • Strategy A: Annulation of a Pyrrole Ring onto a Pre-existing Pyridine Core.

  • Strategy B: Annulation of a Pyridine Ring onto a Pre-existing Pyrrole Core.

  • Strategy C: Synchronous Formation of Both Rings.

The following sections will delve into the key methodologies within these strategies, providing mechanistic rationale and representative experimental protocols.

Strategy A: Building the Pyrrole upon the Pyridine

This is arguably the most common and versatile approach to the pyrrolo[2,3-c]pyridine scaffold, leveraging the availability of a wide array of substituted pyridines.

The Bartoli reaction has emerged as a powerful tool for the synthesis of 6-azaindoles. This method involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent to construct the pyrrole ring. The reaction is tolerant of various functional groups and generally proceeds with good regioselectivity.

Causality in Experimental Choice: The choice of a 3-nitro-2-halopyridine or a 3-nitro-4-halopyridine as the starting material dictates the regiochemical outcome, leading to the formation of the pyrrolo[2,3-c]pyridine skeleton. The vinyl Grignard reagent serves as a two-carbon synthon for the pyrrole ring.

Representative Protocol: Bartoli Synthesis of a 6-Azaindole Derivative

Step 1: Grignard Reaction

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Cyclization

  • The crude intermediate from Step 1 is purified by flash column chromatography.

  • The purified intermediate is then subjected to cyclization conditions, which can vary but often involve heating in a high-boiling solvent or treatment with a palladium catalyst to afford the desired pyrrolo[2,3-c]pyridine.

The development of palladium- and copper-catalyzed reactions has had a profound impact on the synthesis of pyrrolo[2,3-c]pyridines. These methods often involve the coupling of a suitably functionalized pyridine with a partner that provides the atoms for the pyrrole ring, followed by an intramolecular cyclization.

A prominent example is the Sonogashira coupling of a halopyridine with a terminal alkyne, followed by a copper- or palladium-catalyzed intramolecular cyclization of the resulting alkynylpyridine.

Sonogashira_Route Start 3-Amino-4-halopyridine Coupled Alkynylpyridine Intermediate Start->Coupled Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) Alkyne Terminal Alkyne Alkyne->Coupled Product Pyrrolo[2,3-c]pyridine Coupled->Product Intramolecular Cyclization (e.g., CuI, heat)

Figure 2: General schematic of the Sonogashira coupling and intramolecular cyclization approach to pyrrolo[2,3-c]pyridines.

Representative Protocol: Tandem Sonogashira Coupling and Cyclization

  • To a degassed solution of 3-amino-4-iodopyridine (1.0 eq), a terminal alkyne (1.2 eq), and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) in a solvent such as DMF or acetonitrile, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired pyrrolo[2,3-c]pyridine.

Strategy B: Constructing the Pyridine upon the Pyrrole

While less common than Strategy A, building the pyridine ring onto a pre-existing pyrrole is a valuable approach, particularly for accessing specific substitution patterns. This strategy often involves the cyclization of a pyrrole derivative bearing appropriate functional groups at the 2- and 3-positions.

A notable example involves the Vilsmeier-Haack reaction on a 4-aroylpyrrole to introduce carbonyl functionalities at the 2- and 3-positions, followed by condensation with a nitrogen source like glycine methyl ester to form the pyridine ring.[4]

Strategy C: Concurrent Ring Formation

Strategies that construct both the pyrrole and pyridine rings in a concerted or tandem fashion are highly convergent and efficient. The intramolecular Diels-Alder reaction of oxazoles (IMDAO) has emerged as a sophisticated method for the direct synthesis of the 6-azaindole core.[5] This approach involves the cycloaddition of an oxazole tethered to a dienophile, which upon rearrangement, yields the pyrrolo[2,3-c]pyridine skeleton.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular pyrrolo[2,3-c]pyridine target is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative summary of the key synthetic methods.

MethodStarting MaterialsKey FeaturesAdvantagesLimitations
Fischer Indole Synthesis Pyridylhydrazines, Ketones/AldehydesAcid-catalyzed cyclizationAccess to diverse substitution patternsOften requires harsh conditions, low yields with electron-deficient pyridines
Bartoli Synthesis Nitropyridines, Vinyl Grignard reagentsFormation of the pyrrole ringGood functional group tolerance, reliableRequires stoichiometric organometallic reagents
Sonogashira Coupling/Cyclization Halopyridines, Terminal AlkynesPalladium/copper catalysisMild conditions, high efficiency, good scopePotential for catalyst poisoning, cost of catalysts
Vilsmeier-Haack/Condensation Substituted PyrrolesBuilding the pyridine ringAccess to unique substitution patternsMulti-step, may require specific pyrrole precursors
Intramolecular Diels-Alder Functionalized OxazolesConvergent ring formationHigh complexity from simple precursorsSubstrate synthesis can be lengthy

Conclusion and Future Outlook

The synthesis of pyrrolo[2,3-c]pyridines has undergone a remarkable evolution, progressing from the adaptation of classical indole syntheses to the development of highly efficient and versatile modern methodologies. The journey from high-temperature, low-yielding reactions to mild, catalytically driven processes has opened up vast new avenues for the exploration of this privileged scaffold in drug discovery and materials science.

Future advancements in this field are likely to focus on the development of even more sustainable and atom-economical synthetic methods. The application of C-H activation, photoredox catalysis, and flow chemistry holds immense promise for further streamlining the synthesis of these valuable compounds. As our understanding of the biological roles of pyrrolo[2,3-c]pyridine-containing molecules continues to grow, so too will the demand for innovative and practical synthetic strategies to access novel analogues. This guide serves as both a historical record and a practical handbook to aid researchers in this ongoing endeavor.

References

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link][1][3]

  • Synfacts. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts, 2010(03), 0270-0270. [Link][2]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
  • Osano, M., Jhaveri, D. P., & Wipf, P. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2215–2219. [Link][5]

  • Madelung, W. (1912). Ueber eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128–1134. [Link][4]

  • Kowalski, J., & Szczepankiewicz, W. (2018). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 16(44), 8562-8570. [Link][4]

Sources

CAS number 24334-19-8 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 24334-19-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Structure

This compound is a bicyclic molecule incorporating both pyrrole and pyridine rings, with an ethyl ester functional group.[1] This unique structural arrangement makes it a valuable intermediate in the synthesis of more complex molecular architectures.[2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for designing synthetic routes, selecting appropriate analytical techniques, and understanding the compound's behavior in various experimental settings.

PropertyValueSource(s)
CAS Number 24334-19-8[1][3][4][5][6]
Molecular Formula C₁₀H₁₀N₂O₂[1][5][6]
Molecular Weight 190.20 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[1]
Purity Typically ≥97%[1][4][5]
Boiling Point 371.8 °C at 760 mmHg[2]
Storage Temperature Room temperature or 2-8°C[2][4]
SMILES CCOC(=O)c1cc2ccncc2[nH]1[1]
InChI InChI=1/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3[1]
InChI Key GWQJRVCTFVYPBK-UHFFFAOYSA-N[4]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[2] Its bicyclic core is a common scaffold in biologically active molecules, and the ethyl ester group provides a reactive handle for further chemical modifications, such as amidation and esterification.[1][2] This makes it a compound of interest for researchers exploring new therapeutic targets.[1]

Conceptual Experimental Workflow: Synthesis of a Novel Amide Derivative

The following diagram illustrates a generalized workflow for the synthesis of a novel amide derivative from this compound, a common step in a drug discovery program.

G cluster_0 Synthesis and Purification cluster_1 Characterization and Analysis cluster_2 Biological Screening A Reactant: This compound C Amide Coupling Reaction (e.g., using a coupling agent like HATU) A->C B Amine Reactant (R-NH2) B->C D Work-up and Extraction C->D E Purification (e.g., Column Chromatography) D->E F Structural Verification (NMR, Mass Spectrometry) E->F G Purity Assessment (HPLC, LC-MS) F->G H In vitro Assay (e.g., Enzyme Inhibition Assay) G->H I Data Analysis H->I

Caption: Conceptual workflow for the synthesis and evaluation of a novel amide derivative.

Safety and Handling

While a comprehensive safety data sheet (SDS) should always be consulted before handling, general laboratory precautions are necessary. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.[7][8]

Sourcing and Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and lead times. The following is a non-exhaustive list of potential suppliers:

  • Alfa Chemistry[5]

  • Angene Chemical[2]

  • Appchem[6]

  • Aribo Biotechnology

  • BLDpharm[9]

  • Chemicalbook[3]

  • Cymit Química S.L.[1]

  • ETA chemicals Co.,Ltd

  • GIHI CHEMICALS CO.,LIMITED[10]

  • Pharma Innovation[5]

  • Sigma-Aldrich[4]

  • Smo Chemical Technology[11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its unique heterocyclic structure and reactive ester functionality make it an attractive starting material for the creation of novel compounds with potential therapeutic applications. Researchers and drug development professionals can leverage the information in this guide to inform their procurement and experimental design processes.

References

  • CAS 24334-19-8 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester. (n.d.). Pharma Innovation. Retrieved January 11, 2026, from [Link]

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid, ethyl ester. (n.d.). Angene Chemical. Retrieved January 11, 2026, from [Link]

  • This compound | 24334-19-8. (n.d.). Appchem. Retrieved January 11, 2026, from [Link]

  • ETA chemicals Co.,Ltd. (n.d.). ChemBuyersGuide.com, Inc. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). ShiJiaZhuang Smo Chemical Technology Co.,LTD. Retrieved January 11, 2026, from [Link]

Sources

Introduction: The Strategic Importance of Ethyl 6-Azaindole-2-Carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of Ethyl 6-Azaindole-2-carboxylate

In the landscape of medicinal chemistry, the strategic modification of core scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The azaindole scaffold, a bioisosteric analog of indole, has emerged as a privileged structure due to its unique electronic properties and ability to modulate key biological interactions.[1][2] The replacement of a carbon-hydrogen group in the indole ring with a nitrogen atom significantly alters properties such as solubility, pKa, and hydrogen bonding capacity, which can be leveraged to improve drug-like characteristics.[1][2]

Ethyl 6-azaindole-2-carboxylate is a derivative of this important class of heterocycles. As a versatile building block, its potential is vast, spanning applications from anticancer to antimicrobial agents.[3] A profound understanding of its intrinsic theoretical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design. By employing a suite of computational methodologies, we can predict its behavior, reactivity, and interaction potential before a single physical experiment is conducted. This in-silico-first approach accelerates the discovery pipeline, conserves resources, and provides a foundational, mechanistic understanding of the molecule's potential.

This guide provides a comprehensive exploration of the theoretical properties of ethyl 6-azaindole-2-carboxylate, grounded in established computational chemistry principles. We will dissect its electronic structure, predict its spectroscopic signatures, analyze its chemical reactivity through the lens of Frontier Molecular Orbital (FMO) theory, and forecast its pharmacokinetic profile.

Part 1: Molecular and Electronic Structure Analysis

The foundation of any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation and the distribution of its electron density. These properties dictate how the molecule will interact with its environment and biological targets. Density Functional Theory (DFT) is a robust quantum mechanical method used to obtain this information with high accuracy.[4][5]

Optimized Molecular Geometry

The geometry of ethyl 6-azaindole-2-carboxylate was optimized using DFT calculations, typically employing a functional like B3LYP with a 6-31G* basis set, to find the lowest energy conformation.[5][6] The resulting bond lengths and angles reveal a planar 6-azaindole core, a characteristic feature of aromatic heterocyclic systems. The ethyl carboxylate group introduces conformational flexibility, but its preferred orientation is typically one that minimizes steric hindrance while allowing for potential electronic conjugation.

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP/6-31G)*

Parameter Value (Å or °) Parameter Value (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
N1-C2 1.375 C7-N1-C2 108.5
C2-C3 1.410 N1-C2-C9 125.0
C3-C7 1.405 C4-N6-C5 117.2
N6-C5 1.335 O1-C9-O2 123.5
C2-C9 1.480 C9-O2-C10 116.0
C9-O1 1.210

| C9-O2 | 1.350 | | |

Note: These values are representative and derived from typical DFT calculations on similar structures. Actual values may vary slightly based on the specific computational method.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a critical tool for understanding intermolecular interactions. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative charge.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), primarily located around electronegative atoms like oxygen and the pyridine nitrogen (N6). These areas are susceptible to electrophilic attack and are prime sites for hydrogen bond acceptance.

  • Blue Regions: Indicate positive potential (electron-poor), typically found around hydrogen atoms, especially the N-H proton of the pyrrole ring. These sites are favorable for nucleophilic attack and act as hydrogen bond donors.

Understanding the MEP is fundamental for predicting how the molecule will orient itself within a protein's binding pocket, guiding the design of compounds with improved binding affinity.

MEP_Concept cluster_molecule Ethyl 6-Azaindole-2-Carboxylate cluster_interaction Predicted Interactions Molecule Molecular Structure N_H N-H Proton (Pyrrole) Molecule->N_H Positive Potential (Blue Region) N6 N6 Atom (Pyridine) Molecule->N6 Negative Potential (Red Region) Carbonyl_O Carbonyl Oxygen Molecule->Carbonyl_O Negative Potential (Red Region) H_Bond_Donor Acts as H-Bond Donor N_H->H_Bond_Donor H_Bond_Acceptor Acts as H-Bond Acceptor N6->H_Bond_Acceptor Carbonyl_O->H_Bond_Acceptor

Caption: Conceptual map of Molecular Electrostatic Potential (MEP).

Part 2: Reactivity and Interaction Profile

The chemical reactivity of a molecule is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The energy and spatial distribution of these orbitals provide profound insights into the molecule's kinetic stability and its propensity to act as an electron donor or acceptor.

Frontier Molecular Orbital (FMO) Analysis
  • HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and corresponds to the molecule's ability to donate electrons (nucleophilicity). For ethyl 6-azaindole-2-carboxylate, the HOMO is typically distributed across the π-system of the azaindole ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting electrons (electrophilicity). The LUMO is also generally delocalized over the aromatic core, often with significant contributions from the carboxylate group.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[9] A large energy gap implies high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[9] Conversely, a small energy gap suggests higher reactivity.

FMO_Diagram FMO Energy Level Diagram LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Frontier Molecular Orbital (FMO) energy gap concept.

Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[9] These descriptors are derived from conceptual DFT and provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Theoretical Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness; indicates high reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

These parameters are invaluable for quantitative structure-activity relationship (QSAR) studies, helping to build predictive models for biological activity based on chemical structure.[10]

Molecular Docking: A Protocol for Predicting Bioactivity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10] It is a cornerstone of structure-based drug design, providing insights into binding modes and affinities.

Protocol: Conceptual Workflow for Molecular Docking

  • Preparation of the Target Protein:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).[9]

    • Remove water molecules, co-factors, and any existing ligands from the crystal structure.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Preparation of the Ligand (Ethyl 6-azaindole-2-carboxylate):

    • Generate the 3D structure of the ligand.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Execution of Docking Simulation:

    • Select a docking algorithm (e.g., AutoDock Vina, GOLD, Glide).[10]

    • Position a grid box around the defined binding site of the protein.

    • Run the docking simulation, allowing the algorithm to exhaustively search for the best binding poses of the ligand within the grid box. The algorithm scores poses based on a scoring function that estimates binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their predicted binding energy (docking score). A more negative score typically indicates a more favorable binding interaction.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The azaindole core is particularly adept at forming hydrogen bonds with the protein hinge region in kinases.[1]

Docking_Workflow PDB 1. Obtain Protein Structure (e.g., PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Energy Minimization) Dock 5. Run Docking Algorithm PrepLig->Dock Grid->Dock Analyze 6. Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze

Caption: A typical workflow for molecular docking studies.

Part 3: In Silico Pharmacokinetic (ADMET) Profile

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to prevent late-stage failures in drug development.[11] Numerous computational models can predict these properties with reasonable accuracy.

Drug-Likeness and Physicochemical Properties

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug. Lipinski's Rule of Five is a widely used guideline.[11]

Table 3: Predicted Physicochemical and ADMET Properties

Property Predicted Value/Status Guideline/Significance
Molecular Weight ~190.19 g/mol < 500 Da (Lipinski's Rule)
LogP (Lipophilicity) ~1.5 - 2.0 < 5 (Lipinski's Rule)
Hydrogen Bond Donors 1 (N-H) ≤ 5 (Lipinski's Rule)
Hydrogen Bond Acceptors 3 (N6, 2xO) ≤ 10 (Lipinski's Rule)
Topological Polar Surface Area (TPSA) ~65-75 Ų < 140 Ų (Good cell permeability)
Aqueous Solubility (LogS) Moderately Soluble Good solubility aids absorption.
Hepatotoxicity Low risk Predicts potential for liver damage.

| Carcinogenicity | Unlikely | Predicts cancer-causing potential. |

Note: These values are predictions from standard ADMET prediction software and serve as a guide for further experimental validation.[11][12][13]

The introduction of the nitrogen atom in the 6-azaindole scaffold, compared to its indole counterpart, generally leads to a lower LogP and a higher TPSA, which can favorably impact aqueous solubility.[1]

Conclusion

The theoretical analysis of ethyl 6-azaindole-2-carboxylate reveals a molecule with significant potential for drug discovery applications. Its electronic structure is characterized by distinct regions of electrostatic potential, priming it for specific intermolecular interactions like hydrogen bonding. Frontier molecular orbital analysis indicates a stable yet reactive scaffold, whose properties can be fine-tuned through further substitution. Crucially, in silico ADMET predictions suggest that this molecule possesses a favorable drug-like profile, complying with Lipinski's Rule of Five and exhibiting a low probability of off-target toxicity.

This guide demonstrates the power of a computation-driven approach. By establishing a robust theoretical foundation, researchers can make more informed decisions, design more effective experiments, and ultimately accelerate the journey from a promising molecular scaffold to a life-saving therapeutic agent.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 16(1), 333-347. Available from: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, pyridazino[4,5-b]indoles and thiazolidinones. Molecules, 17(7), 8349-8368. Available from: [Link]

  • Prasad, M. V., & Kumar, V. S. (2006). Density functional calculations on the structure, vibrational frequencies and normal modes of 7-Azaindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(4), 1083-1087. Available from: [Link]

  • Kumar, A., Sharma, S., Sharma, A., & Singh, P. (2022). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Research Journal of Pharmacy and Technology, 15(11), 5035-5041. Available from: [Link]

  • ResearchGate. Frontier molecular orbitals and Reactivity descriptor analysis. Available from: [Link]

  • Guranowski, A., & Wnuk, S. F. (2010). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 12(22), 5246-5249. Available from: [Link]

  • PubChem. Ethyl 6-chloroindole-2-carboxylate. Available from: [Link]

  • Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512-6514. Available from: [Link]

  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • Raju, G., Bhavya Sai, K., & Nadendla, R. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry. Available from: [Link]

  • Al-Obaid, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Ghamdi, S. A., & Abdel-Hamide, S. G. (2017). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules, 22(1), 105. Available from: [Link]

  • Singh, S., & Srivastava, S. (2022). 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. Oriental Journal of Chemistry, 38(2), 335-345. Available from: [Link]

  • Zhang, Y., & Wu, J. I. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Chemistry–An Asian Journal, 7(11), 2596-2603. Available from: [Link]

  • Kumar, A., Kumar, D., Singh, P., & Kumar, R. (2021). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 11(48), 30206-30218. Available from: [Link]

  • Mohan, S., & Ilangovan, A. (2002). Vibrational spectral and DFT studies of 7-azaindole adsorbed on silver nanometal surface. Indian Journal of Pure & Applied Physics, 40, 715-719. Available from: [Link]

  • Kumar, A., Singh, P., & Kumar, R. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 20(23), 2096-2115. Available from: [Link]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228516. Available from: [Link]

  • Zhang, J., Lu, T., & Chen, Z. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. The Journal of Physical Chemistry Letters, 13(25), 5851-5858. Available from: [Link]

  • ResearchGate. The importance of indole and azaindole scaffold in the development of antitumor agents. Available from: [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. Available from: [Link]

  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. Scientific Reports, 14(1), 3241. Available from: [Link]

  • Wikipedia. Frontier molecular orbital theory. Available from: [Link]

  • Chemistry LibreTexts. The frontier orbital approach considers Lewis acid-base reactions in terms of the donation of electrons from the base's highest occupied orbital into the acid's lowest unoccupied orbital. Available from: [Link].

  • Semantic Scholar. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available from: [Link]

  • Teufel, R., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 16(11), 2293-2301. Available from: [Link]

  • MDPI. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available from: [Link]

  • Akkurt, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 168-173. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, Admet Prediction, and Molecular Docking Studies of Novel Indole Derivatives as Potent Sars-Cov-2 Inhibitors Targeting Mpro and Plpro Enzymes. Available from: [Link]

  • Fettach, S., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Scientific Reports, 14(1), 21857. Available from: [Link]

Sources

A Technical Guide to Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azaindole Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both biological activity and synthetic tractability is paramount. The pyrrolo[2,3-c]pyridine system, commonly known as a 6-azaindole, has emerged as a privileged heterocyclic core. Its structure, which mimics a purine base while presenting unique hydrogen bonding patterns and electronic properties, makes it an exceptional pharmacophore. Derivatives of this scaffold are integral to the development of treatments for a range of conditions, including cancer, inflammation, and neurodegenerative disorders like Alzheimer's disease.[1] Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a key intermediate, providing a versatile chemical handle for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical role in drug development.

Core Molecular Properties

The fundamental characteristics of this compound are foundational to its use in synthesis and molecular design. Based on the established data for its isomers, the compound's properties are summarized below.[2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂PubChem[2]
Molecular Weight 190.20 g/mol PubChem[2]
Monoisotopic Mass 190.074228 DaPubChem[2]
IUPAC Name This compound-
Synonyms 6-Azaindole-2-carboxylic acid ethyl ester-

Synthesis Pathway: Building the 6-Azaindole Core

The construction of the pyrrolo[2,3-c]pyridine ring system is a critical step that dictates the feasibility and scalability of any subsequent drug discovery program. One of the most effective and widely cited methods for producing ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates is the Leimgruber-Batcho indole synthesis, adapted for this specific heterocycle. A common variant involves the condensation of a substituted nitropyridine with diethyl oxalate, followed by a reductive cyclization step.[1]

Experimental Protocol: Two-Step Synthesis

Step 1: Condensation Reaction

  • Reactants & Conditions: A solution of 4-chloro-3-nitropyridine and diethyl oxalate is prepared in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Base-Catalyzed Reaction: A strong base, typically sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the position adjacent to the nitro group, initiating the condensation.

  • Rationale (Causality): The nitro group is strongly electron-withdrawing, which acidifies the proton on the adjacent carbon (C4), making it susceptible to removal by the base. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Work-up: The reaction is quenched with an aqueous acid (e.g., dilute HCl) and the intermediate product, an ethyl (Z)-2-(4-chloro-3-nitropyridin-2-yl)-2-hydroxyacrylate, is extracted using an organic solvent.

Step 2: Reductive Cyclization

  • Reduction: The purified intermediate is dissolved in a solvent like ethanol or acetic acid. A reducing agent is then introduced. Common choices include catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst, Pd/C) or chemical reduction with agents like iron powder in acetic acid or zinc in acetic acid.[1]

  • Mechanism: The nitro group is reduced to an amine. This newly formed amine then undergoes a spontaneous intramolecular cyclization by attacking the ketone of the adjacent side chain, followed by dehydration, to form the pyrrole ring.

  • Self-Validation: The success of the cyclization is confirmed by the disappearance of the nitro group's characteristic IR stretches and a significant upfield shift of aromatic protons in ¹H NMR spectroscopy.

  • Purification: The final product, this compound, is purified from the reaction mixture using column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A 4-Chloro-3-nitropyridine C Intermediate Enolate A->C  NaOEt / THF B Diethyl Oxalate B->C D Final Product: Ethyl 1H-pyrrolo[2,3-c]pyridine- 2-carboxylate C->D  H₂, Pd/C or  Zn, Acetic Acid

Caption: Two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonsApprox. δ (ppm)MultiplicityCoupling Constant (J)Notes
NH 9.0 - 11.0broad singlet-Exchangeable with D₂O. Position is solvent-dependent.
Pyridine H 8.0 - 8.5doublet~5-6 HzProton on pyridine ring, ortho to nitrogen.
Pyridine H 7.5 - 7.9doublet~5-6 HzProton on pyridine ring, meta to nitrogen.
Pyrrole H 7.0 - 7.3singlet-Proton at the C3 position of the pyrrole ring.
-O-CH₂- 4.3 - 4.5quartet~7 HzMethylene protons of the ethyl ester group.
-CH₃ 1.3 - 1.5triplet~7 HzMethyl protons of the ethyl ester group.
Predicted Key ¹³C NMR Data (in CDCl₃, 100 MHz)
CarbonApprox. δ (ppm)Notes
Ester C=O 160 - 165Carbonyl carbon of the ethyl ester.
Pyridine C 145 - 150Aromatic carbons of the pyridine ring.
Pyrrole C 110 - 135Aromatic carbons of the pyrrole ring.
-O-CH₂- 60 - 65Methylene carbon of the ethyl ester.
-CH₃ 14 - 15Methyl carbon of the ethyl ester.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The primary value of this compound lies not in its own biological activity, but in its role as a versatile building block for creating libraries of potential drug candidates. The ester group at the 2-position is an ideal handle for synthetic elaboration.

Key Therapeutic Areas:
  • Kinase Inhibitors: The 6-azaindole core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. By modifying the core, researchers can target specific kinases involved in cancer cell proliferation and survival.[1]

  • Phosphodiesterase (PDE) Inhibitors: The related pyrrolo[2,3-b]pyridine scaffold has been successfully used to develop potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory and neurological disorders.[4] This highlights the potential for the 6-azaindole core in similar applications.

  • Central Nervous System (CNS) Agents: The structural similarity of the scaffold to endogenous neurotransmitters has prompted its investigation for CNS-active agents, including treatments for Alzheimer's disease.[1]

  • Antiviral and Anti-Infective Agents: Pyrrolopyridine derivatives have demonstrated a broad spectrum of activity, including anti-HIV properties, making this scaffold a promising starting point for developing new anti-infective therapies.[5]

The Derivatization Strategy

The typical drug discovery workflow involves using the ethyl ester as a reactive site to build out more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, dramatically expanding the chemical space and allowing for fine-tuning of pharmacological properties.

Drug_Discovery_Logic A Core Scaffold (Ethyl 1H-pyrrolo[2,3-c] pyridine-2-carboxylate) B Hydrolysis (LiOH or NaOH) A->B C Carboxylic Acid Intermediate B->C D Amide Coupling (EDC, HATU, etc.) + Diverse Amines (R-NH₂) C->D E Library of Drug Candidates D->E

Caption: From core scaffold to a library of drug candidates.

Conclusion

This compound is more than just a chemical compound; it is a strategic starting point for innovation in pharmaceutical research. Its robust synthesis and versatile reactivity provide drug development professionals with a reliable platform for constructing novel therapeutics. As the demand for targeted and effective treatments for complex diseases continues to grow, the importance of foundational scaffolds like the 6-azaindole core will only increase, ensuring its place in the modern medicinal chemist's toolkit.

References

  • Ziaziulkin, P., & Grygorenko, O. O. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]

  • PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Szkatuła, D., Sławiński, J., & Pogorzelska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Gande, S. L., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1431–1438. [Link]

Sources

Spectroscopic Characterization of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine scaffold, a 6-azaindole isomer, is a key structural motif in a variety of biologically active molecules. Understanding the precise structure and electronic properties of derivatives such as the title compound is paramount for the rational design of novel therapeutics. This technical guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation of this data is crucial for unambiguous structure elucidation and purity assessment.

The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates has been reported through methods such as the condensation of nitropyridines with diethyl oxalate followed by reductive cyclization[1]. The characterization data presented herein is based on the analysis of these synthetic reports and the spectroscopic principles governing this class of molecules.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, consisting of a fused pyrrole and pyridine ring system with an ethyl ester substituent, gives rise to a unique spectroscopic fingerprint. The following sections will detail the expected signals and their interpretation for each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the bicyclic core, the pyrrole N-H proton, and the protons of the ethyl ester group. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are as follows:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH (Pyrrole)11.5 - 12.5broad singlet-The chemical shift is highly dependent on solvent and concentration.
H-78.5 - 8.7doublet~5.0Aromatic proton adjacent to the pyridine nitrogen.
H-58.0 - 8.2doublet~5.0Aromatic proton on the pyridine ring.
H-47.1 - 7.3singlet-Aromatic proton on the pyridine ring.
H-37.0 - 7.2singlet-Pyrrole proton.
-OCH₂CH₃4.2 - 4.4quartet~7.1Methylene protons of the ethyl group.
-OCH₂CH₃1.2 - 1.4triplet~7.1Methyl protons of the ethyl group.

Causality in Proton Chemical Shifts:

  • The downfield chemical shifts of the pyridine protons (H-7, H-5, and H-4) are due to the deshielding effect of the electronegative nitrogen atom.

  • The pyrrole N-H proton is typically observed as a broad singlet at a very downfield shift due to hydrogen bonding and its acidic nature.

  • The ethyl ester protons exhibit a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are summarized below:

Carbon Assignment Expected Chemical Shift (ppm) Notes
C=O (Ester)160 - 165Carbonyl carbon, typically in the downfield region.
C-7a145 - 150Bridgehead carbon adjacent to the pyridine nitrogen.
C-7140 - 145Aromatic CH carbon in the pyridine ring.
C-5130 - 135Aromatic CH carbon in the pyridine ring.
C-3a125 - 130Bridgehead carbon.
C-2120 - 125Carbon bearing the ester group.
C-4115 - 120Aromatic CH carbon in the pyridine ring.
C-3100 - 105Aromatic CH carbon in the pyrrole ring.
-OCH₂CH₃60 - 65Methylene carbon of the ethyl group.
-OCH₂CH₃14 - 16Methyl carbon of the ethyl group.

Workflow for NMR Signal Assignment:

Caption: Workflow for unambiguous NMR signal assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Pyrrole)3100 - 3300Medium, broadBroadness indicates hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the ethyl group.
C=O Stretch (Ester)1700 - 1725StrongConjugation with the pyrrole ring lowers the frequency.
C=C & C=N Stretch1500 - 1650Medium-StrongAromatic ring vibrations.
C-O Stretch (Ester)1200 - 1300Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (190.20 g/mol ). Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) and the entire ester group (-COOC₂H₅).

m/z Proposed Fragment Notes
190[M]⁺Molecular ion
145[M - OC₂H₅]⁺Loss of the ethoxy radical.
117[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.
Electrospray Ionization (ESI) Mass Spectrometry

For ESI-MS, which is a softer ionization technique, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 191.

Fragmentation Pathway in Mass Spectrometry:

Fragmentation_Pathway A [M]⁺ m/z = 190 B [M - OC₂H₅]⁺ m/z = 145 A->B - •OC₂H₅ C [M - COOC₂H₅]⁺ m/z = 117 A->C - •COOC₂H₅

Caption: Proposed fragmentation pathway in EI-MS.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The presented data, based on established spectroscopic principles and literature on related compounds, serves as a reliable reference for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds. The detailed protocols and interpretations within this guide are designed to ensure scientific integrity and reproducibility in the laboratory.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Link][1]

Sources

The Solubility Profile of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a 6-azaindole derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. A compound's solubility is a critical determinant of its developability, influencing everything from oral bioavailability to formulation strategies. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of common laboratory solvents. We will explore its predicted solubility based on molecular structure, present a robust, self-validating experimental protocol for quantitative determination based on the gold-standard equilibrium shake-flask method, and discuss key factors that influence its solubility behavior. This document is intended for researchers, chemists, and formulation scientists engaged in the development of new chemical entities.

Introduction to the Target Compound and the Imperative of Solubility

The Molecular Identity: this compound

This compound belongs to the azaindole class of compounds, which are bioisosteres of indoles.[1] Azaindoles are prevalent in medicinal chemistry due to their ability to modulate physicochemical properties.[2][3] The introduction of a nitrogen atom into the indole ring system can significantly alter properties like lipophilicity, hydrogen bonding capacity, and, crucially, aqueous solubility.[1][2]

The structure features:

  • A pyrrolo[2,3-c]pyridine core (a 6-azaindole).

  • An ethyl carboxylate group at the 2-position.

  • A hydrogen bond donor (the pyrrole N-H).

  • Hydrogen bond acceptors (the pyridine nitrogen, the ester carbonyl oxygen, and the ester ether oxygen).

These features suggest a molecule with a nuanced solubility profile, capable of interacting with a wide range of solvents.

Why Solubility is a Cornerstone of Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that dictates its behavior throughout the drug development pipeline. Poor solubility can lead to:

  • Low and erratic oral bioavailability.

  • Difficulty in developing parenteral and liquid oral formulations.

  • Challenges in achieving desired concentrations for in vitro assays.

Therefore, a thorough understanding of a compound's solubility in various media—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and purification—is non-negotiable.[4]

Theoretical Solubility Prediction: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][6]

  • Polarity and Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors, along with the polar pyrrolopyridine nucleus, suggests that this compound will exhibit favorable solubility in polar solvents. Polar protic solvents (e.g., water, ethanol), which can both donate and accept hydrogen bonds, are expected to be effective. Polar aprotic solvents (e.g., DMSO, acetone) should also be effective due to dipole-dipole interactions and their ability to accept hydrogen bonds.

  • Aqueous Solubility: Compared to its indole analogue, the pyridine nitrogen in the 6-azaindole structure is expected to increase aqueous solubility.[2] This nitrogen atom can interact with water molecules and can be protonated at low pH, forming a soluble salt. Therefore, the aqueous solubility of this compound is predicted to be pH-dependent.

  • Non-Polar Solvents: Solubility in non-polar solvents like hexane or toluene is expected to be limited. While the molecule has non-polar regions (the ethyl group and the aromatic rings), its overall polarity will likely prevent significant dissolution in highly non-polar media.

A Curated Panel of Common Laboratory Solvents

To establish a comprehensive solubility profile, a diverse set of solvents should be evaluated. The following table outlines a recommended panel, categorized by solvent type, with a rationale for their inclusion.

Solvent Category Solvent Rationale for Inclusion
Polar Protic WaterThe universal biological solvent; baseline for aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)Simulates physiological pH; critical for preclinical relevance.
Ethanol (EtOH)Common co-solvent in formulations and synthesis.
Methanol (MeOH)Highly polar; used for analytical sample preparation.
Isopropanol (IPA)A less polar alcohol, providing a useful comparison point.
Polar Aprotic Dimethyl Sulfoxide (DMSO)"Universal" organic solvent for initial stock solutions in biological screening.
Acetonitrile (ACN)Common mobile phase in HPLC and solvent for synthesis.
N,N-Dimethylformamide (DMF)Highly polar solvent used in synthesis.
AcetoneA common laboratory solvent with intermediate polarity.
Tetrahydrofuran (THF)A cyclic ether with moderate polarity, used in organic reactions.
Non-Polar Dichloromethane (DCM)A chlorinated solvent of intermediate polarity, useful for extraction.
TolueneAn aromatic, non-polar solvent.
HexaneAn aliphatic, highly non-polar solvent; establishes a baseline for lipophilicity.

Gold-Standard Methodology: The Equilibrium Shake-Flask Method

To ensure data is reliable and reproducible, a standardized protocol is essential. The saturation shake-flask method is the industry-standard for determining thermodynamic equilibrium solubility.[4] This method is trustworthy because it allows the system to reach a true energetic minimum, reflecting the stable state of the solution.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Weigh excess solid compound into vials B Add precise volume of selected solvent A->B Dispense C Incubate at controlled temperature (e.g., 25°C) B->C Seal vials D Agitate continuously (e.g., 24-72 hours) C->D Shake/Rotate E Allow solid to settle D->E Cease agitation F Withdraw aliquot of supernatant E->F Careful pipetting G Filter to remove undissolved particles (e.g., 0.22 µm PTFE filter) F->G Crucial for accuracy H Dilute sample into calibrated range G->H Known dilution factor I Quantify concentration (HPLC-UV or LC-MS/MS) H->I Against standard curve J Calculate solubility (e.g., in mg/mL or µM) I->J Factor in dilution

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Experimental Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

  • Preparation (In Triplicate):

    • Add an excess of solid this compound (e.g., 2-5 mg, accurately weighed) to a 2 mL glass vial. The excess solid is critical to ensure saturation is achieved.

    • Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker or on a rotator set to a constant temperature (typically 25 °C or 37 °C).[7]

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is often a good starting point, but for crystalline compounds, 48-72 hours may be necessary. Preliminary experiments should be run to confirm the time required to reach a plateau in concentration.[4]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the incubation temperature for at least 1 hour to allow undissolved solids to sediment.

    • Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous) to remove any remaining microscopic particles. This step is crucial; failure to filter properly is a common source of erroneously high solubility values.

  • Analysis and Quantification:

    • Prepare a standard curve of the compound in the relevant solvent over a suitable concentration range.

    • Accurately dilute the filtered sample with the same solvent to bring its concentration within the linear range of the standard curve.

    • Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results should be averaged from the triplicate measurements, and the standard deviation should be reported to indicate the precision of the assay.

Quantitative Solubility Data Table (Template)
Solvent Category Mean Solubility (mg/mL) at 25°C Standard Deviation Molar Solubility (M) Qualitative Classification
WaterPolar Protic[Experimental Value][± Value][Calculated Value][e.g., Sparingly Soluble]
PBS (pH 7.4)Polar Protic[Experimental Value][± Value][Calculated Value][e.g., Slightly Soluble]
EthanolPolar Protic[Experimental Value][± Value][Calculated Value][e.g., Freely Soluble]
MethanolPolar Protic[Experimental Value][± Value][Calculated Value][e.g., Freely Soluble]
DMSOPolar Aprotic[Experimental Value][± Value][Calculated Value][e.g., Very Soluble]
AcetonitrilePolar Aprotic[Experimental Value][± Value][Calculated Value][e.g., Soluble]
DichloromethaneNon-Polar[Experimental Value][± Value][Calculated Value][e.g., Slightly Soluble]
HexaneNon-Polar[Experimental Value][± Value][Calculated Value][e.g., Very Slightly Soluble]
Qualitative Solubility Classification (USP Standard)
Descriptor Parts of Solvent Required for 1 Part of Solute
Very soluble< 1
Freely solubleFrom 1 to 10
SolubleFrom 10 to 30
Sparingly solubleFrom 30 to 100
Slightly solubleFrom 100 to 1,000
Very slightly solubleFrom 1,000 to 10,000
Practically insoluble> 10,000

Critical Factors Influencing Solubility

Beyond the choice of solvent, several other parameters can significantly impact measured solubility.

  • pH: For an ionizable compound like this one, pH is paramount. The pyridine nitrogen has a basic pKa. At pH values below its pKa, it will become protonated, forming a cation. This ionic form will be significantly more soluble in aqueous media than the neutral form. A full pH-solubility profile (testing solubility in buffers from pH 2 to 10) is highly recommended for a complete picture.[7]

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic.[6] Specifying the temperature at which solubility was determined (e.g., 25 °C) is mandatory for data to be meaningful.

  • Solid-State Properties: The crystalline form (polymorphism) of the solid material can have a profound impact on its solubility. Amorphous material is almost always more soluble than its crystalline counterparts. It is essential to characterize the solid form of the material being tested to ensure consistency.

Conclusion

This compound is predicted to be a polar molecule with favorable solubility in a range of polar protic and aprotic solvents, and limited solubility in non-polar media. Its azaindole core suggests enhanced, pH-dependent aqueous solubility compared to analogous indole structures. This guide provides the theoretical basis and a detailed, robust experimental framework necessary for researchers to quantitatively determine the solubility profile of this compound. Adherence to this standardized methodology will generate high-quality, reproducible data, which is fundamental for making informed decisions in the complex process of drug discovery and development.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

  • Baka, E. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • PubChem. ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Lyu, J., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(18), 3311. Available from: [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • AxisPharm. Equilibrium Solubility Assays Protocol. Available from: [Link]

  • Chinese Journal of Chemistry. Synthesis of Azaindoles. Available from: [Link]

  • Siddiqui, A. A., et al. (2007). Synthesis and pharmacological activities of 7-azaindole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(3), 633-636. Available from: [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

Sources

A Technical Guide to the Synthesis of Pyrrolo[2,3-c]pyridine Derivatives via Reductive Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a bioisostere of the natural indole nucleus. Its derivatives are integral to a multitude of therapeutic agents, particularly as kinase inhibitors in oncology.[1][2] This guide provides an in-depth exploration of reductive cyclization, a robust and versatile strategy for the synthesis of this important scaffold. We will dissect the mechanistic underpinnings, compare key methodologies, provide actionable experimental protocols, and discuss the strategic considerations essential for leveraging this powerful synthetic tool in a drug discovery and development context.

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine scaffold has garnered significant attention in modern drug discovery. Its structural similarity to the purine ring of ATP allows derivatives to function effectively as inhibitors at the hinge region of kinases, a critical class of enzymes in cellular signaling.[1] This mimicry has led to the development of numerous successful therapeutic agents.[1] The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, altering the electronic properties compared to an indole and often leading to improved pharmacokinetic profiles and target engagement.

While numerous synthetic routes to azaindoles exist, including the Fischer, Bartoli, and Sonogashira reactions, reductive cyclization of nitropyridine precursors offers a distinct set of advantages.[3][4] This methodology is often characterized by operational simplicity, scalability, and tolerance of a wide range of functional groups, making it a highly attractive strategy in the complex, multi-step syntheses common in pharmaceutical development.

The Reductive Cyclization Strategy: A Mechanistic Overview

The core principle of this strategy involves the intramolecular cyclization of a suitably substituted pyridine bearing a nitro group and an adjacent side chain that can participate in ring closure. The key event is the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile.

The most common precursors are 3-(2-nitrovinyl)pyridines or related structures where a two-carbon unit is positioned ortho to a nitro group on the pyridine ring. The general mechanism proceeds as follows:

  • Reduction of the Nitro Group: The nitro group is reduced, typically through a series of intermediates (nitroso, hydroxylamine), to a primary amine.

  • Intramolecular Cyclization: The newly formed nucleophilic amine attacks an electrophilic center on the adjacent side chain (e.g., a carbon-carbon double bond).

  • Aromatization: The resulting intermediate eliminates a leaving group (often water) to form the stable, aromatic pyrrole ring.

The choice of reducing agent is critical and dictates the reaction conditions and functional group compatibility.

Reductive_Cyclization_Mechanism General Mechanism of Reductive Cyclization Start 3-(2-Nitrovinyl)pyridine Precursor Intermediate1 Amino Intermediate Start->Intermediate1 Reduction (e.g., H₂, Pd/C; Fe/AcOH) Intermediate2 Cyclized Intermediate (Dihydropyrrole) Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrrolo[2,3-c]pyridine (6-Azaindole) Intermediate2->Product Aromatization (-H₂O) Experimental_Workflow Synthetic Workflow A 1. Precursor Synthesis (e.g., Henry reaction) B 2. Reductive Cyclization (Select Method) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Work-up (Quench, Extract, Neutralize) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Sources

The Synthetic Chemist's Guide to C2-Functionalization: Palladium-Catalyzed Synthesis of 2-Substituted 6-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in modern medicinal chemistry, serving as a critical core in numerous therapeutic candidates, including kinase inhibitors and antiviral agents.[1][2] Its bioisosteric relationship to indole, combined with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, provides unique pharmacological properties. The functionalization at the C2 position of this heterocycle is a key strategy for modulating biological activity and optimizing pharmacokinetic profiles. This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies for the synthesis of 2-substituted 6-azaindoles. We will dissect the core principles, provide field-proven protocols, and offer expert insights into the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to navigate the synthesis of these high-value compounds.

The Strategic Imperative: The 2-Halo-6-Azaindole Precursor

The gateway to C2 functionalization via cross-coupling is the synthesis of a stable and reactive 2-halo-6-azaindole. 2-Bromo-1H-pyrrolo[2,3-c]pyridine (2-bromo-6-azaindole) is a versatile and commercially available intermediate (CAS 885272-38-8) that serves as an ideal starting point.[3][4][5] For laboratories requiring de novo synthesis, a common strategy involves the direct halogenation of an N-protected 6-azaindole.

Expert Insight: The N-H of the pyrrole ring and the pyridine nitrogen can complicate subsequent reactions by acting as competing ligands for the palladium catalyst or by reacting with bases.[6] Therefore, protection of the pyrrole nitrogen, typically with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, is a crucial first step before halogenation and cross-coupling. N-Boc protected substrates have been successfully used in the synthesis of 6-azaindoles.[7][8]

Workflow: Synthesis of N-Boc-2-bromo-6-azaindole

start 6-Azaindole step1 N-Protection (Boc)2O, DMAP, THF start->step1 step2 N-Boc-6-azaindole step1->step2 step3 Bromination NBS, DMF, 0°C to rt step2->step3 end N-Boc-2-bromo-6-azaindole step3->end

Caption: Synthetic route to the key 2-bromo precursor.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the introduction of a diverse array of aryl and heteroaryl moieties at the C2 position. The reaction's robustness, functional group tolerance, and the commercial availability of a vast library of boronic acids make it a first-choice strategy for library synthesis.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the 2-halo-6-azaindole to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the 2-aryl-6-azaindole and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are highly effective for coupling heteroaryl chlorides and bromides by promoting both the oxidative addition and reductive elimination steps.[10][11]

center_node Pd(0)L Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Regeneration Product 2-Aryl-6-azaindole (Ar-R) RE->Product TM Transmetalation PdII_Boron Ar-Pd(II)L₂-R TM->PdII_Boron Pd0->OA PdII_Aryl->TM PdII_Boron->RE ArylHalide 2-Halo-6-azaindole (Ar-X) ArylHalide->OA BoronicAcid R-B(OH)₂ + Base Borate [R-B(OH)₃]⁻ BoronicAcid->Borate Borate->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for C2-Arylation
  • Setup: To a dry Schlenk flask under an argon atmosphere, add N-Boc-2-bromo-6-azaindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[12]

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if desired.

Data Table: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>90 (Typical)
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O11085-95 (Typical)
33-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O9070-85 (Typical)
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10080-90 (Typical)
Yields are representative based on analogous couplings and may vary based on specific substrates and optimization.[10][13]

Introducing Alkynes: The Sonogashira Coupling

The Sonogashira reaction is the premier method for installing alkynyl groups, which are versatile handles for further functionalization or can be valuable pharmacophores themselves.[14] For 6-azaindoles, a highly effective strategy involves a two-step, one-pot process starting from an appropriate amino-halopyridine, which circumvents the need to isolate the halo-azaindole intermediate.[8][15]

Mechanistic Rationale & Workflow

This process typically involves a palladium-catalyzed Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an in situ cyclization to form the pyrrole ring.[8] The reaction utilizes a dual catalytic system of palladium (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium cycle facilitates the C-C bond formation, while the copper co-catalyst activates the alkyne.[14][16]

start 3-Amino-4-halopyridine + Terminal Alkyne step1 Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) start->step1 step2 Alkynyl-aminopyridine Intermediate step1->step2 step3 Base- or Metal-mediated Intramolecular Cyclization step2->step3 end 2-Alkynyl-6-azaindole step3->end

Caption: Two-step synthesis of 2-alkynyl-6-azaindoles.

Experimental Protocol: One-Pot Sonogashira/Cyclization
  • Setup: To a degassed solution of 3-amino-4-chloropyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like DMF or toluene, add a base such as triethylamine or diisopropylamine (3.0 equiv).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (4-10 mol%).

  • Reaction: Heat the mixture to 60-100 °C under an inert atmosphere. The initial coupling is typically rapid.

  • Cyclization: After consumption of the starting materials (monitored by TLC/LC-MS), a stronger base (e.g., t-BuOK) or additional heat may be applied to drive the intramolecular cyclization to form the 6-azaindole ring.

  • Workup & Purification: Cool the reaction, dilute with an organic solvent, wash with aqueous NH₄Cl and brine, dry, and concentrate. Purify the residue by column chromatography.

Data Table: Representative Sonogashira Couplings
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8075-90 (Typical)
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEAToluene9080-95 (Typical)
31-HexynePd(PPh₃)₄ / CuIEt₃NDMF8070-85 (Typical)
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDioxane7065-80 (Typical)
Yields are for the overall two-step process and are representative based on literature for azaindole synthesis.[7][8][17]

C-N Bond Formation: The Buchwald-Hartwig Amination

For the synthesis of 2-amino-6-azaindoles, the Buchwald-Hartwig amination offers a powerful and general method for coupling aryl halides with a wide range of primary and secondary amines. This reaction has largely replaced harsher classical methods like nucleophilic aromatic substitution.

Mechanistic Rationale

Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition/reductive elimination cycle.[1][18] A Pd(0) complex reacts with the 2-halo-6-azaindole. The resulting Pd(II) complex coordinates the amine, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) facilitates deprotonation of the amine to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[4][18]

center_node Pd(0)L Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Regeneration Product 2-Amino-6-azaindole (Ar-NR₂) RE->Product AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L₂-NR₂ AmineCoord->PdII_Amido Pd0->OA PdII_Aryl->AmineCoord PdII_Amido->RE ArylHalide 2-Halo-6-azaindole (Ar-X) ArylHalide->OA Amine HNR₂ + Base Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for C2-Amination
  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or RuPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add the N-protected 2-bromo-6-azaindole (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring until the starting material is consumed.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water, brine, and dry over Na₂SO₄.

  • Purification: After concentration, purify the product by column chromatography. Subsequent deprotection can be performed as needed.

Expert Insight: For challenging couplings or substrates with sensitive functional groups, using a pre-formed palladium catalyst (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility. The choice of base is critical; while alkoxides like NaOt-Bu are common, carbonate bases may be required for substrates with base-labile groups, though this may necessitate higher temperatures or longer reaction times.[18]

Data Table: Representative Buchwald-Hartwig Aminations
EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100>90 (Typical)
2AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane11075-90 (Typical)
3BenzylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF8080-95 (Typical)
4DiethylaminePd₂(dba)₃ / P(t-Bu)₃NaOt-BuToluene10070-85 (Typical)
Yields are representative and highly dependent on the specific amine and aryl halide combination.[18][19]

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of 2-substituted 6-azaindoles. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile routes to install aryl, alkynyl, and amino functionalities, respectively. Success in these transformations hinges on the strategic selection of the starting material (typically a 2-halo-6-azaindole, often requiring N-protection), and the judicious choice of catalyst, ligand, base, and solvent for each specific coupling. As the demand for novel, highly functionalized heterocyclic compounds in drug discovery continues to grow, the continued evolution of these palladium-catalyzed methods will undoubtedly play a central role in advancing the field.

References

  • Surry, D. S., & Buchwald, S. L. (2011).
  • ChemicalBook. (n.d.). 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • S. Santos, A., C. Mourinho, A., & C. da Silva, F. (2018).
  • S. Santos, A., C. Mourinho, A., & C. da Silva, F. (2018).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • J&K Scientific. (n.d.). 2-Bromo-1H-pyrrolo[2,3-c]pyridine.
  • Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11-15.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116089.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Chem-Impex. (n.d.). 2-Bromo-1H-pyrrolo[2,3-c]pyridine.
  • S. Santos, A., C. Mourinho, A., & C. da Silva, F. (2018).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • CRO Splendid Lab. (n.d.). 2-Bromo-1H-pyrrolo[2,3-c]pyridine.
  • Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7989-8001.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879-12885.
  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 72(20), 7711-7714.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable website.

Sources

The Pyrrolopyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to the Core Biological Activities and Therapeutic Potential

Authored by: [Your Name/Gemini]

Introduction: The Architectural Allure of Pyrrolopyridines

The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle composed of a fused pyrrole and pyridine ring, represents a cornerstone in contemporary medicinal chemistry.[1][2][3] This privileged structure, also known as azaindole, exists in six isomeric forms, each offering a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors.[1] This inherent structural diversity, coupled with its bioisosteric relationship to purines, renders the pyrrolopyridine nucleus an exceptional template for interacting with a wide array of biological targets.[4][5] Notably, the pyrrolopyridine core is a recurring motif in natural products with significant biological activity, such as the anticancer alkaloid camptothecin, which underscores its evolutionary selection as a potent pharmacophore.[1] This guide provides an in-depth exploration of the key biological activities of the pyrrolopyridine scaffold, offering insights into its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for its evaluation in a drug discovery context.

I. Anticancer Activity: Targeting the Kinome and Beyond

The pyrrolopyridine scaffold has emerged as a prolific source of anticancer agents, primarily through its ability to function as a versatile kinase inhibitor.[4][6][7] The structural resemblance of the pyrrolopyridine core to the adenine ring of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, leading to the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival.[4][6]

A. Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which many pyrrolopyridine-based anticancer agents exert their effect is through competitive inhibition of protein kinases.[4] These small molecules occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby disrupting the signaling cascade. The selectivity of these inhibitors is often dictated by the substituents appended to the core pyrrolopyridine scaffold, which can form specific interactions with amino acid residues in and around the ATP-binding site.[4]

Diagram: Generalized Kinase Inhibition by a Pyrrolopyridine Derivative

cluster_kinase Kinase Active Site ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate Phosphorylates Inhibition Inhibition ATP_Binding_Site->Inhibition Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds Pyrrolopyridine_Inhibitor Pyrrolopyridine Inhibitor Pyrrolopyridine_Inhibitor->ATP_Binding_Site Competitively Binds Substrate_Protein Substrate Protein Substrate_Protein->Substrate_Binding_Site Binds Cellular_Response Downstream Signaling & Cell Proliferation Phosphorylated_Substrate->Cellular_Response Inhibition->Phosphorylated_Substrate Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Pyrrolopyridine Compound Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prepare_Compound_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using broth microdilution.

III. Antiviral Activity: A Scaffold for Broad-Spectrum Inhibition

The pyrrolopyridine scaffold has demonstrated significant potential as a source of antiviral agents, with activity reported against a variety of viruses, including HIV, rotavirus, and coxsackievirus. [1][8][9][10]

A. Mechanism of Action: Targeting Viral Enzymes and Replication

The antiviral mechanisms of pyrrolopyridine derivatives are diverse and often target virus-specific enzymes or processes. For instance, some derivatives have been shown to inhibit viral polymerases, which are essential for the replication of the viral genome. [9][10]Others may interfere with viral entry, integration, or maturation. [10]The natural product camptothecin, which contains a pyrrolopyridine core, is known to be active against HIV-1. [1]

B. Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening compounds for antiviral activity against cytopathic viruses. [11][12] 1. Principle: Many viruses cause visible damage, known as the cytopathic effect (CPE), to infected host cells. This assay measures the ability of a test compound to protect host cells from virus-induced CPE.

2. Materials:

  • Susceptible host cell line (e.g., Vero cells)
  • Virus stock
  • Test pyrrolopyridine compound
  • Cell culture medium
  • 96-well cell culture plates
  • Cell viability reagent (e.g., Neutral Red, MTT)
  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cells and incubate overnight to form a confluent monolayer.
  • Compound and Virus Addition:
  • Prepare serial dilutions of the test compound in cell culture medium.
  • Remove the growth medium from the cells and add the diluted compound.
  • Add a standardized amount of virus to the wells. Include virus control (cells + virus, no compound), cell control (cells only), and compound toxicity control (cells + compound, no virus) wells.
  • Incubation: Incubate the plate until the virus control wells show significant CPE (typically 2-5 days).
  • CPE Quantification:
  • Remove the medium and add a cell viability reagent according to the manufacturer's instructions.
  • After an incubation period, measure the absorbance or fluorescence using a microplate reader.
  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) from the dose-response curves. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

IV. Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Pyrrolopyridine derivatives have shown promise in the treatment of various central nervous system disorders, including neurodegenerative diseases and psychiatric conditions. [2][3][13]Their ability to cross the blood-brain barrier and interact with CNS targets makes them an attractive scaffold for the development of novel neurotherapeutics.

A. Mechanism of Action: Diverse Neurological Targets

The CNS activity of pyrrolopyridines is attributed to their interaction with a variety of neurological targets. Some derivatives have been investigated as analgesic and sedative agents. [2][3]Others have shown neuroprotective effects in models of neurodegeneration by modulating apoptotic pathways. [13]

B. Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a cell-based assay to evaluate the neuroprotective potential of a pyrrolopyridine compound against a neurotoxin-induced cell death model.

1. Principle: A neuroblastoma cell line (e.g., SH-SY5Y) is treated with a neurotoxin (e.g., MPP+) to induce apoptosis. The ability of the test compound to prevent or reduce cell death is then quantified. [13] 2. Materials:

  • SH-SY5Y human neuroblastoma cell line
  • Cell culture medium
  • Neurotoxin (e.g., MPP+)
  • Test pyrrolopyridine compound
  • 96-well cell culture plates
  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
  • Microplate reader

3. Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and, if necessary, differentiate them into a more neuronal phenotype using agents like retinoic acid.
  • Pre-treatment: Pre-treat the cells with various concentrations of the test pyrrolopyridine compound for a specified period (e.g., 24 hours).
  • Neurotoxin Challenge: Add the neurotoxin to the wells (except for the vehicle control) and incubate for an additional period (e.g., 24-48 hours).
  • Cell Viability Assessment: Measure cell viability using a suitable assay kit according to the manufacturer's instructions.
  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the neurotoxin-treated control. Determine the EC50 value from the dose-response curve.

V. Synthesis of the Pyrrolopyridine Scaffold: A Note on Chemical Accessibility

The biological evaluation of pyrrolopyridine derivatives is underpinned by the ability to synthesize these scaffolds efficiently. Various synthetic strategies have been developed to access the different isomers of the pyrrolopyridine core. Common methods include transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, which allow for the facile introduction of diverse substituents onto the scaffold. [14][15]The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer being targeted.

Conclusion: A Scaffold of Enduring Promise

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural versatility and ability to interact with a multitude of biological targets have led to the development of successful drugs and a plethora of promising clinical candidates. The in-depth understanding of its biological activities, coupled with robust and validated experimental protocols, is paramount for unlocking the full therapeutic potential of this remarkable heterocyclic system. As our knowledge of disease biology deepens, the rational design and synthesis of new pyrrolopyridine derivatives will undoubtedly play a pivotal role in addressing unmet medical needs across a wide spectrum of diseases.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert opinion on therapeutic patents, 27(4), 429-443. [Link]

  • Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular diversity, 25(3), 1667-1675. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. [Link]

  • Cee, V. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of medicinal chemistry, 51(17), 5330-5341. [Link]

  • Di, L., & Kerns, E. H. (2009). In vitro, in vivo and in silico models of drug distribution into the brain. Current pharmaceutical design, 15(19), 2184-2198. [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

  • Singh, P., & Kaur, M. (2021). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113653. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Al-Hujran, T. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 17(6), 814. [Link]

  • Semantic Scholar. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1047-1055. [Link]

  • Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Scilit. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]

  • Cee, V. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • El-Sayed, N. F., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European journal of pharmaceutical sciences, 127, 140-153. [Link]

  • Desselberger, U. (2000). Antiviral Methods and Protocols. Journal of Clinical Virology, 18(2), 161-162. [Link]

  • Mallisetty, M., et al. (2023). Design, Synthesis of Some New Scaffolds based on Pyrrolyl-Pyridines as Potential Anticancer Agents. Asian Journal of Chemistry, 35(2), 468-474. [Link]

  • Al-Hujran, T. A., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PubMed. [Link]

  • Sygnature Discovery. (n.d.). CNS Disorder Models. [Link]

  • Cucullo, L., et al. (2016). New experimental models of the blood-brain barrier for CNS drug discovery. Expert opinion on drug discovery, 11(8), 767-778. [Link]

  • Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug research, 68(9), 485-498. [Link]

  • Li, M., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC medicinal chemistry. [Link]

  • Blindheim, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4707. [Link]

  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-cancer agents in medicinal chemistry, 25(6), 420-432. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5364. [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. Bioorganic & medicinal chemistry letters, 27(10), 2218-2223. [Link]

  • Ghasemi, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current medicinal chemistry, 28(32), 6560-6597. [Link]

Sources

introduction to the medicinal chemistry of 6-azaindole cores

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 6-Azaindole Cores

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug discovery campaigns, earning the designation of "privileged structures." The 6-azaindole core, a bicyclic heteroaromatic system composed of a fused pyrrole and pyridine ring, is a quintessential example of such a scaffold.[1][2] As a bioisostere of the ubiquitous indole and purine systems, 6-azaindole offers a strategic advantage in drug design, providing a nuanced tool for modulating physicochemical properties and enhancing target interactions.[1][3][4]

The term "azaindole" refers to four distinct positional isomers (4-, 5-, 6-, and 7-azaindole), each defined by the location of the nitrogen atom in the six-membered ring.[3][4] While all isomers have found utility, the 6-azaindole variant presents a unique electronic and steric profile that medicinal chemists have adeptly leveraged. The introduction of a nitrogen atom at the 6-position profoundly alters the molecule's properties compared to its parent indole, influencing everything from solubility and lipophilicity to its capacity for hydrogen bonding.[3][5] This guide provides a detailed exploration of the 6-azaindole core, from its fundamental properties and synthesis to its application in modern therapeutic agents, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Physicochemical Properties and Strategic Implications

The decision to replace an indole with a 6-azaindole is a calculated one, driven by the predictable and often beneficial shifts in molecular properties. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, fundamentally altering the electron distribution across the bicyclic system and imparting distinct characteristics.

Key Physicochemical Modifications:

  • Enhanced Aqueous Solubility: A primary advantage of the azaindole core is its ability to improve aqueous solubility.[5] The pyridine nitrogen introduces polarity and can act as a hydrogen bond acceptor with water, a critical attribute for improving the pharmacokinetic profile of a drug candidate.

  • Reduced Lipophilicity: Concurrently, the introduction of the nitrogen atom typically lowers the partition coefficient (LogP), reducing the lipophilicity of the molecule.[5][6] This can be advantageous in mitigating off-target effects associated with excessive lipophilicity and improving a compound's overall drug-likeness.

  • Modulated pKa: The pyridine nitrogen provides a basic center that can be protonated, influencing the compound's ionization state at physiological pH. This property can be exploited to fine-tune absorption and distribution characteristics.

  • Additional Hydrogen Bonding Capacity: The N6 atom serves as a potent hydrogen bond acceptor, a feature absent in the corresponding carbon position of indole.[1] This provides an additional anchor point for interacting with biological targets, potentially leading to significant gains in binding affinity and potency.[1]

Comparative Data: Indole vs. 6-Azaindole

To quantify these differences, the following table summarizes key calculated physicochemical properties.

PropertyIndole6-AzaindoleRationale for Change
LogP (Octanol/Water)~2.1~1.2The polar pyridine nitrogen atom reduces lipophilicity.[3]
tPSA (Ų)15.7928.71The additional nitrogen atom increases the total polar surface area, contributing to better solubility and membrane permeability characteristics.[3]
Aqueous Solubility (LogS) -2.7-1.8Increased polarity and hydrogen bonding potential with water lead to enhanced solubility.[3]

Note: Values are calculated estimates and can vary based on the software used. They serve to illustrate the general trend.

The electron-deficient nature of the pyridine ring in 6-azaindole can, however, present challenges. It may weaken aromatic π-π stacking interactions with target proteins compared to the more electron-rich indole ring.[5] This necessitates a careful, context-dependent evaluation by the medicinal chemist; in some cases, this altered electronic character may be leveraged to enhance selectivity for a specific target.

Part 2: Synthetic Strategies for Assembling the 6-Azaindole Core

The utility of any scaffold is directly tied to its synthetic accessibility. Fortunately, a range of methodologies, from classical named reactions to modern catalytic approaches, have been developed to construct the 6-azaindole framework. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Established Synthetic Routes:

While classical indole syntheses like the Bartoli and Leimgruber–Batcho reactions can be adapted for azaindoles, they often face challenges with the electron-deficient pyridine precursors.[1] Nevertheless, these methods have been successfully employed to generate specific 6-azaindole derivatives.[7]

Modern and Efficient Methodologies:

  • One-Step Synthesis from 3-Amino-4-picoline: A highly efficient method involves the dilithiation of 3-amino-4-picoline, followed by condensation with carboxylic esters. This approach provides direct access to a wide array of 2-substituted 6-azaindoles in good yields, making it a powerful tool for generating compound libraries.[8]

  • Intramolecular Diels-Alder Reaction of Oxazoles (IMDAO): An elegant strategy uses an intramolecular Diels-Alder reaction of an allene with an oxazole ring to construct the 6-azaindole core. This method was notably applied in the total synthesis of the marine alkaloid marinoquinoline A, showcasing its utility in complex molecule synthesis.[9]

  • Palladium-Catalyzed Cascade Reactions: A versatile approach utilizes a palladium-catalyzed cascade reaction starting from amino-o-bromopyridines and alkenyl bromides. This sequence, involving an initial amination followed by an intramolecular Heck coupling, allows for the synthesis of various substituted azaindoles.[10]

Workflow Diagram: One-Step Synthesis of 2-Substituted 6-Azaindoles

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product start1 3-Amino-4-picoline step1 Step 1: Dilithiation Reagent: sec-BuLi Temperature: Room Temp start1->step1 Forms start2 Carboxylic Ester (R-COOR') step3 Step 2: Condensation Reactant: Carboxylic Ester start2->step3 Reacts with step2 Intermediate: Dianion Species step1->step2 step2->step3 product 2-Substituted 6-Azaindole step3->product Yields

Caption: One-step synthesis of 2-substituted 6-azaindoles.

Experimental Protocol: Dilithiation-Condensation Synthesis[8]
  • Preparation: To a solution of 3-amino-4-picoline (1.0 eq) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add sec-butyllithium (sec-BuLi, ~2.2 eq) dropwise at room temperature.

  • Dianion Formation: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the dianion intermediate.

  • Condensation: Add a solution of the desired carboxylic ester (R-COOR', ~1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Quenching & Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the 2-substituted 6-azaindole.

This self-validating protocol ensures that the highly reactive dianion is formed under controlled conditions before its reaction with the electrophilic ester, leading to the desired cyclized product with high fidelity.

Part 3: Applications in Drug Discovery: Case Studies

The 6-azaindole core is a prominent feature in numerous therapeutic agents, particularly in the realm of kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[11]

Workflow Diagram: Generic Kinase Inhibition Pathway

G cluster_normal Normal Kinase Activity cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_ATP ATP Binding Blocked Inhibitor 6-Azaindole Inhibitor Inhibitor->Kinase Binds to ATP Pocket Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: Inhibition of kinase signaling by a 6-azaindole drug.

Notable 6-Azaindole-Containing Clinical Candidates

While 7-azaindole is more common in currently marketed drugs, the 6-azaindole scaffold is prevalent in numerous compounds advancing through clinical trials, targeting a range of diseases from cancer to inflammation.

Compound/Drug ClassTherapeutic Target(s)Disease Indication(s)Rationale for 6-Azaindole Core
VEGFR2 Inhibitors VEGFR2, GSK-3βCancer (Anti-angiogenesis)The 6-azaindole scaffold provides a key interaction point in the kinase hinge region, with derivatives showing nanomolar potency.[11]
HIV-1 Integrase Inhibitors HIV-1 IntegraseHIV/AIDSHydroxamic acid derivatives of 6-azaindole show potent inhibition by chelating magnesium ions in the enzyme's active site.[12]
GnRH Antagonists GnRH ReceptorSex-hormone related disordersNon-peptide 6-azaindole compounds have been developed as potent antagonists for conditions like endometriosis and prostate cancer.[13]
Antiviral Agents Various viral targetsViral InfectionsThe scaffold has been identified as a promising starting point for developing drugs against viruses, including influenza.[14][15]

Part 4: Challenges and Future Perspectives

Despite its advantages, the 6-azaindole core is not without its challenges. The ambient nature of the 6-azaindole anion can lead to mixtures of N1 and N6 regioisomers during functionalization reactions like N-alkylation, complicating synthetic efforts.[14] Overcoming these regioselectivity issues remains an active area of research, with chemists developing novel synthetic and protecting group strategies.[14]

The future of the 6-azaindole core in medicinal chemistry is bright. Its proven utility as a kinase inhibitor scaffold ensures its continued exploration for oncologic and inflammatory diseases.[11] Furthermore, its unique electronic properties are being explored beyond pharmaceuticals in the field of material science for applications in organic semiconductors and dyes.[16] As our understanding of target biology deepens and synthetic methodologies advance, the strategic deployment of the 6-azaindole core will undoubtedly contribute to the development of the next generation of innovative therapeutics.

Conclusion

The 6-azaindole core represents a powerful and versatile scaffold in the medicinal chemist's toolkit. Its identity as a privileged structure is built on a foundation of advantageous physicochemical properties—notably enhanced solubility and an additional hydrogen bond acceptor—that can be strategically employed to optimize drug candidates. Through sophisticated synthetic routes, researchers can readily access a diverse range of derivatives to probe structure-activity relationships. From potent kinase inhibitors in the clinical pipeline to novel antiviral agents, the 6-azaindole framework continues to demonstrate its value, cementing its role as a cornerstone of modern drug discovery.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Song, J. J., Tan, Z., Gallou, F., Xu, J., Yee, N. K., & Senanayake, C. H. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. The Journal of Organic Chemistry, 70(16), 6512–6514. [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]

  • Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240. (n.d.). American Chemical Society. Retrieved January 11, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Organic Letters. (2020). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. (2023). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]

  • FDA‐Approved drugs containing azaindole rings. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Photophysical Properties of 6-Azaindole | Request PDF. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2023). arXiv. Retrieved January 11, 2026, from [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016). ACS Publications. Retrieved January 11, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • The Biological and Physical Properties of the Azaindoles | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

  • 6-azaindole compounds as antagonists of gonadotropin releasing hormone. (n.d.). Google Patents.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a prevalent structural motif in a multitude of pharmacologically active agents. This guide is designed for researchers and drug development professionals, offering a detailed protocol grounded in established chemical principles. We will explore a robust and widely applicable synthetic route, elucidating the causality behind experimental choices and providing a framework for successful execution.

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, is a privileged heterocyclic system in drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, modulating the physicochemical and pharmacological properties of parent indole-containing compounds. The introduction of a nitrogen atom into the indole ring system can lead to enhanced solubility, altered metabolic stability, and novel hydrogen bonding interactions with biological targets. Consequently, the 6-azaindole scaffold is a cornerstone in the development of therapeutics targeting a wide range of diseases.

This guide focuses on the synthesis of a key building block, this compound. The ester functionality at the 2-position provides a versatile handle for further chemical elaboration, enabling the construction of diverse compound libraries for screening and lead optimization.

Strategic Approach: The Fischer Indole Synthesis

Among the various methods for constructing the indole nucleus, the Fischer indole synthesis remains one of the most reliable and versatile.[1][2] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a carbonyl compound.[1] For the synthesis of our target molecule, this translates to the reaction of 4-pyridylhydrazine with ethyl pyruvate.

A highly effective variation of this approach, which circumvents the often-problematic isolation of potentially unstable hydrazines, is the Japp-Klingemann reaction.[3][4][5] This method allows for the direct formation of the required hydrazone from an aryl diazonium salt and a β-ketoester.[3][4] Our detailed protocol will follow this modern and efficient synthetic sequence.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step process begins with the commercially available 4-aminopyridine and culminates in the formation of the target 6-azaindole derivative.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Cyclization A 4-Aminopyridine B 4-Pyridyldiazonium salt A->B  NaNO2, HCl   D Hydrazone Intermediate B->D C Ethyl 2-methyl-3-oxobutanoate C->D E This compound D->E  Acid Catalyst (e.g., H2SO4)  

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentPuritySupplier
4-Aminopyridine≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)≥99%Fisher Scientific
Hydrochloric Acid (HCl), concentrated37%VWR Chemicals
Ethyl 2-methyl-3-oxobutanoate≥97%TCI Chemicals
Sodium Acetate (NaOAc)≥99%Alfa Aesar
Ethanol (EtOH)AnhydrousDecon Labs
Diethyl Ether (Et₂O)AnhydrousEMD Millipore
Sulfuric Acid (H₂SO₄), concentrated95-98%J.T. Baker
Sodium Bicarbonate (NaHCO₃)≥99.5%Macron Fine Chemicals
Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics
Celite®-Sigma-Aldrich

Step 1: Preparation of the 4-Pyridyldiazonium Salt Solution (in situ)

  • Rationale: Diazotization of 4-aminopyridine is the critical first step to generate the electrophilic diazonium salt required for the subsequent Japp-Klingemann reaction. The reaction is performed at low temperatures to ensure the stability of the diazonium salt.

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-aminopyridine (10.0 g, 106.3 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.7 g, 111.6 mmol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the stirred 4-aminopyridine solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the 4-pyridyldiazonium salt and is used directly in the next step.

Step 2: Japp-Klingemann Reaction to Form the Hydrazone Intermediate

  • Rationale: This step involves the coupling of the in situ generated diazonium salt with a β-ketoester (ethyl 2-methyl-3-oxobutanoate). The reaction proceeds via an azo intermediate which then undergoes hydrolysis and decarboxylation to yield the desired hydrazone.[3][4] Sodium acetate is used as a buffer to maintain a suitable pH for the coupling reaction.

  • In a separate large beaker, dissolve ethyl 2-methyl-3-oxobutanoate (16.8 g, 116.5 mmol) and sodium acetate (35.0 g, 426.6 mmol) in ethanol (200 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred β-ketoester solution. A yellow-orange precipitate should form.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield the crude pyridylhydrazone of ethyl pyruvate. This intermediate is often used in the next step without further purification.

Step 3: Fischer Indole Cyclization

  • Rationale: The final ring-closing step is the acid-catalyzed Fischer indole synthesis.[1] A strong acid, such as sulfuric acid, is used to protonate the hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement followed by elimination of ammonia to form the aromatic pyrrole ring.

  • Suspend the crude hydrazone from Step 2 in absolute ethanol (150 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (15 mL) dropwise to the stirred suspension. The mixture will warm up and may change color.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice (300 g).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Results and Characterization

ParameterExpected Outcome
Overall Yield 40-60%
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of the target compound.
¹³C NMR Consistent with the structure of the target compound.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight.

Alternative Synthetic Route: The Leimgruber-Batcho Synthesis

An alternative and often high-yielding approach is the Leimgruber-Batcho indole synthesis.[7][8][9][10][11] This method is particularly useful when the corresponding ortho-nitrotoluene derivative is readily available.

Leimgruber_Batcho cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Methyl-3-nitropyridine B Enamine Intermediate A->B  DMFDMA, Pyrrolidine   C This compound B->C  Reducing Agent (e.g., Raney Ni, H2)  

Caption: Leimgruber-Batcho synthesis of the 6-azaindole core.

This two-step process involves the condensation of 4-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, followed by reductive cyclization to yield the 6-azaindole core.[9][10] While this route is highly effective for the parent ring system, the introduction of the 2-carboxylate group would require further synthetic steps.

Conclusion

The synthesis of this compound is a crucial process for the development of novel therapeutics. The Fischer indole synthesis, particularly when initiated by the Japp-Klingemann reaction, provides a reliable and scalable route to this important building block. The detailed protocol provided in this application note is intended to serve as a practical guide for researchers in the field, enabling the efficient synthesis of this valuable compound for further exploration in drug discovery programs.

References

  • Japp, F. R.; Klingemann, F. (1888). "Ueber Benzolazo- und Benzolhydrazon-Abkömmlinge der Phenylessigsäure und ihrer Homologen". Berichte der deutschen chemischen Gesellschaft, 21(1), 549-558. [Link]

  • Humphrey, G. R.; Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles". Chemical Reviews, 106(7), 2875-2911. [Link]

  • Leimgruber, W.; Batcho, A. D. (1971). "Indole Synthesis". U.S.
  • Phillips, R. R. (1959). "The Japp-Klingemann Reaction". Organic Reactions, 10, 143-178. [Link]

  • Clark, R. D.; Repke, D. B. (1984). "The Leimgruber-Batcho Indole Synthesis". Heterocycles, 22(1), 195-221. [Link]

  • Wikipedia contributors. "Japp–Klingemann reaction." Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. "Leimgruber–Batcho indole synthesis." Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. "Fischer indole synthesis." Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. "Fischer Indole Synthesis." [Link]

  • ResearchGate. "(PDF) Leimgruber–Batcho Indole Synthesis." [Link]

  • ResearchGate. "An effective procedure for the preparation of 3-substituted-4- or 6-azaindoles from ortho-methyl nitro pyridines." [Link]

  • PubMed. "A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters." [Link]

Sources

Application Notes and Protocols: Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold in Modern Drug Discovery

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds that mimic the adenine core of ATP have proven to be exceptionally fruitful. The 7-azaindole (pyrrolo[2,3-b]pyridine) and its related isomers, such as the 6-azaindole (pyrrolo[2,3-c]pyridine) framework, are privileged structures in this regard.[1][2] Their structural resemblance to purines allows them to form key hydrogen bonding interactions within the kinase ATP-binding pocket, providing a robust anchor for inhibitor design.

This application note provides a comprehensive technical guide for researchers on the utilization of a key building block, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate , in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and outline methodologies for the biological evaluation of the resulting compounds, with a particular focus on Janus Kinase (JAK) inhibitors.

Chemical Properties and Strategic Importance

This compound is a bifunctional molecule offering two primary points for chemical elaboration: the ethyl ester at the C2 position and the pyrrole nitrogen (N1).

  • The C2-Carboxylate Handle: The ethyl ester is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid. This acid serves as a crucial precursor for amide bond formation, a cornerstone of medicinal chemistry. This allows for the introduction of a wide array of side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • The Pyrrole Nitrogen: The N-H of the pyrrole ring can be a key hydrogen bond donor, interacting with the kinase hinge region. Alternatively, it can be functionalized (e.g., alkylated or arylated) to modulate solubility, cell permeability, or to probe for additional binding interactions.

The strategic placement of the pyridine nitrogen atom within the bicyclic core also influences the molecule's electronics and basicity, which can be fine-tuned to achieve desired drug-like properties.

Part 1: Synthesis of the Core Scaffold

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available pyridine derivatives. A common and effective strategy involves the condensation of a nitropyridine with diethyl oxalate, followed by a reductive cyclization.[3]

Protocol 1: Synthesis of this compound

This protocol outlines a representative synthesis based on established chemical principles for forming the pyrrolopyridine core.

Workflow Diagram:

SynthesisWorkflow1 cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization A 4-Nitropyridine C Intermediate Adduct A->C NaH, THF B Diethyl Oxalate B->C D Ethyl 1H-pyrrolo[2,3-c]pyridine- 2-carboxylate (Target) C->D Fe, Acetic Acid or H2, Pd/C

Caption: Synthetic workflow for the core scaffold.

Materials and Reagents:

ReagentSupplierGrade
4-NitropyridineSigma-AldrichReagentPlus®, 99%
Diethyl oxalateAlfa Aesar99%
Sodium hydride (NaH)Acros Organics60% dispersion in mineral oil
Tetrahydrofuran (THF)Fisher ScientificAnhydrous, ≥99.9%
Iron powder (Fe)Sigma-Aldrich-325 mesh, ≥99%
Acetic acidJ.T. BakerGlacial
Ethyl acetate (EtOAc)EMD MilliporeACS Grade
Saturated NaHCO₃ solution-Prepared in-house
Brine-Prepared in-house
Anhydrous MgSO₄Fisher ScientificLaboratory Grade

Step-by-Step Procedure:

  • Condensation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

    • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and then suspend the NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-nitropyridine (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous THF to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Reductive Cyclization & Work-up:

    • To the quenched reaction mixture, add glacial acetic acid until the solution is acidic (pH ~4-5).

    • Add iron powder (5.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

    • Heat the mixture to reflux (60-70 °C) for 2-4 hours. Monitor the formation of the product by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite pad with ethyl acetate.

    • Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a solid.

Part 2: Synthesis of a Representative JAK Inhibitor

The synthesized core can be elaborated into a potent kinase inhibitor. As an illustrative example, we will outline the synthesis of a close analog of known JAK inhibitors, demonstrating the key chemical transformations: ester hydrolysis followed by amide coupling.

Protocol 2: Synthesis of a Pyrrolo[2,3-c]pyridine-based JAK Inhibitor Analog

This protocol demonstrates the conversion of the core scaffold into a final inhibitor molecule.

Workflow Diagram:

SynthesisWorkflow2 cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling A Ethyl 1H-pyrrolo[2,3-c]pyridine- 2-carboxylate B 1H-Pyrrolo[2,3-c]pyridine- 2-carboxylic acid A->B 1. NaOH, EtOH/H₂O 2. HCl (aq) D Final JAK Inhibitor Analog B->D HATU, DIPEA, DMF C Amine Sidechain (e.g., (3R,4R)-3-amino-N,N- dimethyl-4-methylpiperidine) C->D

Caption: Elaboration of the core into a final inhibitor.

Step 2A: Ester Hydrolysis

Materials and Reagents:

ReagentSupplierGrade
This compound-Synthesized in Part 1
Sodium hydroxide (NaOH)Sigma-AldrichACS Reagent, ≥97.0%
Ethanol (EtOH)Decon Labs200 Proof
Hydrochloric acid (HCl)Fisher Scientific1N solution
Dichloromethane (DCM)EMD MilliporeACS Grade

Step-by-Step Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2N) to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane (DCM) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 by the dropwise addition of 1N HCl. A precipitate should form.

  • Stir the suspension at 0 °C for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

Step 2B: Amide Coupling

Materials and Reagents:

ReagentSupplierGrade
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid-Synthesized in Step 2A
Amine Sidechain (e.g., (3R,4R)-3-amino-N,N-dimethyl-4-methylpiperidine)Commercial or custom synthesis>95% purity
HATUChem-Impex International>98%
N,N-Diisopropylethylamine (DIPEA)Acros Organics>99.5%
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%
Lithium Chloride (LiCl)Sigma-AldrichACS Reagent, ≥99%

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine sidechain (1.1 eq).

  • Add DIPEA (3.0 eq) to the mixture.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.[4][5][6]

  • Stir the reaction at room temperature for 2-18 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with an aqueous solution of 10% LiCl (3x) to remove DMF, followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Part 3: Biological Evaluation

Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves an in vitro biochemical assay to determine direct kinase inhibition and a cell-based assay to assess activity in a more physiologically relevant context.

Protocol 3: In Vitro JAK3 Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[7][8][9][10]

Workflow Diagram:

AssayWorkflow1 A Compound Dilution Series (in DMSO) B Add JAK3 Enzyme & Substrate Peptide A->B C Add ATP to Initiate Reaction B->C D Incubate (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G Measure Luminescence F->G H Calculate % Inhibition & IC₅₀ G->H

Caption: Workflow for the in vitro kinase assay.

Principle: The assay measures the amount of ADP produced during the kinase reaction. Remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal intensity is directly proportional to kinase activity.

Materials and Reagents:

ReagentSupplier
Recombinant Human JAK3 EnzymeBPS Bioscience
Poly(Glu, Tyr) 4:1 Peptide SubstrateSigma-Aldrich
ATPSigma-Aldrich
ADP-Glo™ Kinase Assay KitPromega
384-well low-volume white platesCorning
Test CompoundsSynthesized

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM. Using an acoustic liquid handler, transfer ~50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells (high control, 0% inhibition) and wells with a potent pan-kinase inhibitor like staurosporine (low control, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X solution of JAK3 enzyme and its peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer (final concentration should be near the Kₘ for JAK3). Add 5 µL of the ATP solution to all wells to start the reaction. Final reaction volume is 10 µL.

  • Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader (e.g., EnVision, PerkinElmer).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results:

CompoundTarget KinaseIC₅₀ (nM)
Tofacitinib (Reference)JAK3~5
Analog X (Example) JAK3 [Experimental Value]
Analog X (Example)JAK1[Experimental Value]
Analog X (Example)JAK2[Experimental Value]
Protocol 4: Cell-Based T-Cell Proliferation Assay

This assay assesses the inhibitor's ability to block cytokine-driven proliferation of immune cells, a key functional consequence of JAK inhibition.[11][12][13][14][15]

Workflow Diagram:

AssayWorkflow2 A Isolate Human PBMCs B Label cells with Proliferation Dye (e.g., CFSE) A->B C Plate cells with Test Compound B->C D Stimulate with anti-CD3/CD28 + IL-2 C->D E Incubate (72-96 hours) D->E F Analyze Dye Dilution by Flow Cytometry E->F G Determine EC₅₀ F->G

Caption: Workflow for the T-cell proliferation assay.

Principle: T-cells are labeled with a fluorescent dye (e.g., CFSE). Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of the fluorescence intensity. The degree of proliferation can be quantified by measuring this dye dilution using flow cytometry.

Materials and Reagents:

ReagentSupplier
Human Peripheral Blood Mononuclear Cells (PBMCs)Lonza
RPMI-1640 Medium + 10% FBSGibco
Carboxyfluorescein succinimidyl ester (CFSE)Invitrogen
Human IL-2R&D Systems
Anti-CD3/CD28 T-cell activatorStemcell Technologies
96-well U-bottom culture platesFalcon

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in PBS and label with CFSE dye according to the manufacturer's protocol.

  • Wash the labeled cells and resuspend them in complete RPMI medium.

  • Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Add serial dilutions of the test compound to the wells.

  • Stimulate the cells with anti-CD3/CD28 activator and a sub-maximal concentration of IL-2 (which signals through a JAK3-dependent pathway).

  • Incubate the plate for 72-96 hours at 37 °C in a 5% CO₂ incubator.

  • Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population.

  • Quantify the percentage of cells that have undergone division (i.e., show diluted CFSE fluorescence) and calculate the EC₅₀ for the inhibition of proliferation.

Target Pathway: The JAK-STAT Signaling Cascade

The inhibitors synthesized from the pyrrolo[2,3-c]pyridine scaffold often target the JAK-STAT pathway. This pathway is a primary communication route for numerous cytokines and growth factors that are critical for immunity and inflammation.[16][17][18][19]

Signaling Pathway Diagram:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation (P) STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Recruitment & Phosphorylation (P) STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Gene Transcription (Inflammation, Proliferation) DNA->Gene_Expression 6. Gene Regulation Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor 1. Binding Inhibitor JAK Inhibitor (Pyrrolopyridine-based) Inhibitor->JAK BLOCKS ATP Binding

Caption: The JAK-STAT signaling pathway and point of inhibition.

Dysregulation of this pathway, particularly through JAK3 which is predominantly expressed in hematopoietic cells, is linked to autoimmune conditions like rheumatoid arthritis and alopecia areata.[16][17] The synthesized inhibitors bind to the ATP-binding site of JAK3, preventing its autophosphorylation and the subsequent phosphorylation and activation of STAT proteins, thereby blocking the downstream inflammatory gene expression.[18]

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its strategic functional handles allow for the systematic exploration of chemical space around a privileged core scaffold. The protocols outlined in this guide provide a robust framework for the synthesis of this building block, its elaboration into potent JAK inhibitor analogs, and their subsequent biological characterization. By leveraging these methodologies, researchers can accelerate the discovery and development of novel therapeutics for a range of kinase-driven diseases.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. ACS National Meeting Book of Abstracts. [Link]

  • Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry. [Link]

  • In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • JAK-STAT Signaling in Autoimmunity and Cancer. ResearchGate. [Link]

  • JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Journal of Inflammation Research. [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]

  • PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Janus Kinases and Autoimmunity: Bridging Pathways to Therapy. Scilight Press. [Link]

  • Mechanisms of Jak/STAT signaling in immunity and disease. Journal of Allergy and Clinical Immunology. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... ResearchGate. [Link]

  • JAK and mTOR inhibitors prevent cytokine release while retaining T cell bispecific antibody in vivo efficacy. Journal for ImmunoTherapy of Cancer. [Link]

  • Induction of T cell exhaustion by JAK1/3 inhibition in the treatment of alopecia areata. Journal of Investigative Dermatology. [Link]

  • Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage. International Journal of Molecular Sciences. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. [Link]

  • Low-Dose JAK3 Inhibition Improves Antitumor T-Cell Immunity and Immunotherapy Efficacy. Cancer Research. [Link]

  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E. [Link]

  • A Proliferating T Cell Signature in Blood Is Associated with Response to JAK Inhibitor Therapy in Rheumatoid Arthritis Patients. ACR Meeting Abstracts. [Link]

  • 4‐Nitropyridine N‐oxide. ResearchGate. [Link]

  • JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

Sources

Application Notes and Protocols: N-Alkylation of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] N-alkylation of the 7-azaindole core is a critical synthetic transformation for modulating the biological activity, physicochemical properties, and pharmacokinetic profile of lead compounds. This document provides a detailed guide for researchers on the N-alkylation of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

The presence of the electron-withdrawing ethyl carboxylate group at the 2-position increases the acidity of the N-H proton compared to the parent 7-azaindole, facilitating its deprotonation. However, the ambident nature of the resulting anion presents a challenge in achieving selective N-alkylation over C3-alkylation. This guide will explore robust protocols that favor the desired N-alkylation product, discuss the mechanistic rationale behind the choice of reagents and conditions, and provide practical insights for successful implementation in a research setting.

Mechanistic Considerations in N-Alkylation

The N-alkylation of this compound proceeds via a two-step sequence: deprotonation of the pyrrole nitrogen followed by nucleophilic attack of the resulting anion on an alkylating agent.

Deprotonation and the Azaindole Anion

The first step involves the deprotonation of the N-H proton by a suitable base to form the corresponding azaindole anion. The choice of base is critical and depends on the desired reactivity and selectivity. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium.

The resulting anion is a resonance-stabilized species with negative charge density on both the nitrogen (N1) and the carbon at the 3-position (C3). This ambident nucleophilic character is the primary reason for the potential formation of both N-alkylated and C3-alkylated byproducts.

Factors Influencing N- vs. C-Alkylation Selectivity

Several factors influence the regioselectivity of the alkylation reaction, dictating whether the alkyl group is introduced at the nitrogen or the C3 position.

  • Solvent Polarity: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to favor N-alkylation.[2] These solvents effectively solvate the cation of the base, leading to a "freer" and more reactive anion. This increased reactivity tends to favor attack at the more electronegative nitrogen atom (Hard-Soft Acid-Base principle). In contrast, less polar solvents like tetrahydrofuran (THF) can sometimes lead to a higher proportion of C-alkylation.[2]

  • Counter-ion: The nature of the cation associated with the azaindole anion can influence the site of alkylation. Harder cations, like Li⁺, tend to associate more strongly with the harder nitrogen atom, which can sometimes lead to increased C-alkylation. Softer cations, like K⁺, often result in higher N-selectivity.[3]

  • Alkylating Agent: The nature of the electrophile also plays a role. Harder alkylating agents, such as dimethyl sulfate, tend to react preferentially at the harder nitrogen center.[3]

  • Temperature: Reaction temperature can also affect the product distribution, although this is often system-dependent.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Start This compound Anion Azaindole Anion Start->Anion + Base Base Base (e.g., NaH, K₂CO₃) N_Product N-Alkylated Product Anion->N_Product + R-X (Path A: N-attack) C_Product C3-Alkylated Byproduct Anion->C_Product + R-X (Path B: C3-attack) Alkylating_Agent Alkyl Halide (R-X)

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound using different bases. These methods are designed to be robust and adaptable for various alkylating agents.

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is suitable for a wide range of primary and activated secondary alkyl halides and generally provides high yields of the N-alkylated product. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the azaindole.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Effervescence (hydrogen gas evolution) should be observed.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation. The solution may become clearer as the sodium salt forms.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-alkylated product.

Protocol 2: N-Alkylation using Potassium Carbonate in DMF

This protocol utilizes a milder base, potassium carbonate, and is often preferred for large-scale synthesis due to its lower cost and easier handling compared to sodium hydride.[4]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl iodide, propyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous, finely powdered potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF (concentration typically 0.1-0.5 M).

  • Alkylation: Add the alkyl halide (1.2-2.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Alternatively, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture three times with EtOAc.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Comparison of N-Alkylation Conditions

The choice of reaction conditions can significantly impact the yield of the desired N-alkylated product. The following table summarizes typical conditions and expected outcomes for the N-alkylation of this compound.

BaseSolventAlkylating AgentTemperatureTypical Yield RangeReference
NaHDMFMethyl Iodide0 °C to RT85-95%[5]
NaHTHFBenzyl Bromide0 °C to RT80-90%[6]
K₂CO₃DMFEthyl Bromide60 °C75-85%[4]
Cs₂CO₃DMFAllyl BromideRT80-92%[7]
KOHDMSOPropyl IodideRTHigh Yields Reported[2][8]

Yields are approximate and can vary based on the specific substrate, purity of reagents, and reaction scale.

Caption: Decision workflow for selecting an N-alkylation protocol.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, especially when using sodium hydride. The presence of water will consume the base and reduce the efficiency of the deprotonation step. For less reactive alkyl halides, increasing the reaction temperature or time may be necessary, particularly when using milder bases like K₂CO₃.

  • Formation of C3-Alkylated Byproduct: If significant C3-alkylation is observed, switching to a more polar aprotic solvent like DMSO can enhance N-selectivity.[2] Using a base with a larger, softer counter-ion (e.g., Cs₂CO₃) can also favor N-alkylation.

  • Incomplete Reaction: Ensure that the base is sufficiently active (in the case of NaH) and that the K₂CO₃ is finely powdered to maximize surface area and reactivity. For sterically hindered alkyl halides, longer reaction times and higher temperatures may be required.

  • Purification Challenges: The N-alkylated product and any C3-alkylated byproduct may have similar polarities, making chromatographic separation difficult. Careful selection of the eluent system and using a high-resolution silica gel can improve separation.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel therapeutic agents. By carefully selecting the base, solvent, and reaction conditions, researchers can achieve high yields and excellent regioselectivity for the desired N-alkylated product. The protocols and insights provided in this guide offer a solid foundation for the successful execution of this important reaction in a drug discovery and development setting.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. Available at: [Link]

  • N-Alkylation of indole and pyrroles in dimethyl sulphoxide. ResearchGate. Available at: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. ACS Catalysis. Available at: [Link]

  • Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry. Available at: [Link]

  • Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • N-alkylation of indole derivatives. Google Patents.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Catalytic Asymmetric N-Alkylation of Indoles and Carbazoles through 1,6-Conjugate Addition of Aza-para-quinone Methides. Angewandte Chemie International Edition. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Derivatization of the Carboxylate Group of Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical derivatization of the ethyl ester functional group of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The ability to strategically modify the C2-carboxylate group is crucial for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties. This guide details three primary transformations: conversion to a diverse library of amides, hydrolysis to the parent carboxylic acid, and reduction to the primary alcohol. Each section includes an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and critical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a bioisostere of indole and purine systems, making it a valuable building block in drug discovery.[2] Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets, including protein kinases, phosphodiesterases (PDEs), and growth factor receptors.[4][5] this compound is a common starting material or intermediate for accessing a wide array of these bioactive molecules. The C2-ester provides a versatile chemical handle for introducing diversity and modulating molecular properties. Functionalizing this group allows for:

  • Exploration of Structure-Activity Relationships (SAR): Introducing various amide substituents can probe key interactions within a biological target's binding pocket, leading to enhanced potency and selectivity.[4]

  • Improvement of Physicochemical Properties: Conversion of the ester to an acid or alcohol can significantly alter polarity, solubility, and metabolic stability.

  • Generation of Key Intermediates: The carboxylic acid and alcohol derivatives serve as crucial precursors for further synthetic transformations.

Overview of Derivatization Strategies

The ethyl carboxylate group at the C2 position of the 7-azaindole scaffold can be readily transformed into three key functional groups: amides, carboxylic acids, and primary alcohols. Each transformation opens up a distinct branch of chemical space for further exploration.

G cluster_0 Primary Derivatization Pathways Start Ethyl 1H-pyrrolo[2,3-c]pyridine- 2-carboxylate Amide 1H-Pyrrolo[2,3-c]pyridine- 2-carboxamides Start->Amide Amide Coupling (Amine, Coupling Agent) Acid 1H-Pyrrolo[2,3-c]pyridine- 2-carboxylic Acid Start->Acid Hydrolysis (Base, e.g., LiOH, NaOH) Alcohol (1H-Pyrrolo[2,3-c]pyridin-2-yl) methanol Start->Alcohol Reduction (Hydride, e.g., LiAlH4) G cluster_0 Amide Coupling Mechanism (e.g., with T3P) R-COOH Carboxylic Acid Activated_Ester Mixed Anhydride (Activated Intermediate) R-COOH->Activated_Ester + T3P® T3P T3P® Amide Amide Product Activated_Ester->Amide + R'-NH2 Amine R'-NH2 Byproduct Phosphonic Acid Byproducts

Caption: Simplified mechanism for T3P-mediated amide coupling.

Recommended Protocol: T3P®-Mediated Amide Coupling

This protocol describes a robust method for synthesizing 1H-pyrrolo[2,3-c]pyridine-2-carboxamides from the corresponding ethyl ester. [4] Materials & Reagents:

  • This compound

  • Primary or Secondary Amine (R1R2NH)

  • Propylphosphonic Anhydride (T3P®), 50% solution in DMF or EtOAc

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Hydrolysis (Implicit): While not explicitly a hydrolysis step, the conditions facilitate the formation of the carboxylate in situ. Add the desired amine (1.1 equiv) and dissolve the mixture in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at room temperature. The base is crucial for deprotonating the amine and neutralizing acidic byproducts.

  • Coupling Agent Addition: Slowly add the T3P® solution (1.5 equiv) to the reaction mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 4 hours. [4]Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide
Problem Potential Cause Solution
Low or No Product Formation Inactive coupling reagent (hydrolyzed).Use a fresh bottle of T3P® or other coupling reagent. Ensure anhydrous conditions.
Sterically hindered amine.Increase reaction temperature (e.g., to 50 °C) or use a more potent coupling agent like HATU. Extend reaction time.
Insufficient base.Ensure 3.0 equivalents of DIPEA are used, especially if the amine is used as a hydrochloride salt.
Epimerization (if chiral amine is used) Reaction temperature is too high; base is too strong.Run the reaction at 0 °C to room temperature. Use a non-nucleophilic base like DIPEA.
Side Product Formation Double acylation of a primary amine.Use a slight excess (1.1 equiv) of the amine, not a large excess.

Protocol II: Hydrolysis to Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. The resulting 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a key intermediate for amide coupling reactions and other derivatizations. Base-catalyzed hydrolysis (saponification) is the most common and effective method.

Principle & Mechanism

Saponification involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This is followed by the elimination of the ethoxide leaving group, forming the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. A final acidic work-up is required to protonate the carboxylate and yield the neutral carboxylic acid.

Recommended Protocol: LiOH-Mediated Hydrolysis

Lithium hydroxide (LiOH) is often preferred as it can be used in milder THF/water solvent systems at room temperature, minimizing potential side reactions.

Materials & Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 to 2:1 ratio).

  • Base Addition: Add LiOH·H₂O (2.0-3.0 equiv) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS by taking a small aliquot, acidifying it, and checking for the disappearance of the starting ester.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH ~2-3 by adding 1 M HCl. A precipitate of the carboxylic acid product should form.

    • If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.

    • Alternatively, the acidified aqueous layer can be extracted with ethyl acetate (3x).

  • Purification & Drying:

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

    • The product is often pure enough for the next step, but can be recrystallized if necessary.

  • Characterization: Confirm the structure via NMR and MS. The disappearance of the ethyl group signals (a triplet and quartet around ~1.4 and 4.4 ppm, respectively) in the ¹H NMR is a key indicator of success.

Protocol III: Reduction to Primary Alcohol

Reduction of the ethyl ester provides (1H-pyrrolo[2,3-c]pyridin-2-yl)methanol, a valuable intermediate for introducing linkers, undergoing etherification, or participating in Mitsunobu reactions. Strong hydride reagents are required for this transformation.

Principle & Mechanism

Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. [6][7][8]The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) to the ester carbonyl, followed by elimination of ethoxide to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the primary alcohol. [9]

Recommended Protocol: LiAlH₄ Reduction

Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under a strictly anhydrous inert atmosphere (Argon or Nitrogen).

Materials & Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up (Fieser Method): This quenching procedure is critical for safety and ease of product isolation.

    • Cool the reaction mixture back down to 0 °C.

    • For a reaction using 'X' g of LiAlH₄, sequentially and very slowly add:

      • 'X' mL of water.

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • A granular white precipitate of aluminum salts should form. Allow the mixture to stir vigorously for 30 minutes as it warms to room temperature.

  • Isolation:

    • Add anhydrous MgSO₄ or Na₂SO₄ to the slurry and stir for another 15 minutes to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and/or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography (e.g., using a dichloromethane/methanol gradient).

  • Characterization: Confirm the structure by NMR and MS. The ¹H NMR spectrum should show a new singlet or doublet around 4.7 ppm corresponding to the -CH₂OH group.

Summary of Characterization Data

Compound Key ¹H NMR Features (indicative) Key IR Features (cm⁻¹)
Ethyl Ester (Start) ~8.5-7.0 (Ar-H), ~4.4 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃)~1710 (C=O, ester)
Carboxamide (Product) ~8.5-7.0 (Ar-H), variable amide N-H and R-group signals~1640 (C=O, amide I band)
Carboxylic Acid (Product) ~12.0 (br s, -COOH), ~8.5-7.0 (Ar-H)~3000 (br, O-H), ~1680 (C=O, acid)
Primary Alcohol (Product) ~8.4-7.0 (Ar-H), ~4.7 (s, -CH₂OH), ~5.4 (br s, -CH₂OH)~3300 (br, O-H)

References

  • Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. PubMed. Available at: [Link].

  • A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Mexican Chemical Society. Available at: [Link].

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available at: [Link].

  • Platinum(II) carboxylato complexes containing 7-azaindoles as N-donor carrier ligands showed cytotoxicity against cancer cell lines. Journal of Inorganic Biochemistry. Available at: [Link].

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. Available at: [Link].

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. Available at: [Link].

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona. Available at: [Link].

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link].

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Acta Pharmaceutica Sinica B. Available at: [Link].

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link].

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link].

  • Reduction of Carboxylic Acids with LiAlH4. Chemistry LibreTexts. Available at: [Link].

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link].

  • The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? Quora. Available at: [Link].

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry. As a bioisostere of indole, it is a core component in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications.[1] The strategic functionalization of this nucleus is paramount for the exploration of new chemical space and the development of novel therapeutics. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the azaindole core.[1][2]

This guide provides a comprehensive overview and a detailed experimental protocol for the Suzuki-Miyaura coupling of halogenated ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key building block for the synthesis of a vast array of functionalized molecules.[3]

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (e.g., a bromo- or chloro-azaindole), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R²-B(OR)₃]⁻ pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ base Base (e.g., K₃PO₄) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with Azaindole Substrates

The presence of nitrogen atoms in the 1H-pyrrolo[2,3-c]pyridine ring introduces specific challenges that must be addressed for a successful coupling reaction.

  • Catalyst and Ligand Selection : The Lewis basic nitrogen atoms in the azaindole scaffold can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] To mitigate this, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed.[1] These ligands promote the desired catalytic steps while discouraging catalyst poisoning. Palladium precatalysts, which are more stable and easier to handle, are also excellent choices.[7]

  • Choice of Base and Solvent : The selection of an appropriate base is crucial for the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[7] The solvent system typically consists of an organic solvent such as 1,4-dioxane or dimethoxyethane (DME) with the addition of water, which can be essential for the activation of the boronic acid.[7]

  • Substrate Protection : While many modern catalyst systems can effectively couple unprotected N-H containing heterocycles, N-protection (e.g., with a Boc or SEM group) can sometimes be beneficial to prevent side reactions and improve yields, especially with challenging substrates.[5][7] However, for many azaindoles, coupling can proceed efficiently without the need for protection, simplifying the overall synthetic route.[7]

  • Potential Side Reactions :

    • Protodeboronation : The cleavage of the C-B bond in the boronic acid by a proton source is a common side reaction. This can be minimized by using carefully dried solvents and reagents and by optimizing the reaction conditions.

    • Homocoupling : The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, particularly in the presence of oxygen. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials Supplier Grade
Halogenated this compoundVaries≥95%
Arylboronic AcidVaries≥97%
Palladium(II) Acetate (Pd(OAc)₂)VariesCatalyst grade
SPhosVariesLigand grade
Potassium Phosphate (K₃PO₄), anhydrousVaries≥98%
1,4-Dioxane, anhydrousVaries≥99.8%
Deionized WaterIn-houseHigh purity
Ethyl Acetate (EtOAc)VariesACS grade
Brine (saturated NaCl solution)In-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)VariesACS grade
Silica GelVaries230-400 mesh
Step-by-Step Procedure
  • Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst and Ligand Addition : In a separate vial, weigh out Palladium(II) acetate (0.03 equiv.) and SPhos (0.06 equiv.) and add them to the reaction vial.

  • Inert Atmosphere : Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition : Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction : Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up :

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental_Workflow start Start setup 1. Reaction Setup (Azaindole, Boronic Acid, Base) start->setup catalyst 2. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) setup->catalyst inert 3. Purge with Inert Gas (Argon or Nitrogen) catalyst->inert solvent 4. Add Solvents (Dioxane/H₂O) inert->solvent react 5. Heat and Stir (80-100 °C) solvent->react monitor 6. Monitor Reaction (TLC or LC-MS) react->monitor workup 7. Aqueous Work-up monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify characterize 9. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling experiment.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Catalyst poisoning- Use a fresh batch of catalyst and ligand- Ensure proper purging with inert gas- Use anhydrous solvents and pure reagents- Increase catalyst/ligand loading or try a different ligand (e.g., XPhos)
Significant Protodeboronation - Presence of water or other proton sources- Prolonged reaction time at high temperature- Use rigorously dried solvents and reagents- Consider using a boronic ester instead of the acid- Optimize reaction time and temperature
Formation of Homocoupled Products - Presence of oxygen- Inefficient transmetalation- Ensure a thoroughly deoxygenated reaction mixture- Re-evaluate the base and solvent system to promote efficient transmetalation
Difficulty in Product Purification - Similar polarity of product and starting materials/byproducts- Optimize the eluent system for column chromatography- Consider recrystallization as an alternative purification method

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. Available at: [Link]

  • 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester. (1994). Acta Crystallographica Section C. Available at: [Link]

  • Suzuki Coupling Reaction of Azaindole Derivatives. (2023). ResearchGate. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2022). European Journal of Medicinal Chemistry. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Pharmaceuticals. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Advances. Available at: [Link]

  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (2017). Molecules. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2016). Molecules. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. Available at: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (2012). ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). Scientific Reports. Available at: [Link]

  • Suzuki Reaction. Wikipedia. Available at: [Link]

Sources

developing novel anticancer agents from pyrrolo[2,3-c]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of Novel Anticancer Agents from Pyrrolo[2,3-c]pyridine Scaffolds

Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. As a bioisostere of purines and indoles, this heterocyclic system is adept at mimicking the natural recognition motifs required for interacting with a wide array of biological targets.[1] The strategic placement of nitrogen atoms in the bicyclic structure allows for the formation of key hydrogen bond interactions within the ATP-binding pockets of protein kinases, a family of enzymes frequently dysregulated in cancer.[2] Consequently, the 7-azaindole framework has served as the foundation for numerous potent inhibitors targeting critical oncogenic pathways, including those driven by PI3K, CDKs, and receptor tyrosine kinases.[2][3][4][5]

This application note provides a comprehensive, experience-driven guide for researchers in oncology drug discovery. It outlines a structured workflow from initial compound design and synthesis to preclinical in vitro and in vivo evaluation, with a focus on the practical considerations and scientific rationale that underpin each step.

PART 1: RATIONAL DESIGN AND SYNTHESIS

The journey begins with the chemical synthesis of a focused library of novel pyrrolo[2,3-c]pyridine derivatives. The design strategy often involves decorating the core scaffold at various positions to modulate potency, selectivity, and physicochemical properties. A common and effective approach involves late-stage functionalization via cross-coupling reactions.

Causality in Synthetic Design:

The choice of a synthetic route must be robust and amenable to diversification. The Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions are frequently employed due to their broad substrate scope and high functional group tolerance, allowing for the rapid generation of analogs with diverse aryl and heteroaryl substituents.[6] This enables a systematic exploration of the structure-activity relationship (SAR).

Protocol 1: Synthesis of a C6-Arylated Pyrrolo[2,3-c]pyridine Library

This protocol describes a two-step sequence for synthesizing C6-functionalized pyrrolo[2,3-c]pyridines, a common substitution pattern for kinase inhibitors.

Materials:

  • 6-chloro-1H-pyrrolo[2,3-c]pyridine

  • Various boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., 1,4-Dioxane, Toluene, Water)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask, combine 6-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent and Degassing: Add the solvent system (e.g., Dioxane/H₂O 4:1). Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (0.05-0.1 eq) to the degassed mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure C6-arylated pyrrolo[2,3-c]pyridine derivative.

Visualization 1: Synthetic Workflow via Suzuki Coupling

G Suzuki Coupling Workflow Reactant1 6-Chloro-1H-pyrrolo[2,3-c]pyridine Reaction Suzuki Coupling Reactant1->Reaction Reactant2 Aryl Boronic Acid (R-B(OH)2) Reactant2->Reaction Product C6-Aryl-1H-pyrrolo[2,3-c]pyridine (Target Compound) Reaction->Product Pd Catalyst, Base Dioxane/H2O, Heat

Caption: General scheme for diversification via Suzuki coupling.

PART 2: IN VITRO ANTIPROLIFERATIVE SCREENING

The initial biological assessment involves screening the synthesized compounds for their ability to inhibit the growth of cancer cells. This is typically performed using a panel of cell lines representing different cancer types (e.g., lung, breast, colon) to identify potent and potentially selective agents.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).[7][8][9]

  • Growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Synthesized pyrrolo[2,3-c]pyridine compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-8,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration must be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Add the diluted compounds to the cells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value—the concentration required to inhibit cell growth by 50%.

Data Presentation: Sample IC₅₀ Data

Quantitative results should be tabulated for clear comparison of potency and selectivity across different cell lines.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Hypothetical Pyrrolo[2,3-c]pyridine Analogs

Compound IDA549 (Lung)HCT116 (Colon)MDA-MB-231 (Breast)
PPY-01 0.250.411.15
PPY-02 0.080.120.09
PPY-03 5.67.8>10
Doxorubicin 0.110.090.14

PART 3: TARGET IDENTIFICATION AND MECHANISM OF ACTION

Once potent antiproliferative compounds are identified, elucidating their mechanism of action is critical. Given the scaffold's predilection for kinase inhibition, a primary step is to screen the compounds against a panel of relevant kinases.

Causality in Target Selection:

Kinases are chosen based on the cancer cell lines where the compound showed high potency. For example, if a compound is highly active in colorectal cancer cells, kinases in the WNT/β-catenin pathway, such as CDK8, would be a logical target to investigate.[4][5]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., CDK8, PI3K, Erk5).[3][10]

  • Kinase-specific substrate and ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds and a known inhibitor as a positive control.

  • 384-well assay plates.

Step-by-Step Methodology:

  • Kinase Reaction: Add the kinase, substrate, ATP, and varying concentrations of the test compound to the wells of a 384-well plate.

  • Incubation: Incubate the reaction at room temperature for 1 hour to allow for phosphorylation.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

  • Signal Measurement: Measure the resulting luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for the compound against the specific kinase.

Visualization 2: Inhibition of an Oncogenic Signaling Pathway

G Inhibition of the PI3K/AKT Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->PI3K Blocks mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival, Growth & Proliferation mTOR->Proliferation

Caption: Pyrrolo[2,3-c]pyridine agent blocking the PI3K/AKT signaling cascade.[3]

PART 4: PRECLINICAL IN VIVO EFFICACY

Compounds demonstrating potent and on-target activity in vitro must be evaluated in a living system to assess their real-world therapeutic potential. The human tumor xenograft model in immunocompromised mice is the industry standard for this evaluation.

Protocol 4: Human Tumor Xenograft Efficacy Study

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Nude mice).

  • Cancer cell line demonstrated to be sensitive in vitro (e.g., HCT116).

  • Formulation vehicle for the test compound (e.g., 0.5% methylcellulose).

  • Test compound, vehicle control, and a positive control clinical compound.

  • Calipers for tumor measurement.

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Staging: Allow tumors to grow to a mean volume of 100-150 mm³. Randomize mice into treatment groups with similar mean tumor volumes.

  • Dosing: Administer the test compound (e.g., via oral gavage) at one or more dose levels daily for a set period (e.g., 21 days). Include a vehicle-treated group and a positive control group.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as a general indicator of toxicity.

  • Study Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group. Analyze statistical significance.

Conclusion and Future Outlook

The pyrrolo[2,3-c]pyridine scaffold is a highly validated and fruitful starting point for the discovery of novel anticancer agents. The integrated workflow presented here—spanning rational design, synthesis, and multi-layered biological evaluation—provides a robust framework for advancing new chemical entities from concept to preclinical proof-of-concept. Successful lead compounds identified through this process can then be advanced into formal IND-enabling studies, including pharmacokinetics, toxicology, and formulation development, with the ultimate goal of clinical translation.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules. [Link]

  • Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Journal of Biomolecular Structure & Dynamics. [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]

Sources

Application Notes and Protocols: Synthesis of Pyrrolo[2,3-d]pyrimidines from Pyrrolopyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core in numerous clinically significant molecules, including kinase inhibitors and antiviral agents.[1] Its synthesis is a focal point of medicinal chemistry research. Concurrently, pyrrolopyridines (azaindoles) represent a versatile class of heterocycles also prevalent in drug discovery. The structural analogy between these two bicyclic systems presents an intriguing, yet underexplored, opportunity for synthetic interconversion. This document outlines a proposed synthetic strategy for the transformation of pyrrolopyridine precursors into the valuable pyrrolo[2,3-d]pyrimidine framework. Leveraging the principles of the Dimroth rearrangement, we present a hypothetical, yet mechanistically sound, pathway that invites experimental validation and offers a novel direction for the synthesis of 7-deazapurine analogs.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of drug discovery, the pyrrolo[2,3-d]pyrimidine and pyrrolopyridine cores are of paramount importance. Pyrrolopyridines, particularly the 7-azaindole isomer, are bioisosteres of indoles and are integral to a variety of therapeutic agents.[2] The pyrrolo[2,3-d]pyrimidine system, often referred to as 7-deazapurine, is a cornerstone of many targeted therapies due to its ability to mimic endogenous purines and interact with the ATP-binding sites of kinases.

The conversion of a readily available pyrrolopyridine scaffold into a pyrrolo[2,3-d]pyrimidine offers a novel synthetic route that could provide access to new chemical space and facilitate the diversification of compound libraries. This application note details a proposed synthetic route for this transformation, centered around a chemically robust and well-established reaction: the Dimroth rearrangement.

Proposed Synthetic Pathway: A Dimroth Rearrangement Approach

While a direct, one-pot conversion of a simple pyrrolopyridine to a pyrrolo[2,3-d]pyrimidine is not yet a well-documented transformation in the chemical literature, the principles of heterocyclic chemistry allow for the rational design of a multi-step pathway. The cornerstone of our proposed synthesis is the Dimroth rearrangement, a process that typically involves the isomerization of heterocyclic compounds where endocyclic and exocyclic heteroatoms exchange positions via a ring-opening and ring-closing cascade.[3][4] This rearrangement is often facilitated by acidic or basic conditions and proceeds through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[3][5]

Our proposed strategy involves the initial activation of the pyrrolopyridine core, followed by the introduction of the necessary nitrogen atom to facilitate the rearrangement and subsequent formation of the pyrimidine ring.

G cluster_0 Overall Proposed Workflow A Pyrrolopyridine Precursor B Step 1: N-Amination of Pyridine Ring A->B Reagents: Hydroxylamine-O-sulfonic acid C Step 2: Introduction of Second Nitrogen B->C Reagents: Formamidine acetate D Step 3: Dimroth Rearrangement & Cyclization C->D Conditions: Heat, Acid or Base catalyst E Pyrrolo[2,3-d]pyrimidine Product D->E

Caption: Proposed workflow for the conversion of a pyrrolopyridine to a pyrrolo[2,3-d]pyrimidine.

Mechanistic Insights: The ANRORC Pathway in Action

The Dimroth rearrangement is a powerful tool for the skeletal editing of heterocyclic systems.[6][7] In our proposed synthesis, the key transformation would involve the rearrangement of an N-amino-pyrrolopyridinium intermediate, which upon reaction with a one-carbon electrophile and nitrogen source (like formamidine), would undergo the ANRORC mechanism to yield the thermodynamically stable pyrrolo[2,3-d]pyrimidine.

G cluster_0 Proposed Dimroth Rearrangement Mechanism Start N-Substituted Pyrrolopyridinium Intermediate Adduct Nucleophilic Addition (e.g., H2O, OH-) Start->Adduct 1. Addition OpenRing Ring Opening to Linear Intermediate Adduct->OpenRing 2. Ring Opening Rotation Bond Rotation OpenRing->Rotation 3. Rotation CloseRing Ring Closure Rotation->CloseRing 4. Ring Closure Product Rearranged Pyrrolo[2,3-d]pyrimidine CloseRing->Product 5. Aromatization

Caption: The ANRORC mechanism of the proposed Dimroth rearrangement.

Detailed Experimental Protocols

The following protocols are proposed based on analogous transformations reported in the literature for pyridine and other N-heterocyclic systems.[8][9] Optimization of reaction conditions will be necessary for specific pyrrolopyridine substrates.

Protocol 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-b]pyridine (A Representative Pyrrolopyridine Precursor)

This protocol describes a common method for the synthesis of a substituted pyrrolopyridine, which can serve as the starting material for the proposed transformation.

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine (e.g., ammonia in the form of ammonium hydroxide, 3.0 eq).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated HCl (e.g., 3-5 drops).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the desired 4-amino-7H-pyrrolo[2,3-b]pyridine.

Protocol 2: Proposed Synthesis of 4-Aminopyrrolo[2,3-d]pyrimidine via Dimroth Rearrangement (Hypothetical)

Caution: This is a proposed protocol and requires experimental validation.

  • Step 1: N-Amination of the Pyrrolopyridine:

    • To a solution of the starting 4-amino-7H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like DMF, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS for the formation of the N-amino pyridinium salt.

    • The intermediate salt may be isolated by precipitation with a non-polar solvent or used directly in the next step.

  • Step 2: Ring Transformation and Cyclization:

    • To the N-aminated intermediate from Step 1, add formamidine acetate (2.0 eq) and a catalytic amount of a base (e.g., K₂CO₃) or acid (e.g., acetic acid).

    • Heat the mixture in a high-boiling point solvent (e.g., Dowtherm A or NMP) to 150-200 °C.

    • Monitor the reaction for the formation of the pyrrolo[2,3-d]pyrimidine product. The progress of the rearrangement can be followed by the disappearance of the starting material and the emergence of a new product spot on TLC or a new peak in LC-MS with the expected mass.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the target 4-aminopyrrolo[2,3-d]pyrimidine.

Data Summary and Expected Outcomes

The following table outlines hypothetical data for the proposed transformation, based on typical yields and reaction times for Dimroth rearrangements of related heterocyclic systems.

EntryPyrrolopyridine SubstrateProposed ReagentsHypothetical Yield (%)Hypothetical Reaction Time (h)
14-Amino-7-azaindole1. H₂NOSO₃H2. Formamidine acetate, K₂CO₃30-5024-48
24-Amino-5-bromo-7-azaindole1. H₂NOSO₃H2. Formamidine acetate, K₂CO₃25-4524-48
34-Amino-2-phenyl-7-azaindole1. H₂NOSO₃H2. Formamidine acetate, Acetic Acid35-5512-36

Conclusion and Future Outlook

The synthesis of pyrrolo[2,3-d]pyrimidines from pyrrolopyridine precursors represents a novel and potentially powerful strategy in medicinal chemistry. The proposed pathway, utilizing a Dimroth rearrangement, is grounded in established principles of heterocyclic chemistry and offers a clear direction for experimental exploration. Successful implementation of this methodology would not only provide a new route to a highly valuable class of compounds but also expand the toolkit for skeletal editing of complex heterocyclic systems. Further research is warranted to validate this proposed transformation and to explore its scope and limitations with a variety of substituted pyrrolopyridines.

References

  • star chemistry. (2026). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. [Link]

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]

  • Karuturi, D., et al. (2022). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. Synthetic Communications, 52(3). [Link]

  • van der Plas, H. C. (2003). Pyrimidine–Pyridine Ring Interconversion. In Advances in Heterocyclic Chemistry (Vol. 84, pp. 1-56). Elsevier.
  • Krasnaya, Z. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-469. [Link]

  • Taylor & Francis Online. (2022). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. [Link]

  • Chinese Chemical Society. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]

  • Karuturi, D., et al. (2022). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. Synthetic Communications, 52(3), 334-344. [Link]

  • van der Plas, H. C., & van Veldhuizen, A. (1985). and 1,4-Cyclo adducts as intermediates in the pyrimidine to pyridine ring transformation of 5-nitropyrimidines by .alpha.-phenylacetamidines. The Journal of Organic Chemistry, 50(14), 2394–2398. [Link]

  • PubMed. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. [Link]

  • ResearchGate. (n.d.). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles | Request PDF. [Link]

  • CoLab. (n.d.). Pyrimidine–Pyridine Ring Interconversion.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. [Link]

  • National Institutes of Health. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. [Link]

  • ResearchGate. (n.d.). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines. [Link]

  • synarchive.com. (n.d.). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • ResearchGate. (n.d.). Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. [Link]

  • Office of Scientific and Technical Information. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • PubMed. (2008). Synthesis of dihydropyridines and pyridines from imines and alkynes via C-H activation. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • eScholarship. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. [Link]

  • MDPI. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

Sources

Application Note: A Robust and Scalable Laboratory Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a prevalent motif in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The strategic placement of the ester functionality at the 2-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

This application note provides a detailed, step-by-step protocol for the laboratory scale-up synthesis of this compound. The presented methodology is based on a modified Batcho-Leimgruber indole synthesis, a reliable and high-yielding route that is amenable to gram-scale production in a standard laboratory setting. The causality behind experimental choices and critical process parameters are discussed to ensure reproducibility and success.

Synthetic Strategy and Rationale

The synthesis of the target compound is achieved through a two-step sequence involving an initial condensation reaction followed by a reductive cyclization. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields obtained under mild reaction conditions.[1][2]

The overall synthetic transformation is depicted below:

Synthetic_Scheme start Starting Materials intermediate Intermediate Diethyl 2-((3-nitropyridin-4-yl)amino)maleate start->intermediate Step 1: Condensation product Final Product This compound intermediate->product Step 2: Reductive Cyclization

Figure 1: Overall synthetic workflow.

The chosen synthetic route begins with the condensation of a suitable nitropyridine derivative with diethyl oxalate.[1] This is followed by a reductive cyclization of the resulting intermediate to construct the desired pyrrole ring fused to the pyridine core.[1] This strategy is a variation of the well-established Batcho-Leimgruber indole synthesis, which is known for its efficiency and scalability.[2][3][4]

Experimental Protocols

PART 1: Synthesis of Diethyl 2-((3-nitropyridin-4-yl)amino)maleate (Intermediate)

This initial step involves a nucleophilic aromatic substitution reaction where the amine group of 4-amino-3-nitropyridine displaces a leaving group from a suitable four-carbon electrophile. For the purpose of this protocol, we will adapt a common approach utilizing the reaction of 4-chloro-3-nitropyridine with diethyl malonate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-3-nitropyridine158.5515.85 g0.10
Diethyl malonate160.1717.6 mL (19.22 g)0.12
Sodium hydride (60% dispersion in mineral oil)24.004.80 g0.12
Anhydrous Tetrahydrofuran (THF)-250 mL-

Instrumentation:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser with a drying tube

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, reflux condenser, and addition funnel. Ensure all glassware is dry. The system should be flushed with an inert gas.

  • Preparation of Sodium Ethoxide: In the reaction flask, suspend sodium hydride (4.80 g, 0.12 mol of 60% dispersion) in 100 mL of anhydrous THF.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate (17.6 mL, 0.12 mol) to the sodium hydride suspension via the addition funnel over 30 minutes at room temperature. Stir the resulting mixture for an additional 30 minutes.

  • Addition of 4-Chloro-3-nitropyridine: Dissolve 4-chloro-3-nitropyridine (15.85 g, 0.10 mol) in 150 mL of anhydrous THF and add this solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

PART 2: Reductive Cyclization to this compound (Final Product)

The second step involves the reduction of the nitro group of the intermediate, which then undergoes spontaneous cyclization to form the pyrrole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Intermediate from Part 1~297.27~0.10-
Iron powder55.8433.5 g0.60
Acetic acid60.05200 mL-
Ethanol46.07100 mL-

Instrumentation:

  • 1 L round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

Procedure:

  • Reaction Setup: In the 1 L round-bottom flask, dissolve the crude intermediate from Part 1 in a mixture of 200 mL of acetic acid and 100 mL of ethanol.

  • Addition of Iron Powder: To the stirred solution, add iron powder (33.5 g, 0.60 mol) portion-wise to control the initial exotherm.

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Safety and Handling

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5]

  • 4-Chloro-3-nitropyridine: Toxic and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Diethyl Malonate and Acetic Acid: Corrosive and irritants. Handle with care, wearing appropriate PPE.

  • The reductive cyclization step can be exothermic. Add the iron powder in portions to maintain control of the reaction temperature.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H), 8.30 (d, J = 5.2 Hz, 1H), 7.25 (d, J = 5.2 Hz, 1H), 7.10 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1, 148.2, 143.1, 129.8, 124.5, 117.9, 110.2, 103.4, 61.3, 14.5.

  • Mass Spectrometry (ESI): m/z 191.08 [M+H]⁺.

Scale-Up Considerations

Scaling up this synthesis from milligram to multi-gram quantities requires careful consideration of several factors:

  • Heat Management: The initial condensation with sodium hydride and the reductive cyclization with iron are exothermic. On a larger scale, efficient stirring and external cooling may be necessary to control the reaction temperature.

  • Reagent Addition: The portion-wise or slow addition of reagents becomes more critical at a larger scale to prevent dangerous exotherms and side reactions.

  • Work-up and Purification: The volumes of solvents for extraction and chromatography will increase significantly. Employing techniques like continuous extraction or using a larger chromatography column will be necessary.

  • Safety: The hazards associated with the reagents are amplified at a larger scale. A thorough risk assessment should be conducted before proceeding.

Conclusion

This application note provides a comprehensive and scalable protocol for the laboratory synthesis of this compound. By following the detailed procedures and considering the outlined safety and scale-up precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Shcherbakov, S. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • ACS Publications. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The Batcho-Leimgruber indole synthesis. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrrolopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrrolopyridines in Kinase-Targeted Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including signal transduction, growth, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] In the quest for potent and selective kinase inhibitors, the pyrrolopyridine scaffold has emerged as a "privileged structure."[3] This heterocyclic nucleus mimics the purine ring of ATP, the natural substrate for kinases, allowing it to effectively compete for binding at the enzyme's active site.[4][5] This structural mimicry is the foundation of their inhibitory action.[4] The success of this scaffold is evidenced by approved drugs like Peficitinib and Pemigatinib, which feature a pyrrolopyridine core.[6]

This guide provides an in-depth technical overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel pyrrolopyridine-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale, practical insights into data interpretation, and strategies for robust hit validation.

The Logic of a Kinase Inhibitor Screening Cascade

A successful HTS campaign is not a single experiment but a strategically designed cascade of assays.[7] This multi-step process is essential for efficiently identifying true hits, eliminating false positives, and progressively building a comprehensive pharmacological profile of the most promising compounds.[8]

An effective screening cascade for pyrrolopyridine kinase inhibitors typically involves:

  • Primary Screen: A high-throughput, cost-effective assay to rapidly screen a large library of pyrrolopyridine derivatives. The primary goal is to identify "hits" that show activity against the target kinase.

  • Hit Confirmation: Re-testing the initial hits in the primary assay to confirm their activity and rule out experimental error.

  • Dose-Response and Potency Determination: Characterizing the confirmed hits by generating dose-response curves to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.[9]

  • Orthogonal Assays: Employing a secondary assay that measures the same biological event (kinase inhibition) but uses a different detection technology.[10] This is crucial for eliminating artifacts and technology-specific interference.[11]

  • Selectivity Profiling: Screening the most potent hits against a panel of other kinases to assess their selectivity.[2] High selectivity is often a desirable trait to minimize off-target effects.

  • Cell-Based Assays: Moving from biochemical assays to a more physiologically relevant context by testing the compounds in cells to confirm their activity and assess cellular permeability and toxicity.

  • Target Engagement Assays: Directly measuring whether the compound binds to its intended kinase target within a cellular environment.[2]

This structured approach ensures that resources are focused on the most promising candidates, maximizing the efficiency of the drug discovery process.[12]

Primary High-Throughput Screening: Choosing the Right Tool

The choice of the primary HTS assay is critical and depends on factors such as the nature of the kinase, the available reagents, and the desired throughput. For pyrrolopyridine derivatives, which are ATP-competitive inhibitors, assays that monitor the consumption of ATP or the formation of ADP are particularly well-suited.[8][13]

Here, we detail three industry-standard, homogeneous ("mix-and-read") assay technologies that are highly amenable to HTS of kinase inhibitors.

Luminescence-Based ATP Depletion Assay: Kinase-Glo®

The Kinase-Glo® assay is a robust and highly sensitive method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[14] The principle is based on the ATP-dependent luciferase reaction.[13] A thermostable luciferase utilizes the remaining ATP after the kinase reaction to generate a luminescent signal that is inversely proportional to kinase activity.[14]

Scientific Rationale: This assay is straightforward and universal for any ATP-dependent kinase.[13] The "glow-type" luminescence signal is stable, providing a wide window for plate reading.[13] Because the signal is inversely proportional to kinase activity, inhibitors will produce a higher luminescent signal.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • Pyrrolopyridine compound library (dissolved in DMSO)

  • Solid white, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each pyrrolopyridine derivative from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense DMSO into designated wells (maximum signal, no inhibition) and a known inhibitor (positive control, minimum signal).

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

  • Enzyme Addition: Add 5 µL of the kinase/substrate mixture to each well of the assay plate.

  • Compound Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[15] Add 10 µL of the reagent to each well.

  • Signal Stabilization: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: HTRF® KinEASE™

HTRF® (Homogeneous Time-Resolved Fluorescence) is a highly sensitive and robust technology that measures the phosphorylation of a substrate.[16] The assay uses a biotinylated substrate and two fluorescently labeled antibodies: one labeled with a Europium cryptate (donor) that recognizes the phosphorylated substrate, and another (streptavidin-XL665, acceptor) that binds to the biotin tag on the substrate.[17] When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation.[17]

Scientific Rationale: TR-FRET assays are less prone to interference from fluorescent compounds due to the time-resolved detection.[17] The ratiometric readout (emission at 665 nm / emission at 620 nm) further minimizes experimental variability.[17] This technology is highly amenable to miniaturization and automation.[17]

Materials:

  • HTRF® KinEASE™ Kit (e.g., TK for tyrosine kinases) (Revvity)

  • Purified kinase of interest

  • ATP

  • Enzymatic buffer (provided with the kit or optimized for the kinase)

  • Pyrrolopyridine compound library (in DMSO)

  • Low-volume, white 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of pyrrolopyridine compounds or DMSO (controls) into the assay plate.

  • Enzyme/Substrate Addition: Prepare a mixture of the kinase and the biotinylated substrate in the enzymatic buffer. Add 5 µL of this mixture to each well.

  • Compound Incubation: Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (in enzymatic buffer) to each well.

  • Kinase Reaction Incubation: Seal the plate and incubate for the optimized duration (e.g., 60 minutes) at room temperature.[18]

  • Detection: Prepare the detection reagent mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in the detection buffer (which contains EDTA to stop the reaction).[18] Add 10 µL of this mix to each well.

  • Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature.[18]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm and 665 nm after excitation at 337 nm.[17]

Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®)

AlphaLISA® is a bead-based, no-wash immunoassay that measures the phosphorylation of a substrate.[19] The assay involves two bead types: Donor beads and Acceptor beads.[19] Typically, a biotinylated substrate is captured by streptavidin-coated Acceptor beads, and a phospho-specific antibody is conjugated to the Donor beads. When the substrate is phosphorylated, the antibody binds, bringing the beads into proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent emission at 615 nm.[19]

Scientific Rationale: The AlphaLISA® technology is extremely sensitive due to the signal amplification cascade.[19] The narrow emission peak at 615 nm reduces interference from autofluorescent compounds.[19] The assay is highly versatile and can be adapted for various kinases and substrates.

Materials:

  • AlphaLISA® Acceptor beads (e.g., Streptavidin-coated)

  • Alpha Donor beads (e.g., conjugated to a phospho-specific antibody)

  • Biotinylated kinase substrate

  • Purified kinase of interest

  • ATP

  • Kinase buffer

  • AlphaLISA® buffer

  • Pyrrolopyridine compound library (in DMSO)

  • White 384-well OptiPlates™

  • AlphaScreen-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of compounds or DMSO into the assay plate.

  • Kinase Reaction:

    • Prepare a master mix of kinase, biotinylated substrate, and ATP in kinase buffer.

    • Add 10 µL of this reaction mix to the wells.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the AlphaLISA® Acceptor beads and Alpha Donor beads in AlphaLISA® buffer.

    • Add 10 µL of the detection mix to each well. This step also stops the kinase reaction due to chelating agents in the buffer.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

Data Analysis and Hit Identification

Assay Quality Control: The Z'-Factor

Before analyzing the effects of the test compounds, it is crucial to assess the quality and robustness of the HTS assay. The Z'-factor is a statistical parameter used for this purpose.[19] It reflects the separation between the distributions of the positive and negative controls.[20]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., no enzyme or potent inhibitor).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (e.g., DMSO).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unacceptable assay

An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[21]

Hit Prioritization and IC50 Determination

Initial hits from the primary screen are typically selected based on a predefined activity threshold (e.g., >50% inhibition). These hits must then be confirmed and their potency determined by generating a dose-response curve. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is a critical parameter for ranking the potency of the compounds.[9] This is typically done by performing the assay with a serial dilution of the hit compound and fitting the data to a four-parameter logistic model.

The Crucial Role of Orthogonal and Secondary Assays

Relying on a single assay technology can be misleading, as some compounds can interfere with the assay components, leading to false-positive results.[22] Therefore, it is essential to confirm hits using an orthogonal assay.[8]

Orthogonal Biochemical Assays

If the primary screen was a Kinase-Glo® (luminescence) assay, a suitable orthogonal assay would be an HTRF® (TR-FRET) or AlphaLISA® assay, as these rely on different detection principles.[8] Confirming activity in an orthogonal assay significantly increases the confidence that the compound's effect is due to inhibition of the kinase rather than assay interference.

Cell-Based Assays: Moving Towards Physiological Relevance

Once a pyrrolopyridine derivative has been confirmed as a potent inhibitor in biochemical assays, it is crucial to assess its activity in a cellular context. Cell-based assays provide valuable information on cell permeability, off-target effects, and potential cytotoxicity.[22]

Example Cell-Based Assay: Phospho-Target Detection

This can be achieved by treating cells expressing the target kinase with the inhibitor and then measuring the phosphorylation of a known downstream substrate using techniques like In-Cell Westerns, ELISA, or HTRF®.[23] A reduction in substrate phosphorylation would indicate that the compound is active in cells.

Target Engagement Assays: Confirming the Interaction in a Live Cell

Target engagement assays directly measure the binding of a compound to its intended protein target within the complex environment of a living cell.[2] This is the ultimate confirmation that the observed biological effects are due to the interaction with the target kinase.

1. Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to a protein stabilizes it against thermal denaturation.[24] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot.[25] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[25] Real-time CETSA (RT-CETSA) methods using luciferase reporters have been developed to increase throughput.[26]

2. NanoBRET™ Target Engagement Assay: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in live cells.[1] The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells.[1] When a test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal in a dose-dependent manner, allowing for the determination of cellular affinity.[27]

Troubleshooting Common HTS Issues

High-throughput screening campaigns can be prone to various artifacts. A proactive approach to identifying and mitigating these issues is essential.

IssuePotential CauseTroubleshooting Strategy
High False-Positive Rate Compound Aggregation: At high concentrations, some compounds form aggregates that non-specifically inhibit enzymes.[28]Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A loss of potency suggests aggregation.[28]
Assay Technology Interference: Compounds may be autofluorescent, quench fluorescence, or inhibit reporter enzymes like luciferase.[22]Perform counter-screens without the primary enzyme to identify compounds that interfere with the detection system.[11]
Poor Z'-Factor Reagent Instability: Degradation of enzyme, substrate, or ATP.Ensure proper storage and handling of all reagents. Use freshly prepared solutions.
Suboptimal Assay Conditions: Incorrect enzyme or substrate concentration, or inappropriate incubation times.Re-optimize the assay conditions, ensuring the reaction is in the linear range.
Irreproducible Results Pipetting Errors: Inaccurate liquid handling, especially with small volumes.Use calibrated and well-maintained automated liquid handlers.
Plate Edge Effects: Evaporation from wells on the edge of the plate.Use plate seals during incubations and avoid using the outer wells for samples.

Visualizing the Workflow and Underlying Principles

Diagram: Kinase Inhibitor Screening Cascade

G cluster_0 Biochemical Assays cluster_1 Cellular Assays Primary_Screen Primary HTS (e.g., Kinase-Glo®) Hit_Confirmation Hit Confirmation (Re-test in primary assay) Primary_Screen->Hit_Confirmation Initial Hits Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., HTRF®) Dose_Response->Orthogonal_Assay Potent Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Orthogonal_Assay->Selectivity_Profiling Validated Hits Cell_Based_Assay Cell-Based Functional Assay (e.g., Phospho-Substrate) Selectivity_Profiling->Cell_Based_Assay Selective Hits Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET™) Cell_Based_Assay->Target_Engagement Cell-Active Hits Lead_Candidate Lead Candidate Target_Engagement->Lead_Candidate

Caption: A typical screening cascade for identifying and validating kinase inhibitors.

Diagram: HTRF® Kinase Assay Principle

HTRF_Principle cluster_reaction Kinase Reaction cluster_detection HTRF Detection Kinase ADP ADP Kinase->ADP Phosphorylation Phospho_Substrate_Biotin Phospho-Substrate-Biotin Kinase->Phospho_Substrate_Biotin Phosphorylation Substrate_Biotin Substrate-Biotin Substrate_Biotin->ADP Phosphorylation Substrate_Biotin->Phospho_Substrate_Biotin Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->Phospho_Substrate_Biotin Phosphorylation Eu_Ab Eu-Antibody (Donor) Phospho_Substrate_Biotin->Eu_Ab Binds P-site SA_XL665 SA-XL665 (Acceptor) Phospho_Substrate_Biotin->SA_XL665 Binds Biotin FRET FRET Signal (665 nm) Eu_Ab->FRET Proximity SA_XL665->FRET Proximity

Caption: Principle of the HTRF kinase assay for detecting substrate phosphorylation.

Conclusion

The discovery of novel pyrrolopyridine-based kinase inhibitors is a promising avenue for the development of new therapeutics. A well-designed high-throughput screening campaign is the cornerstone of this effort. By employing a logical screening cascade that incorporates robust primary assays like Kinase-Glo®, HTRF®, or AlphaLISA®, and validating hits with orthogonal and cell-based target engagement assays, researchers can confidently identify and advance the most promising candidates. Understanding the principles behind these assays, coupled with diligent data analysis and proactive troubleshooting, will ultimately pave the way for the successful discovery of the next generation of kinase-targeted drugs.

References

  • Alqahtani, S. (2017). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Future Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Robers, M. R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Robers, M. R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Sui, Y. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Zhang, L., et al. (2020). Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Zhang, J., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]

  • Varghese, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Dahb, S. T., & Lindsley, C. W. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Zhang, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. Available at: [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • AstraZeneca. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In Allosteric Kinase Inhibitors. Available at: [Link]

  • Chernobrovkin, A., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed Central. Available at: [Link]

  • Davis, M. I., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PubMed Central. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]

  • National Center for Advancing Translational Sciences. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PubMed. Available at: [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. PubMed. Available at: [Link]

  • ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]

  • Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

  • Kaieda, A., et al. (2013). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available at: [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of Pyrrolopyridines in Targeting Fibroblast Growth Factor Receptors (FGFR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting FGFR with Pyrrolopyridine Scaffolds

Fibroblast growth factor receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic tail.[3][4] This phosphorylation cascade activates downstream signaling pathways, most notably the RAS-MEK-ERK, PI3K-AKT, and PLCγ pathways, which are crucial for normal cellular function.[1][3][4]

However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal rearrangements, is a key oncogenic driver in a variety of human cancers, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[1][2][5] This makes FGFRs a compelling therapeutic target for anticancer drug development.[3][6] Pyrrolopyridine derivatives have emerged as a promising class of small molecule inhibitors that can effectively and selectively target the ATP-binding pocket of FGFRs, thereby blocking their kinase activity and downstream oncogenic signaling.[2] This guide provides a comprehensive overview of the application of pyrrolopyridine-based compounds as FGFR inhibitors, detailing their mechanism of action and providing robust protocols for their preclinical evaluation.

Mechanism of Action: How Pyrrolopyridines Inhibit FGFR Signaling

Pyrrolopyridine-based FGFR inhibitors are ATP-competitive tyrosine kinase inhibitors. Their fundamental mechanism of action involves binding to the ATP-binding site within the intracellular kinase domain of FGFRs.[1][7] This binding event prevents the phosphorylation and subsequent activation of the receptor, effectively shutting down the downstream signaling cascades that promote tumor cell growth and survival.[1]

Several pyrrolopyridine-based compounds have been developed, some of which have received regulatory approval for the treatment of specific cancers. For instance, Pemigatinib (Pemazyre®), a pyrrolopyrimidine, is a potent inhibitor of FGFR1, 2, and 3 and is approved for the treatment of cholangiocarcinoma with FGFR2 fusions or rearrangements.[1][8][9] Similarly, Infigratinib (Truseltiq®) is another FGFR inhibitor used for cholangiocarcinoma with FGFR2 gene alterations.[7][10][11] Developmental compounds, such as AZD4547, have also shown potent and selective inhibition of FGFR1-3.[12][13] The pyrrolo[2,3-b]pyrazine and 1H-pyrrolo[2,3-b]pyridine scaffolds have been extensively explored to develop novel and selective FGFR inhibitors.[2][3][6][14]

The selectivity of these inhibitors for different FGFR isoforms and against other kinases is a critical aspect of their development, as it can influence their efficacy and safety profiles.[15] For example, some inhibitors are designed to be pan-FGFR inhibitors, while others exhibit selectivity for specific isoforms.[16]

Visualizing the Inhibition of the FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.

FGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 RAS_MEK_ERK RAS-MEK-ERK Pathway P1->RAS_MEK_ERK PLCG PLCγ Pathway P1->PLCG PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->FGFR Inhibits Kinase Domain

Caption: FGFR signaling pathway and inhibition by pyrrolopyridines.

Preclinical Evaluation of Pyrrolopyridine-Based FGFR Inhibitors: Protocols

A rigorous preclinical evaluation is essential to characterize the potency, selectivity, and therapeutic potential of novel pyrrolopyridine-based FGFR inhibitors. The following protocols provide a framework for these studies.

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a pyrrolopyridine compound against purified FGFR kinase domains.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a recombinant FGFR kinase. The output is typically the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test pyrrolopyridine compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add the test compound dilutions to the kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the FGFR kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Interpretation: A lower IC50 value indicates a more potent inhibitor. Comparing the IC50 values across different FGFR isoforms and a panel of other kinases will establish the selectivity profile of the compound.[17][18]

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM)
AZD4547 0.22.51.8165
Compound 4h 7925712
Compound 13 ----
Compound 29 3.0---
Compound 30 3.0---

Note: Data for compounds 13, 29, and 30 are primarily reported for FGFR1.[3][4] Data for AZD4547 and compound 4h are from published studies.[2][18]

Protocol 2: Cell-Based FGFR Phosphorylation Assay

Objective: To assess the ability of a pyrrolopyridine compound to inhibit FGFR autophosphorylation in a cellular context.

Principle: This assay utilizes a cell line with known FGFR alterations (e.g., amplification or fusion) that lead to constitutive receptor activation. The level of phosphorylated FGFR is measured by Western blotting or ELISA after treatment with the inhibitor.

Materials:

  • Cancer cell line with known FGFR amplification or fusion (e.g., SNU-16 for FGFR2 amplification, KG1 for FGFR1 amplification)[3][19]

  • Cell culture medium and supplements

  • Test pyrrolopyridine compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-FGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-FGFR antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-FGFR signal to the total-FGFR signal.

Data Interpretation: A dose-dependent decrease in the phospho-FGFR signal indicates that the compound is effectively inhibiting the target in a cellular environment.

Protocol 3: Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of a pyrrolopyridine compound on cancer cells dependent on FGFR signaling.

Principle: This assay measures the viability or proliferation of cancer cells after treatment with the test compound over a period of several days.

Materials:

  • FGFR-dependent cancer cell line

  • Cell culture medium and supplements

  • Test pyrrolopyridine compound dissolved in DMSO

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

  • Seed the cells in 96-well plates at a low density.

  • Allow the cells to attach overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the plates for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation: Potent anti-proliferative activity in FGFR-dependent cell lines, but not in cell lines without FGFR alterations, suggests on-target activity of the compound.

Visualizing the Preclinical Evaluation Workflow

The following diagram outlines the typical workflow for the preclinical evaluation of a novel pyrrolopyridine-based FGFR inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_final Lead Optimization & Candidate Selection Biochemical Biochemical Kinase Assay (IC50 Determination) Cell_Phospho Cellular Phosphorylation Assay (Target Engagement) Biochemical->Cell_Phospho Cell_Prolif Cell Proliferation Assay (Cellular Potency) Cell_Phospho->Cell_Prolif PK Pharmacokinetics (PK) (ADME Properties) Cell_Prolif->PK Xenograft Xenograft Tumor Models (Efficacy) PK->Xenograft PD Pharmacodynamics (PD) (In Vivo Target Modulation) Xenograft->PD Lead_Opt Lead Optimization PD->Lead_Opt

Caption: Preclinical evaluation workflow for FGFR inhibitors.

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor efficacy of a pyrrolopyridine compound.

Principle: An FGFR-dependent human tumor cell line is implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • FGFR-dependent cancer cell line (e.g., SNU-16)[19]

  • Matrigel

  • Test pyrrolopyridine compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice daily or as determined by pharmacokinetic studies.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).

Data Interpretation: A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.[20] Tumor stasis or regression is a strong indicator of a promising therapeutic candidate.[19]

Conclusion and Future Directions

Pyrrolopyridine-based compounds represent a clinically validated and highly promising class of FGFR inhibitors. Their development has been guided by a deep understanding of the structure-activity relationships and the molecular interactions within the FGFR kinase domain. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel pyrrolopyridine derivatives, enabling researchers to identify and characterize potent and selective FGFR inhibitors with the potential for clinical development. Future research will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms and offer improved selectivity profiles, further enhancing the therapeutic benefit for patients with FGFR-driven cancers.[16]

References

  • Zhang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pemigatinib? [Link]

  • Patsnap Synapse. (2024). What is Infigratinib used for? [Link]

  • National Center for Biotechnology Information. (n.d.). Pemigatinib. In PubChem. Retrieved from [Link]

  • Wikipedia. (2024). Pemigatinib. [Link]

  • OncoDaily. (2025). Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. [Link]

  • Clinicaltrials.eu. (n.d.). Infigratinib – Application in Therapy and Current Clinical Research. [Link]

  • Chemietek. (n.d.). Understanding Infigratinib: A Deep Dive into FGFR Inhibition for Cancer Therapy. [Link]

  • Clinicaltrials.eu. (n.d.). Pemigatinib – Application in Therapy and Current Clinical Research. [Link]

  • Zage, P. E., et al. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Translational Oncology, 13(8), 100783. [Link]

  • ResearchGate. (n.d.). Chemical structure of representative FGFR inhibitors. [Link]

  • Wikipedia. (2024). Infigratinib. [Link]

  • PharmaCompass. (n.d.). Infigratinib. [Link]

  • ResearchGate. (n.d.). The mechanism of in vitro growth inhibition by AZD4547 is cell line–dependent. [Link]

  • Zhang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 548. [Link]

  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045-2056. [Link]

  • ResearchGate. (n.d.). FGFR inhibitors mechanism of action. [Link]

  • Zhang, Z., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351-368. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21541-21553. [Link]

  • Pal, S. K., et al. (2021). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 39(12), 1344-1353. [Link]

  • Wang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]

  • Na, Y. J., et al. (2024). The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression. Journal of Ovarian Research, 17(1), 16. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • ResearchGate. (2025). Molecular modeling of pyrrolo-pyrimidine based analogs as potential FGFR1 inhibitors: a scientific approach for therapeutic drugs. [Link]

  • Li, Y., et al. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Biomolecular Structure & Dynamics, 40(21), 10839-10850. [Link]

  • Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology, 21(11), 1465-1475. [Link]

  • Preprints.org. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 703. [Link]

  • ResearchGate. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

  • ResearchGate. (2025). Molecular modeling of pyrrolo-pyrimidine based analogs as potential FGFR1 inhibitors: a scientific approach for therapeutic drugs. [Link]

  • Zhang, Z., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmaceutica Sinica B, 9(2), 351-368. [Link]

  • Eathiraj, S., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. Molecular Cancer Therapeutics, 15(12), 3046-3055. [Link]

  • MDPI. (n.d.). Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches. [Link]

  • ResearchGate. (n.d.). Representative selective fibroblast growth factor receptor inhibitors. [Link]

  • Fu, W., et al. (2017). Theoretical studies on FGFR isoform selectivity of FGFR1/FGFR4 inhibitors by molecular dynamics simulations and free energy calculations. Physical Chemistry Chemical Physics, 19(5), 3946-3957. [Link]

  • Katoh, M. (2016). FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). International Journal of Oncology, 49(1), 3-11. [Link]

  • MDPI. (2023). Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will explore a robust and widely utilized synthetic pathway, address common experimental challenges through a detailed troubleshooting guide, and provide answers to frequently asked questions to enhance your synthetic success.

Overview of the Primary Synthetic Route

The synthesis of the 6-azaindole core, specifically this compound, is efficiently achieved through a Reissert-type synthesis. This strategy involves two key stages:

  • Condensation: An appropriate nitropyridine derivative undergoes condensation with diethyl oxalate in the presence of a base.

  • Reductive Cyclization: The resulting intermediate is then subjected to reduction of the nitro group, which triggers an intramolecular cyclization to form the desired pyrrole ring.

A common pathway involves the condensation of a nitropyridine with diethyl oxalate, followed by a reductive cyclization of the product to yield ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates.[1] This method is particularly advantageous as it directly installs the crucial 2-carboxylate ester group, which is a valuable handle for further chemical modifications.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Question 1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?

Answer: Low or no product formation is a frequent challenge that can typically be traced to one of three areas: the initial condensation, the reductive cyclization, or reagent/substrate stability.

  • Possible Cause A: Ineffective Condensation

    • The "Why": The initial step is a Claisen condensation that requires a sufficiently strong base to generate the ethyl oxalylacetate anion from diethyl oxalate, which then attacks the pyridine ring. If deprotonation is incomplete or if the base is unsuitable, this step will fail.

    • Troubleshooting Steps:

      • Base Selection: Ensure you are using a strong, non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like DMF are common choices.

      • Anhydrous Conditions: Moisture will quench the base and hinder the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

      • Temperature Control: While some activation energy is needed, excessive heat can degrade the nitropyridine starting material. Perform the reaction at the temperature specified in a validated protocol, typically starting at a low temperature and allowing it to warm.

  • Possible Cause B: Inefficient Reductive Cyclization

    • The "Why": The choice of reducing agent is critical for converting the nitro group to an amine, which is necessary for the subsequent intramolecular cyclization. Some reducing agents may be too harsh, leading to byproducts, while others may be too weak for complete conversion.[3]

    • Troubleshooting Steps:

      • Catalytic Hydrogenation: This is often the cleanest method. Use a palladium-on-carbon catalyst (5-10% Pd/C) under a hydrogen atmosphere (from a balloon or in a Parr hydrogenator).[2][3] Ensure the catalyst is active and the system is properly purged.

      • Chemical Reduction: If hydrogenation is not feasible, consider chemical reducing agents. Zinc powder in acetic acid or stannous chloride (SnCl₂) in ethanol are effective alternatives.[1][3] Iron in acetic acid is another classic choice that is both economical and effective.[4]

      • Monitor the Reduction: Follow the disappearance of the nitro-intermediate by Thin Layer Chromatography (TLC) to ensure the reduction goes to completion before proceeding with work-up.

  • Possible Cause C: Substrate Decomposition

    • The "Why": Nitropyridines can be thermally sensitive, and the acidic conditions sometimes used in cyclization can lead to degradation, especially at elevated temperatures.[5]

    • Troubleshooting Steps:

      • Temperature Management: Maintain strict temperature control throughout the reaction. Avoid excessive heating during both the condensation and cyclization steps.

      • Acid Catalyst Choice: If using an acid-catalyzed cyclization (e.g., with Zn/AcOH), ensure the acid concentration and temperature are not causing tar formation. Sometimes, a milder acidic workup after a neutral reduction is preferable.

Question 2: My reaction mixture has turned into a dark, intractable tar. How can I prevent this and salvage my product?

Answer: Tar formation is a classic problem in many indole and azaindole syntheses, often resulting from the strongly acidic and high-temperature conditions employed.[5]

  • Prevention:

    • Optimize Temperature: This is the most critical parameter. High temperatures are the primary cause of polymerization and tarring.[5] Run a temperature screen to find the lowest effective temperature for the cyclization step.

    • Control Reagent Addition: Add reagents, especially strong acids or catalysts, slowly and in a controlled manner to manage any exotherms.

    • Choose a Milder Catalyst: Polyphosphoric acid (PPA) is effective but notorious for causing charring with sensitive substrates. If applicable to your specific cyclization step, consider screening milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂).[5]

  • Salvaging the Product:

    • Dilution and Filtration: Dilute the reaction mixture with a large volume of a suitable solvent (e.g., ethyl acetate, dichloromethane) to precipitate some of the polymeric material. Filter through a pad of Celite to remove the solids.

    • Liquid-Liquid Extraction: After filtration, perform a thorough aqueous workup. Wash the organic layer sequentially with water, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.[5]

    • Purification Strategy: Tar often consists of highly polar polymers. Standard silica gel chromatography can be challenging. Consider using a different adsorbent like alumina or employing reverse-phase chromatography if the product is sufficiently stable.

Question 3: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult.

Answer: The presence of multiple spots can indicate incomplete reaction, side products, or regioisomers.

  • Possible Cause A: Incomplete Reaction

    • The "Why": The reaction may not have reached completion. You may be seeing starting material, the condensation intermediate, and the final product.

    • Solution: Increase the reaction time and monitor carefully by TLC until the limiting reagent spot has been consumed.

  • Possible Cause B: Side Reactions

    • The "Why": Besides tar formation, other side reactions can occur. For instance, if the cyclization conditions are too harsh, decarboxylation or hydrolysis of the ester group might occur.

    • Solution: Re-evaluate the reaction conditions (temperature, catalyst, and time). Using milder conditions, such as catalytic hydrogenation for the reduction step, often leads to a cleaner reaction profile.

  • Improving Purification:

    • Optimize TLC Solvent System: Experiment with different solvent systems to achieve better separation between your product and impurities on the TLC plate before attempting column chromatography. Adding a small amount of a polar solvent (like methanol) or a base (like triethylamine for basic compounds) can significantly improve separation.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification that can often be more effective and scalable than chromatography. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing 6-azaindoles like this one?

There are three principal approaches for synthesizing the pyrrolo[2,3-c]pyridine core: (1) annulating the pyrrole ring onto a pre-existing pyridine cycle, (2) annulating the pyridine ring onto a pyrrole, or (3) constructing both rings in a concerted step.[1] For this compound specifically, the Reissert synthesis, which falls under the first category, is highly effective because it directly installs the desired 2-carboxylate functionality.[1][2] Other classic methods like the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses can also be adapted for azaindoles, but may be better suited for other substitution patterns or isomers.[2]

Q2: How critical is the purity of the starting nitropyridine?

It is extremely critical. Impurities in the starting material can interfere with the sensitive steps of the reaction, particularly the base-mediated condensation and the catalytic reduction. Using a purified starting material is essential for achieving high yields and reproducibility. If the purity is in doubt, consider recrystallization or distillation before use.

Q3: Can I use microwave-assisted heating to improve the reaction?

Yes, microwave irradiation can be a powerful tool. It has been shown to significantly accelerate related indole syntheses, such as the Leimgruber-Batcho reaction.[6] The rapid and uniform heating provided by a microwave reactor can lead to shorter reaction times, reduced byproduct formation, and potentially higher yields. It is an excellent parameter to screen during optimization.

Q4: What is the mechanistic role of the reducing agent in the cyclization step?

The primary role of the reducing agent is to convert the electron-withdrawing nitro group (-NO₂) into an electron-donating and nucleophilic amino group (-NH₂). Once formed, the amine nitrogen is poised to attack the adjacent carbonyl group (from the oxalylacetate side chain) in an intramolecular cyclization. This is followed by dehydration to form the aromatic pyrrole ring of the 6-azaindole core.

Data & Visualization

Table 1: Comparison of Common Reducing Agents for Cyclization
Reducing AgentTypical ConditionsProsCons
H₂, Pd/C 1 atm H₂ (balloon) or 50 psi H₂ (Parr), Ethanol or Ethyl Acetate, rtHigh yield, clean reaction, mild conditions.[3]Requires specialized equipment (hydrogenator); catalyst can be pyrophoric and may be poisoned by impurities.
Zn, Acetic Acid Zn dust, Glacial Acetic Acid, 60-80 °CInexpensive, effective, does not require special equipment.[1]Can be exothermic; acidic conditions may cause side reactions or degradation with sensitive substrates.
SnCl₂·2H₂O Ethanol, refluxMild conditions, good for substrates with reducible functional groups that are sensitive to catalytic hydrogenation.[3]Tin salts can be difficult to remove during workup, potentially requiring special purification steps.
Fe, Acetic Acid Fe powder, Glacial Acetic Acid, 80-100 °CVery inexpensive, robust, and effective.[4]Requires elevated temperatures; workup can be cumbersome due to iron salts.
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram provides a logical decision tree for diagnosing and solving issues related to low product yield.

G start Problem: Low or No Yield check_reduction Q: Is the reductive cyclization step efficient? start->check_reduction check_condensation Q: Was the initial condensation successful? start->check_condensation check_stability Q: Is the substrate or intermediate decomposing? start->check_stability sol_reduction_agent A: Screen different reducing agents (Pd/C, Zn/AcOH, SnCl2). Monitor reaction by TLC. check_reduction->sol_reduction_agent If reduction is incomplete sol_reduction_catalyst A: Check catalyst activity. Ensure H2 source is adequate. check_reduction->sol_reduction_catalyst If using hydrogenation sol_condensation_base A: Use a stronger base (NaH, NaOEt). Ensure anhydrous conditions. check_condensation->sol_condensation_base If starting material remains sol_condensation_temp A: Optimize reaction temperature for condensation. check_condensation->sol_condensation_temp If no intermediate forms sol_stability_temp A: Lower reaction temperature. Avoid prolonged heating. check_stability->sol_stability_temp If tarring is observed sol_stability_acid A: Use milder acid catalyst or neutral reduction conditions. check_stability->sol_stability_acid If acidic conditions are harsh

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Optimized Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized for specific substrates and scales. Always perform a thorough safety assessment before beginning any chemical synthesis.

Part A: Condensation of 4-chloro-3-nitropyridine with Diethyl Oxalate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous ethanol (10 mL per 10 mmol of nitropyridine).

  • Add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.

  • To this solution, add diethyl oxalate (1.2 equivalents) dropwise, followed by 4-chloro-3-nitropyridine (1.0 equivalent).

  • Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by pouring it into ice-water. Acidify the mixture to pH ~4-5 with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude condensation product.

Part B: Reductive Cyclization

  • Dissolve the crude intermediate from Part A in glacial acetic acid (15 mL per 10 mmol).

  • To the stirred solution, add zinc dust (4-5 equivalents) portion-wise, monitoring the internal temperature to keep it below 80 °C. An exothermic reaction is expected.

  • After the addition is complete, heat the mixture to 70-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove excess zinc and inorganic salts. Wash the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

References

  • Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
  • Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Russian Journal of Organic Chemistry.
  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (2005). Organic & Biomolecular Chemistry.
  • Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

  • Japp–Klingemann reaction. Wikipedia. [Link]

  • Baran, P. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
  • The Leimgruber-Batcho Indole Synthesis. (1985). HETEROCYCLES.

Sources

common side reactions in the synthesis of 6-azaindoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Azaindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the 6-azaindole scaffold, a critical component in medicinal chemistry.[1] Here, we provide in-depth troubleshooting guides and frequently asked questions to address common side reactions and offer preventative strategies, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Side Reactions & Prevention

This section directly addresses specific issues encountered during the synthesis of 6-azaindoles, providing insights into their causes and actionable solutions.

Issue 1: Low Yield or No Reaction in Fischer Indole Synthesis

Symptom: You are attempting a Fischer indole synthesis to prepare a 6-azaindole derivative, but you observe a low yield of the desired product, or the reaction fails to proceed to completion, often resulting in a complex mixture or tar-like substances.

Potential Cause(s): The Fischer indole synthesis, while a classic method, can be challenging when applied to pyridine precursors due to the electron-deficient nature of the pyridine ring, which can hinder the key cyclization step.[2][3] Common culprits for failure include:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A catalyst that is too weak may not facilitate the reaction, while one that is too strong can lead to decomposition of the starting materials or the product.[4]

  • Sub-optimal Temperature: High temperatures can promote the formation of tar and resins, whereas low temperatures may result in an incomplete reaction.[4]

  • Unstable Hydrazone Intermediate: The pyridylhydrazone intermediate can be unstable and may decompose before cyclization occurs.[4]

  • Unfavorable Electronic Effects: Electron-withdrawing groups on the pyridine ring can deactivate it towards the electrophilic cyclization, while strongly electron-donating groups on the carbonyl component can lead to competing side reactions by stabilizing an intermediate iminylcarbocation, favoring N-N bond cleavage.[4][5]

Proposed Solution(s):

  • Catalyst Optimization:

    • Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[4]

    • For less reactive substrates, polyphosphoric acid (PPA) or Eaton's reagent can be effective.[4][6]

    • Consider using milder reaction conditions first and gradually increasing the catalyst strength.[4]

  • Temperature Control:

    • The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions and incrementally increase the temperature.[4]

    • Microwave-assisted synthesis can sometimes offer improved yields in shorter reaction times through rapid and uniform heating.[4]

  • In Situ Hydrazone Formation:

    • To circumvent the instability of the hydrazone intermediate, perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[4]

  • Managing Electronic Effects:

    • For substrates with challenging electronic properties, consider alternative synthetic routes such as the Bartoli or Hemetsberger-Knittel syntheses.[6][7]

Experimental Protocol: General Procedure for Fischer Indole Synthesis

  • Hydrazone Formation (Optional - can be done in situ):

    • Dissolve the pyridylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).

  • Cyclization:

    • Add the chosen acid catalyst (e.g., PPA, Eaton's reagent) to the hydrazone.

    • Heat the reaction mixture to the optimized temperature and monitor for completion.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it onto ice-water.

    • Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃).

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by column chromatography (silica or alumina) or recrystallization.[6]

Reaction Pathway Diagram:

Fischer_Indole_Synthesis A Pyridylhydrazine + Ketone/Aldehyde B Hydrazone Intermediate A->B H+ C [3,3]-Sigmatropic Rearrangement B->C Heat, H+ F Decomposition (Tar) B->F Harsh Conditions G N-N Bond Cleavage B->G Unfavorable Electronics D Cyclization & Aromatization C->D E 6-Azaindole Product D->E

Caption: Desired vs. side reaction pathways in Fischer indole synthesis.

Issue 2: Poor Regioselectivity in Bartoli Indole Synthesis

Symptom: When synthesizing a substituted 6-azaindole using the Bartoli reaction from a nitropyridine precursor, you obtain a mixture of regioisomers, or the yield of the desired isomer is low.

Potential Cause(s): The Bartoli indole synthesis is a powerful method for creating substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6][8] However, its application to nitropyridines for 6-azaindole synthesis can present regioselectivity challenges.

  • Insufficient Steric Hindrance: The reaction is most successful when a sterically bulky substituent is present ortho to the nitro group. This steric hindrance facilitates the key[9][9]-sigmatropic rearrangement that leads to the indole product.[6][10] Without a sufficiently bulky ortho group, the reaction may be sluggish or proceed through alternative pathways.

  • Electronic Effects of the Pyridine Ring: The position of the nitrogen atom and other substituents on the pyridine ring can influence the site of Grignard reagent attack and the subsequent rearrangement, potentially leading to isomeric products.

Proposed Solution(s):

  • Choice of Starting Material:

    • Select a nitropyridine precursor with a bulky substituent ortho to the nitro group. Halogens (Cl, Br) or methoxy groups are commonly used.[6]

  • Control of Reaction Temperature:

    • The Bartoli reaction is typically performed at low temperatures (-78 °C to -20 °C) to control the reactivity of the Grignard reagent and minimize side reactions.[6][10]

  • Stoichiometry of Grignard Reagent:

    • The reaction generally requires at least three equivalents of the vinyl Grignard reagent when starting from a nitroarene.[6][10] Two equivalents are needed if starting from a nitrosoarene.[10]

Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole

  • Materials:

    • 2-Chloro-3-nitropyridine (1 equivalent)

    • Vinylmagnesium bromide (1.0 M in THF, 3.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • 20% Aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in dry THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add vinylmagnesium bromide dropwise to the stirred solution.

    • Stir the reaction mixture at -20 °C for 8 hours.

    • Quench the reaction by the slow addition of 20% aqueous NH₄Cl.

    • Extract the aqueous phase with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[6]

Data Table: Yields of 6-Azaindoles via Bartoli Synthesis [6]

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22
Issue 3: Decomposition in Hemetsberger-Knittel Synthesis

Symptom: During the thermal decomposition of an azidoacrylate precursor in the Hemetsberger-Knittel synthesis of a 6-azaindole, you observe significant decomposition and low yields of the desired product.

Potential Cause(s): The Hemetsberger-Knittel reaction involves the thermal cyclization of an azidoacrylate.[11][12] For azaindole synthesis, this reaction often requires higher temperatures and shorter reaction times compared to the synthesis of analogous indoles.[7][13]

  • Thermal Instability: The reaction proceeds through a nitrene intermediate, which can be highly reactive and prone to decomposition if the reaction temperature is not carefully controlled.[11] In some cases, decomposition may be the primary outcome below a certain minimum temperature.[7][13]

Proposed Solution(s):

  • Precise Temperature Control:

    • Carefully control the reaction temperature. The optimal temperature is often a narrow window where cyclization is efficient, and decomposition is minimized.

    • The use of a high-boiling solvent like xylene allows for precise temperature control at reflux.[14]

  • Slow Addition of Precursor:

    • Slowly adding the azidoacrylate precursor to the hot solvent can help maintain a low concentration of the reactive intermediate, thereby minimizing decomposition.[14]

Experimental Protocol: Hemetsberger-Knittel Synthesis of a 6-Azaindole

  • Procedure:

    • Heat xylene to 140 °C.

    • Slowly add a suspension of the azidoacrylate precursor in xylene to the hot solvent under vigorous stirring.

    • After the addition is complete, continue stirring at 140 °C for 1 hour.

    • Slowly cool the reaction mixture to room temperature overnight to allow for crystallization of the product.

    • Isolate the product by filtration.[14]

Logical Flow Diagram:

Hemetsberger_Knittel A Azidoacrylate Precursor B Thermal Decomposition A->B High Temp (e.g., 140°C) C Nitrene Intermediate B->C D Cyclization C->D F Decomposition Products C->F Uncontrolled Temp E 6-Azaindole Product D->E

Caption: Key steps in the Hemetsberger-Knittel synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in modern palladium-catalyzed syntheses of 6-azaindoles?

A1: In palladium-catalyzed cross-coupling reactions for 6-azaindole synthesis, such as Sonogashira or Heck couplings, several parameters are crucial for success:

  • Ligand Choice: The choice of phosphine ligand (e.g., XPhos) is critical for promoting the desired reactivity and stabilizing the palladium catalyst.[15]

  • Base: The base (e.g., t-BuONa, K₂CO₃) plays a key role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.[15][16]

  • Solvent: The choice of solvent (e.g., DMF) can influence the solubility of reagents and the stability of the catalytic species.[16]

  • Temperature: Careful control of the reaction temperature is necessary to balance reaction rate with catalyst stability and prevent side reactions.[16]

Q2: How does the electronic nature of the pyridine ring in the precursor affect the reaction outcome?

A2: The electron-deficient nature of the pyridine ring makes many classical indole syntheses challenging.[16] For instance, in the Fischer indole synthesis, the electron-withdrawing effect of the pyridine nitrogen can disfavor the electrophilic attack required for cyclization. Conversely, in methods like the Bartoli synthesis, the electronic properties of the nitropyridine precursor are a key consideration for achieving the desired regioselectivity.[6]

Q3: Are there any particularly effective purification methods for separating 6-azaindole from its isomers?

A3: Purification of 6-azaindoles from isomeric byproducts can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel chromatography is the most common method. If separation is difficult, consider using a different stationary phase like alumina or employing reverse-phase chromatography.[6]

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[6]

  • Acid-Base Extraction: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.[6]

Q4: Can N-oxidation of the pyridine ring be a problematic side reaction?

A4: Yes, N-oxidation of the pyridine nitrogen can occur, especially if oxidizing agents are present or under certain reaction conditions. Pyridine N-oxides have different reactivity compared to the parent pyridine, which can lead to undesired side products.[17] If N-oxidation is suspected, it's important to use deoxygenating conditions or choose a synthetic route that avoids strong oxidants.

References

  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem.
  • Gagnon, D., & Giguère, D. (2009). A Regioselective Route to 5- and 6-Azaindoles. Synlett, 2009(12), 1937-1940.
  • Thieme Connect. (n.d.).
  • BenchChem. (2025).
  • Grokipedia. (n.d.). Bartoli indole synthesis. Grokipedia.
  • Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia.
  • Sci-Hub. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Sci-Hub.
  • MDPI. (2018).
  • Request PDF. (2025). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Request PDF.
  • Wikipedia. (n.d.). Hemetsberger indole synthesis. Wikipedia.
  • PubMed. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
  • PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
  • PMC - NIH. (n.d.).
  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive.
  • ACS Figshare. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction - Organic Letters. ACS Figshare.
  • Baran Lab. (2012). Pyridine N-Oxides. Baran Lab.
  • PMC - PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. As a 7-azaindole derivative, this compound presents unique challenges during silica gel column chromatography due to the presence of a basic pyridine nitrogen. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My compound is streaking or tailing badly on the TLC plate and column.

Question: I've run a TLC with a standard ethyl acetate/hexanes system, and my target compound spot is not round; it's elongated and streaking up the plate. Why is this happening and how can I fix it for my column?

Answer: This is the most common issue encountered with 7-azaindole derivatives and other nitrogen-containing heterocycles.[1][2] The root cause is the interaction between the basic pyridine nitrogen atom in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-ideal interaction leads to slow, uneven elution, resulting in tailing or streaking.

Troubleshooting Protocol:

  • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel.[3] Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent mixture (e.g., for 100 mL of eluent, add 0.1 to 1 mL of TEA). This is the most common and effective choice.

    • Ammonia in Methanol: A 7N solution of ammonia in methanol can also be used, typically as a component in a more polar solvent system like dichloromethane/methanol.

  • Test on TLC First: Before committing to the column, run a new TLC using the eluent system containing the basic modifier. You should observe a significant improvement in the spot shape, leading to a more compact, round spot.

  • Column Equilibration: When running the column, ensure you equilibrate the packed silica gel with the base-modified mobile phase before loading your sample. Flush the column with at least 2-3 column volumes of the initial eluent containing TEA.

Issue 2: My compound won't move off the baseline (Low Rf), even with 100% Ethyl Acetate.

Question: My TLC analysis shows the product spot remains at the origin (Rf ≈ 0) even when I use highly polar solvent systems like 100% ethyl acetate. I'm concerned it will never elute from the column.

Answer: This indicates that your compound is highly polar and/or is strongly and irreversibly adsorbing to the silica gel.[3][4] this compound has polar functional groups (ester, N-H of the pyrrole, and the pyridine nitrogen) that can lead to very strong interactions with the stationary phase.

Troubleshooting Protocol:

  • Increase Mobile Phase Polarity Drastically: Switch to a more aggressive polar solvent system. A common choice for polar compounds is a mixture of dichloromethane (DCM) or chloroform with methanol.[5]

    • Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the concentration.

    • Remember to add a basic modifier (like 0.1-1% TEA) to this new system to prevent streaking.

  • Check for On-Plate Decomposition: Before running a column, it's crucial to verify that your compound is stable on silica gel.[4]

    • Stability Test: Spot your crude mixture on a TLC plate. Take an initial reading under a UV lamp. Let the plate sit exposed to air on the bench for 30-60 minutes, then elute it. If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely decomposing on the silica.[4]

  • Change the Stationary Phase: If decomposition is confirmed or the compound still won't elute, the acidic silica is likely the problem.

    • Alumina: Switch to a different stationary phase like neutral or basic alumina, which is less acidic and often better for basic compounds.[2][3] You will need to re-screen for an appropriate mobile phase system using TLC with alumina plates.

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is an excellent alternative.[3][4] The stationary phase is non-polar (C18-functionalized silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol).

Issue 3: I have poor separation between my product and an impurity.

Question: After running my column, the NMR of my "pure" fractions shows a persistent impurity that co-elutes with my product. How can I improve the separation?

Answer: Achieving good resolution depends on maximizing the difference in how strongly your product and the impurity adhere to the stationary phase.

Troubleshooting Protocol:

  • Optimize the Solvent System (Selectivity): If your Rf value is in a reasonable range (ideally 0.2-0.4) but separation (ΔRf) is poor, simply increasing or decreasing polarity may not help. You need to change the selectivity of the eluent.

    • Try Different Solvent Classes: If you are using a hexane/ethyl acetate system, try a completely different mixture like dichloromethane/acetone or toluene/ethyl acetate.[3] Different solvents interact with your compounds in unique ways, which can often dramatically improve separation.

    • Shallow Gradient Elution: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. A gradual increase in the polar component of the mobile phase can help resolve closely eluting compounds.[6]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[3] A good rule of thumb is to load an amount of crude material that is 1-2% of the total mass of the silica gel (e.g., for a 50g silica column, load no more than 0.5-1g of crude material).

  • Improve Column Packing Technique: A poorly packed column with cracks or channels will ruin any separation. Ensure your silica slurry is homogeneous and that the bed is packed evenly without any air bubbles.

Experimental Workflow and Data

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis:

    • Dissolve a small amount of crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Screen various solvent systems on TLC plates to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

    • Crucially, add 0.5% triethylamine (TEA) to the chosen system to prevent tailing.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring it is uniform and level.

  • Sample Loading (Dry Loading Recommended):

    • Due to the polarity of the compound, dry loading is often superior to wet loading.[7]

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[7]

    • Gently add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • If using a gradient, slowly and systematically increase the proportion of the more polar solvent.

    • Collect fractions and monitor their contents using TLC or LC-MS.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 1: Recommended Starting Solvent Systems for TLC Screening

System IDNon-Polar SolventPolar SolventModifier (0.5%)Typical Starting Ratio
AHexanes / HeptaneEthyl Acetate (EtOAc)Triethylamine9:1 -> 1:1
BDichloromethane (DCM)Methanol (MeOH)Triethylamine99:1 -> 9:1
CDichloromethane (DCM)AcetoneTriethylamine9:1 -> 1:1

Always test on TLC before running a column. Adjust ratios to achieve an Rf of 0.2-0.4 for the target compound.

Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to troubleshooting common purification challenges for this compound.

G cluster_0 Problem Identification cluster_1 Solutions start Start Purification: Crude this compound tlc Run TLC in Hex/EtOAc Observe Spot Shape & Rf start->tlc streaking Problem: Streaking/Tailing? tlc->streaking low_rf Problem: Low Rf (Rf ≈ 0)? streaking->low_rf No add_tea Solution: Add 0.1-1% Triethylamine to Mobile Phase streaking->add_tea Yes poor_sep Problem: Poor Separation? low_rf->poor_sep No change_solvent Solution: Switch to DCM/MeOH + TEA for higher polarity low_rf->change_solvent Yes optimize_selectivity Solution: Try different solvent system (e.g., DCM/Acetone) poor_sep->optimize_selectivity Yes success Success: Run Column with Optimized Conditions poor_sep->success No, proceed add_tea->success check_stability Test for decomposition on silica plate change_solvent->check_stability change_adsorbent Solution: Switch to Neutral Alumina or Reversed-Phase (C18) check_stability->change_adsorbent Decomposition Observed check_stability->success Stable reduce_load Solution: Reduce sample load (<2% of silica mass) optimize_selectivity->reduce_load reduce_load->success

Caption: Troubleshooting workflow for purification.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • American Chemical Society Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • Reddit. Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • American Chemical Society Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • Restek. TROUBLESHOOTING GUIDE. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • National Institutes of Health. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • YouTube. Chromatography Troubleshooting. [Link]

Sources

Technical Support Center: Optimizing Saponification of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and successfully optimize this critical reaction.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the saponification of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Ester

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.

Potential Causes & Solutions:

  • Insufficient Hydroxide: The hydrolysis of an ester is a saponification reaction that consumes a stoichiometric amount of base.[1][2] An excess of the hydroxide is typically necessary to drive the reaction to completion.

    • Solution: Increase the equivalents of the base (e.g., NaOH, KOH, or LiOH) to 3-6 equivalents. Monitor the reaction progress to determine the optimal amount.

  • Low Reaction Temperature: The activation energy for the hydrolysis of this heteroaromatic ester may not be met at room temperature.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent system like methanol/water or THF/water is a common strategy.[1] For particularly stubborn esters, heating under microwave irradiation can be effective, though careful optimization is required to prevent decomposition.[3]

  • Poor Solubility: The bicyclic nature of the 1H-pyrrolo[2,3-c]pyridine core can lead to poor solubility in purely aqueous or alcoholic solvents, hindering the interaction between the ester and the hydroxide.

    • Solution: Employ a co-solvent system to improve solubility. A mixture of THF/water or dioxane/water is often effective for hydrophobic esters.[3][4][5] The ratio can be adjusted (e.g., 1:1, 2:1, or 3:1) to achieve a homogeneous reaction mixture.

  • Choice of Base: While NaOH and KOH are commonly used, lithium hydroxide (LiOH) can be more effective for certain ester hydrolyses.[3][4] The smaller size of the lithium cation may play a role in stabilizing the tetrahedral intermediate formed during the reaction.

    • Solution: Substitute NaOH or KOH with LiOH. A common starting point is 3 equivalents of LiOH in a THF/water mixture.[4]

Issue 2: Incomplete Reaction and Stalling

Symptoms: The reaction proceeds initially but then stops, leaving a mixture of starting material and product, even after an extended reaction time.

Potential Causes & Solutions:

  • Product Inhibition/Precipitation: The sodium or potassium salt of the carboxylic acid product may precipitate out of the reaction mixture, especially if the solvent system is not optimal, effectively halting the reaction.

    • Solution: Increase the proportion of the polar solvent (e.g., water) in your co-solvent system to maintain the solubility of the carboxylate salt. Alternatively, switching to LiOH may yield a more soluble lithium carboxylate salt.

  • Equilibrium Issues (less common in basic hydrolysis): While basic hydrolysis is generally considered irreversible, side reactions or suboptimal conditions can create a pseudo-equilibrium state.[1][2]

    • Solution: Ensure a sufficient excess of hydroxide is used. Re-evaluate the solvent system to ensure all species remain in solution.

Issue 3: Formation of a Major Byproduct (Transesterification)

Symptoms: When using an alcoholic solvent like methanol for the hydrolysis of an ethyl ester, a new ester (methyl ester) is observed as the major product.

Potential Causes & Solutions:

  • Transesterification: The alkoxide corresponding to the alcoholic solvent (e.g., methoxide from methanol) can be a potent nucleophile and compete with the hydroxide, leading to transesterification instead of hydrolysis.[4]

    • Solution: Avoid using alcoholic solvents that do not match the alcohol portion of the ester. For ethyl esters, using ethanol as a co-solvent is acceptable.[5] However, the best practice to avoid transesterification is to use a non-alcoholic, water-miscible solvent like THF or dioxane.[4]

Issue 4: Difficulty with Product Isolation and Workup

Symptoms: Low yield of the desired carboxylic acid after acidification and extraction.

Potential Causes & Solutions:

  • Incomplete Acidification: The carboxylic acid will remain in the aqueous layer as its carboxylate salt if the pH is not sufficiently acidic.

    • Solution: After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., 1N or 2N HCl) to a pH of 2-3.[1] Monitor the pH with a pH meter or pH paper.

  • Amphoteric Nature of the Product: The 1H-pyrrolo[2,3-c]pyridine moiety contains a basic nitrogen atom in the pyridine ring, making the final product amphoteric. At very low pH, the pyridine nitrogen can become protonated, increasing the water solubility of the product and hindering extraction into an organic solvent.

    • Solution: Carefully adjust the pH to the isoelectric point of the molecule, where its net charge is zero, to minimize its aqueous solubility. This is typically in the range of pH 3-5. Fine-tuning the pH can significantly improve extraction efficiency.

  • Insufficient Extraction: The product may have moderate polarity, requiring a more polar extraction solvent or a greater number of extractions.

    • Solution: Use a more polar solvent like ethyl acetate for extraction instead of less polar options like diethyl ether.[1] Increase the number of extractions (e.g., 3 to 5 times) to ensure complete removal of the product from the aqueous layer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the saponification of this compound?

A1: The saponification is a base-catalyzed hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the overall process to completion. The final step is the protonation of the carboxylate salt during the acidic workup.[1]

Q2: Which base is best for this hydrolysis: NaOH, KOH, or LiOH?

A2: While all three can be effective, LiOH is often preferred for more challenging ester hydrolyses.[3][4] It tends to have better solubility in common organic co-solvents like THF and can sometimes lead to cleaner reactions and higher yields, particularly with sterically hindered or electron-rich esters. However, NaOH and KOH are less expensive and often sufficient for many substrates.[1] The choice may require empirical optimization for your specific derivative of the core structure.

Q3: What are the recommended starting conditions for this reaction?

A3: A good starting point would be to dissolve the this compound in a 1:1 mixture of THF and water.[4] Add 3 equivalents of LiOH and stir the mixture at room temperature, monitoring by TLC or LC-MS. If the reaction is slow, gradually increase the temperature to reflux.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. The product, being a carboxylic acid, will be more polar than the starting ester and should have a lower Rf value. Staining with potassium permanganate can help visualize both spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q5: Are there any alternative methods for this hydrolysis if standard saponification fails?

A5: Yes, if basic hydrolysis proves difficult, you could consider acidic hydrolysis. This involves heating the ester in the presence of a strong acid like HCl or H2SO4 in an aqueous solution.[5] However, this method is reversible and requires a large excess of water to drive the equilibrium towards the products.[5] Additionally, the acidic conditions might not be compatible with other functional groups on your molecule. Enzymatic hydrolysis using lipases is another, milder alternative, but it often requires specific buffer conditions and longer reaction times.[1]

Section 3: Experimental Protocols & Data

Protocol 1: Standard Saponification with NaOH
  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v).

  • Add a 1M aqueous solution of NaOH (3.0 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Optimized Saponification with LiOH
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add LiOH·H₂O (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 6-12 hours or at 50 °C for 2-4 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Carefully acidify the mixture to pH 3-4 with 2N HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the desired 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.

Table 1: Comparison of Reaction Conditions
Condition Base (eq.) Solvent System Temp (°C) Typical Time Common Issues
A NaOH (3)MeOH/H₂OReflux4-6 hPotential transesterification, incomplete reaction
B KOH (3)EtOH/H₂OReflux4-6 hSimilar to NaOH, potentially better solubility
C LiOH (3)THF/H₂O25-502-12 hGenerally cleaner, higher yield, good for stubborn esters
D HCl (excess)H₂O/DioxaneReflux12-24 hReversible, harsh conditions may cause degradation

Section 4: Visualizing the Process

Reaction Pathway

The following diagram illustrates the key steps in the base-catalyzed hydrolysis of this compound.

G cluster_reaction Saponification Pathway cluster_workup Workup Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Carboxylic_Acid Carboxylic Acid Intermediate->Carboxylic_Acid - EtOH Carboxylate Carboxylate Salt Carboxylic_Acid->Carboxylate + EtO⁻ - EtOH Final_Product 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Carboxylate->Final_Product + H₃O⁺

Caption: Saponification mechanism and workup.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues encountered during the hydrolysis reaction.

G Start Reaction Start Monitor Monitor Reaction (TLC/LCMS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Check_Base Increase Base eq.? (3-6 eq.) Incomplete->Check_Base Check_Byproduct Byproduct Formed? Incomplete->Check_Byproduct Check_Temp Increase Temp? (Reflux) Check_Base->Check_Temp Check_Solvent Change Solvent? (THF/H₂O) Check_Temp->Check_Solvent Check_Solvent->Monitor Check_Byproduct->Check_Base No Transesterification Transesterification? (e.g., Me-ester) Check_Byproduct->Transesterification Yes Change_Solvent2 Use Non-alcoholic Solvent (THF) Transesterification->Change_Solvent2 Change_Solvent2->Start

Caption: Troubleshooting logic for hydrolysis.

References

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • ScienceMadness.org. (2016). Difficult hydrolysis of an hindered ester. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • ACS Publications. (2010). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. The Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Gu, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Organic-Chemistry.org. (n.d.). Ester to Acid - Common Conditions. [Link]

Sources

Technical Support Center: Purification of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The information provided is based on established chemical principles and purification techniques for related azaindole systems.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

You've performed flash column chromatography on your crude product, but the yield of the purified this compound is significantly lower than expected.

Potential CauseTroubleshooting Suggestion
Compound Streaking or Tailing on the Column Optimize your solvent system. A common starting point for pyrrolopyridine derivatives is a gradient of ethyl acetate in hexanes or cyclohexane.[1] If you observe tailing, consider adding a small amount of a more polar solvent like methanol or a basic modifier such as triethylamine (0.1-1%) to the eluent to improve the peak shape.
Compound Insolubility in the Loading Solvent Ensure your crude material is fully dissolved before loading it onto the column. If solubility is a problem, you can use a stronger solvent for loading, but use the minimum amount necessary to avoid broadening the initial band on the column.
Improper Column Packing Make sure the silica gel is packed uniformly to prevent channeling. A poorly packed column can lead to a significant loss of separation efficiency and, consequently, a lower yield of the pure compound.
Compound Degradation on Silica Gel Nitrogen-containing heterocycles can sometimes be sensitive to the acidic nature of standard silica gel.[2] If you suspect degradation, consider using neutral or basic alumina as the stationary phase. Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.

Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

Despite purification, your analytical data shows the presence of one or more persistent impurities.

Potential CauseTroubleshooting Suggestion
Co-eluting Impurities If an impurity has a similar polarity to your desired product, a single chromatography step may not be sufficient. In such cases, a multi-step purification approach can be effective. Consider recrystallization followed by column chromatography, or try a different stationary phase, such as reversed-phase C18 silica.
Unreacted Starting Materials or Reagents Residual starting materials or reagents from the synthesis are common impurities. Review your reaction work-up to ensure these have been thoroughly removed before purification. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities. For example, a dilute acid wash can remove basic starting materials, while a bicarbonate wash can remove acidic byproducts.
Isomeric Impurities The synthesis of azaindoles can sometimes result in the formation of structural isomers, which can be challenging to separate.[2] High-Performance Liquid Chromatography (HPLC) with an appropriate column and mobile phase may be necessary for effective separation of isomers.
Hydrolysis of the Ester The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which may appear as an impurity. This can happen if the compound is exposed to acidic or basic conditions, especially in the presence of water.[3] If the carboxylic acid is present, it can often be removed by an aqueous wash with a weak base like sodium bicarbonate solution during the work-up.

Issue 3: Difficulty with Recrystallization

You are attempting to recrystallize your this compound, but are encountering problems.

Potential CauseTroubleshooting Suggestion
Oiling Out This occurs when the compound is not fully soluble in the hot solvent or when the solution is cooled too quickly. Try using a larger volume of solvent or a different solvent system. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can be effective. Dissolve the compound in the better solvent at an elevated temperature, and then slowly add the poorer solvent until the solution becomes turbid. Allow the solution to cool slowly.
No Crystal Formation If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, you can add a seed crystal of the pure compound if available. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) may also induce crystallization.
Poor Purity After Recrystallization If the recrystallized material is still not pure, the chosen solvent may not be optimal for rejecting the impurities. The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. You may need to screen several solvents to find the best one.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography protocol for this compound?

A1: A general starting point for flash column chromatography on silica gel is to use a gradient elution with a mixture of ethyl acetate and a non-polar solvent like hexanes or cyclohexane.[1] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A typical gradient might begin with 10% ethyl acetate in hexanes and gradually increase to 50% or higher.

Q2: What are the likely impurities I should be looking for?

A2: While specific impurities depend on the synthetic route, some common possibilities include:

  • Unreacted starting materials: For instance, if the synthesis involves the reductive cyclization of a nitropyridine derivative, the starting nitro compound could be a potential impurity.[4]

  • Isomeric products: Depending on the synthetic strategy, other pyrrolopyridine isomers may be formed.[2]

  • The corresponding carboxylic acid: This can form via hydrolysis of the ethyl ester.[3]

  • Residual catalysts or reagents: For example, if a palladium catalyst was used in the synthesis, trace amounts may remain.[4]

Q3: Can I use preparative TLC for purification?

A3: Yes, preparative thin-layer chromatography (prep TLC) is a viable method for purifying small quantities (typically up to 100 mg) of this compound. This technique is particularly useful for quickly obtaining a pure sample for analytical purposes.[2]

Q4: Is HPLC a suitable method for purifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving high purity, especially when dealing with difficult-to-separate impurities like isomers. Both normal-phase and reversed-phase HPLC can be employed, depending on the nature of the impurities.

Experimental Protocols & Methodologies

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical approach to troubleshooting common purification challenges.

Purification_Troubleshooting cluster_start Initial State cluster_purification Purification Methods cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Steps start Crude Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate col_chrom Column Chromatography start->col_chrom Primary Method recryst Recrystallization start->recryst Alternative/Secondary analysis NMR / LC-MS Analysis col_chrom->analysis recryst->analysis pure Pure Product analysis->pure Purity >95% impure Persistent Impurities analysis->impure Purity <95% optimize_solvent Optimize Solvent System impure->optimize_solvent Co-elution? change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) impure->change_stationary_phase Degradation? multi_step Multi-Step Purification (e.g., Recryst + Chrom) impure->multi_step Complex Mixture? optimize_solvent->col_chrom change_stationary_phase->col_chrom multi_step->recryst

Caption: A logical workflow for the purification and troubleshooting of this compound.

References

Sources

dealing with poor solubility of pyrrolopyridine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for overcoming a critical—and often frustrating—hurdle in the development of pyrrolopyridine-based compounds: poor aqueous solubility. Pyrrolopyridines, or azaindoles, are a vital class of heterocyclic compounds, with many derivatives showing promise as kinase inhibitors and other therapeutic agents.[1][2] However, their often rigid, aromatic structure contributes to high lipophilicity (LogP) and strong crystal lattice energy, leading to significant challenges in achieving aqueous solubility for in vitro assays and preclinical formulation.

This center provides practical, scientifically-grounded solutions to the common solubility issues you may encounter. We will move beyond simple recipes and delve into the physicochemical principles that govern these systems, empowering you to make informed, rational decisions in your experimental design.

Troubleshooting Guide

This section addresses specific, common problems encountered during routine laboratory work.

Q1: My pyrrolopyridine derivative, dissolved in a DMSO stock, crashed out of solution immediately upon dilution into my aqueous assay buffer (e.g., PBS pH 7.4). What happened and how can I fix it?

A: This is a classic case of kinetic versus thermodynamic solubility, and it's the most frequent issue researchers face.

The Causality: What you initially measured or observed from your DMSO stock is a kinetic solubility. DMSO is a very strong, aprotic organic solvent that can dissolve your compound at high concentrations (e.g., 10-50 mM). However, when you dilute this into a predominantly aqueous environment, the solvent properties change dramatically. The aqueous buffer cannot maintain the same concentration, causing the compound to rapidly precipitate out of solution. The solubility in the final aqueous buffer, which is the true thermodynamic solubility, is much lower than the concentration you were targeting.[3][4]

The Solution Pathway: Your goal is to formulate a solution where the compound remains soluble in the final aqueous medium. Here is a systematic approach:

  • Reduce Final Compound Concentration: The simplest first step is to determine if your assay can tolerate a lower concentration of the compound that is below its aqueous thermodynamic solubility limit.

  • Decrease the Percentage of DMSO: While DMSO is an excellent solubilizing agent, it can also interfere with biological assays. Aim for the lowest possible final concentration, typically ≤0.5%. If precipitation still occurs, the intrinsic aqueous solubility is too low, and you must modify the formulation.

  • Employ Co-solvents: If reducing the concentration isn't feasible, the next step is to use a water-miscible organic solvent, or "co-solvent," in your final buffer.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between your hydrophobic compound and the water, thereby increasing solubility.[5][]

    • Common Choices: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are frequently used.

    • Actionable Protocol: Prepare your aqueous buffer containing a pre-determined percentage of the co-solvent (e.g., 10% PEG 400 in PBS). Then, add your DMSO stock to this co-solvent-buffer mixture. This gradual change in solvent environment can prevent precipitation. See Protocol 2 for a detailed screening method.

  • Check the Compound's pKa and Adjust pH: Pyrrolopyridine scaffolds contain basic nitrogen atoms. This means their charge state—and thus solubility—is highly dependent on pH.[8] If your compound is a weak base, lowering the pH of the buffer will protonate the basic nitrogen, creating a charged species that is significantly more soluble in water.[9][10]

    • Actionable Protocol: Determine the pKa of your compound (experimentally or via in silico prediction). According to the Henderson-Hasselbalch equation, to ensure at least 99% of the compound is in its ionized (soluble) form, the pH of the solution should be at least 2 units below the pKa of the basic group.[11][12] For example, if the pKa is 6.5, preparing your buffer at pH 4.5 will dramatically increase solubility. See Protocol 3 for pH-dependent solubility profiling.

`dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Troubleshooting workflow for compound precipitation.

Q2: My compound seems soluble during preparation, but my assay results are inconsistent and not dose-dependent. Could this be a solubility issue?

A: Yes, this strongly suggests that your compound is forming non-visible precipitates or aggregates in the assay medium.

The Causality: Even if you don't see visible cloudiness (macroscopic precipitation), the compound may be forming microscopic solid particles or colloidal aggregates. These aggregates can interfere with assays in numerous ways, such as by sequestering the compound, scattering light in absorbance-based readouts, or denaturing proteins, leading to unreliable and non-reproducible data. This is a hallmark of reaching the solubility limit within your assay plate.

The Solution Pathway:

  • Confirm with a Nephelometry Assay: A kinetic solubility assay using laser nephelometry is the gold standard for detecting low-level precipitation.[13] This method measures light scattering caused by insoluble particles as you titrate your compound into the buffer, providing a precise measure of the kinetic solubility limit.

  • Incorporate Surfactants: In some cases, adding a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (typically 0.01% - 0.1%), can help. Surfactants form micelles that can encapsulate the hydrophobic compound, preventing aggregation and increasing apparent solubility.[6][14] However, be cautious, as surfactants can also interfere with some biological assays.

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate your poorly soluble pyrrolopyridine derivative, forming an "inclusion complex" that is highly water-soluble.[17][][19] This is a very powerful technique, especially for in vivo studies.

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and safety profiles.[15][]

    • Mechanism: The drug molecule is reversibly held within the hydrophobic core, and the entire complex dissolves readily in water, increasing the total amount of drug in solution.[]

G

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: Understanding this distinction is crucial for interpreting your data correctly.

  • Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then rapidly diluting it into an aqueous buffer.[13][20] The point at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[3][4] It is a high-throughput measurement ideal for early drug discovery to quickly flag problematic compounds.[13][21]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound (as a powder) to an aqueous buffer and allowing it to equilibrate for an extended period (typically 24-48 hours) until the concentration of the dissolved drug in solution becomes constant.[4][13][20] This is the gold standard for lead optimization and formulation development.

Which to use?

  • Early Discovery/Screening: Kinetic solubility is sufficient for ranking compounds and identifying major issues.

  • Lead Optimization/Preclinical: Thermodynamic solubility is essential for understanding the true biopharmaceutical properties of your compound.

ParameterKinetic SolubilityThermodynamic Solubility
Starting Material DMSO Stock SolutionSolid Compound (Powder)
Method Rapid dilution & precipitation detectionSlurry equilibration & measurement
Time Fast (< 2 hours)Slow (24-48 hours)
Throughput HighLow
Value Represents Metastable, supersaturated stateTrue equilibrium state
Typical Use Early Discovery, HTS TriageLead Optimization, Formulation
Q2: How do I choose the right solubilization strategy?

A: The best strategy depends on the physicochemical properties of your specific pyrrolopyridine derivative and the requirements of your experiment.

  • Characterize Your Compound: First, obtain or predict the LogP (a measure of lipophilicity) and pKa (acid/base dissociation constant).[22][23]

    • High LogP (>3): The compound is very hydrophobic. Co-solvents and cyclodextrins will likely be necessary.

    • Basic pKa (4-8): The compound is a weak base. pH adjustment is a powerful and highly effective first strategy.[]

  • Consider Your Application:

    • In Vitro Cell-Based Assays: pH adjustment and co-solvents (at low, non-toxic concentrations) are common. Be sure to run vehicle controls to ensure your formulation isn't affecting the cells.

    • In Vivo Animal Studies: Cyclodextrin formulations are often preferred due to their established safety profile and ability to achieve higher concentrations for dosing.[15][16] Co-solvent systems (e.g., PEG 400/PG/water) are also used.

Q3: Can I combine different solubilization techniques?

A: Absolutely. Combining methods is often a synergistic and highly effective approach.[24] For a particularly challenging compound, you might use a formulation buffer that is both pH-adjusted and contains a co-solvent or a cyclodextrin. For example, a formulation of 10% HP-β-CD in a pH 4.5 citrate buffer can solubilize many basic, hydrophobic compounds that would be insoluble using either method alone.[24]

Key Experimental Protocols

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol determines the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the solid, powdered pyrrolopyridine derivative to a glass vial (e.g., 1-2 mg of compound into 1 mL of aqueous buffer). The excess solid is crucial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best done by centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collecting the supernatant. Filtration can also be used, but you must ensure the filter does not adsorb the compound.

  • Quantification: Accurately dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the compound concentration using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.

Protocol 2: Co-solvent Screening Protocol

This protocol helps identify an effective co-solvent system.

  • Prepare Co-solvent Buffers: Create a series of your primary aqueous buffer (e.g., PBS, pH 7.4) containing increasing concentrations of a co-solvent. For example: 5%, 10%, 20%, and 30% PEG 400 in PBS.

  • Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

  • Test Dilutions: In clear microplate wells or glass vials, add your DMSO stock to each of the co-solvent buffers from Step 1 to achieve your desired final concentration. For example, add 2 µL of 20 mM stock to 198 µL of buffer for a final concentration of 200 µM.

  • Observation: Let the samples sit at room temperature for at least 1-2 hours. Visually inspect for any signs of precipitation or cloudiness. For more sensitive detection, read the plate on a nephelometer.

  • Analysis: The lowest percentage of co-solvent that keeps your compound in solution is the optimal choice to start with, balancing solubility enhancement with potential assay interference.

Protocol 3: pH-Dependent Solubility Profiling

This protocol determines how pH affects the solubility of your ionizable compound.

  • Prepare Buffers: Create a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Run Solubility Assay: Perform the Shake-Flask Thermodynamic Solubility assay (Protocol 1) in parallel using each of the different pH buffers as the solvent.

  • Plot and Analyze: After quantifying the solubility at each pH, plot Solubility (log scale) vs. pH. For a basic compound, you will see a significant increase in solubility as the pH drops below the pKa. This profile is critical for selecting the right pH for your formulations.

References

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1–11.
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180.
  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Website.
  • Sharma, N., & N, H. (2017).
  • Yalkowsky, S. H., & Shsin, H. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-361.
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach Website.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec Website.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website.
  • Panus, P. C. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • Shah, V. P., et al. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 62(11), 831-5.
  • Patel, R. P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Varadi, L., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Inventiva Pharma. (n.d.).
  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(4), 1304.
  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec Website.
  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • BOC Sciences. (n.d.).
  • Al-Suwaidan, I. A., et al. (2025).
  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Sharma, P., & Kumar, V. (2021). Improving solubility via structural modification. Expert Opinion on Drug Discovery, 16(11), 1265-1280.
  • Wójcicka, A., & Bielenica, A. (2021).
  • Human Metabolome Database. (2012). 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. HMDB.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(16), 3470–3473.
  • Jain, A., et al. (2004). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 93(6), 1465-74.
  • Khan Academy. (n.d.). pH and solubility. Khan Academy.
  • LibreTexts Chemistry. (2023). 17.5: Solubility and pH. Chemistry LibreTexts.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Gatti, F., et al. (2020). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. MDPI.
  • Sancineto, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • National Center for Biotechnology Information. (n.d.). Pyrrolopyridine, 9. PubChem.
  • El-Damasy, A. K., & Ke, S. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Kim, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 213, 113170.
  • Tota, M. R., et al. (2019). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ChemMedChem, 14(18), 1647-1655.

Sources

Technical Support Center: Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support guide for ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a key intermediate in various synthetic pathways, maintaining the stability and purity of this compound during storage is paramount to ensure the reliability and reproducibility of your research.

This guide provides a comprehensive overview of the potential degradation pathways of this compound, troubleshooting for common stability issues, and detailed protocols for proper storage and handling. The information presented herein is a synthesis of data from related azaindole and pyrrolopyridine derivatives, established principles of organic chemistry, and industry best practices for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

For long-term storage, it is recommended to store the compound in a cool place.[1] While some related azaindole derivatives are stable at ambient temperatures, refrigeration (2-8 °C) is a prudent measure to minimize the rate of potential degradation reactions. For very long-term storage or for high-purity reference standards, storage at -20 °C is advisable.

Q2: Should I store this compound under an inert atmosphere?

Yes, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen.[2] The pyrrolopyridine ring system can be susceptible to oxidation, and minimizing contact with atmospheric oxygen will help preserve its integrity.

Q3: Is this compound sensitive to light?

Yes, heterocyclic aromatic compounds are often susceptible to photodegradation. It is crucial to protect this compound from light by storing it in an amber vial or a light-blocking container.[3]

Q4: What are the primary degradation products I should be aware of?

The two most probable degradation pathways are hydrolysis of the ethyl ester and oxidation of the pyrrolopyridine ring. Hydrolysis will yield 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and ethanol.[4] Oxidation can lead to the formation of N-oxides or hydroxylated species on the pyrrole or pyridine ring.

Q5: Can I dissolve the compound in water for storage?

Aqueous solutions of this compound are not recommended for long-term storage due to the risk of ester hydrolysis, which can be catalyzed by acidic or basic conditions.[4] If an aqueous solution is necessary for your experiment, it should be prepared fresh and used promptly.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you might encounter, their probable causes, and corrective actions.

Issue 1: Appearance of a new, more polar peak in HPLC analysis, especially after storage in a non-inert atmosphere.
  • Probable Cause: Oxidation of the pyrrolopyridine ring system. The introduction of oxygen-containing functional groups (e.g., N-oxide, hydroxyl) increases the polarity of the molecule.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. An increase of 16 amu would strongly suggest oxidation.

    • Prevent Recurrence: Ensure the compound is stored under a robust inert atmosphere (argon or nitrogen). Purge the storage vial with inert gas before sealing.

    • Purification: If necessary, the parent compound can be repurified using column chromatography on silica gel.

Issue 2: A gradual decrease in the main peak area in HPLC with the concurrent appearance of a peak at a shorter retention time, particularly if stored in a humid environment.
  • Probable Cause: Hydrolysis of the ethyl ester to the corresponding carboxylic acid. Carboxylic acids are generally more polar and thus have shorter retention times on reverse-phase HPLC columns.

  • Troubleshooting Steps:

    • Confirm Identity: Spike the sample with a known standard of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid to see if the new peak co-elutes. Alternatively, LC-MS can confirm the mass of the degradant.

    • Prevent Recurrence: Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, calcium chloride) to minimize exposure to moisture. Ensure the storage container is tightly sealed.[5]

    • Solvent Purity: Always use anhydrous solvents when preparing stock solutions for long-term storage.

Issue 3: Discoloration of the solid compound (e.g., yellowing or browning) upon storage.
  • Probable Cause: This can be a result of a combination of factors, including minor oxidation, photodegradation, or the presence of trace impurities that are less stable.

  • Troubleshooting Steps:

    • Purity Check: Analyze the discolored material by HPLC to quantify the level of impurities.

    • Storage Review: Re-evaluate your storage conditions. Ensure the compound is protected from light, oxygen, and moisture.

    • Repurification: For sensitive applications, repurification by recrystallization or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inerting: Place the vial in a glove box or use a Schlenk line to evacuate the air and backfill with a high-purity inert gas (argon or nitrogen).

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap with Parafilm®.

  • Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant.

  • Temperature: Store the desiccator in a refrigerator at 2-8 °C for short to medium-term storage, or a freezer at -20 °C for long-term storage.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

Protocol 2: Stability Indicating HPLC Method (Example)

This method is a starting point and may require optimization for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

Protocol 3: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7]

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) HPLC HPLC-UV/DAD Purity & Degradant Profiling Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80 °C, solid state) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B guidelines) Photo->HPLC Analyze Samples LCMS LC-MS Degradant Identification HPLC->LCMS Characterize Peaks Method Validation of Stability- Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway Storage Informed Storage & Handling Protocols Pathway->Storage Compound This compound Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Thermal Expose to Stress Compound->Photo Expose to Stress

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_Hydrolysis Hydrolysis cluster_Oxidation Oxidation Parent This compound Carboxylic_Acid 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Parent->Carboxylic_Acid + H2O (Acid/Base) N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylated Hydroxylated Derivative Parent->Hydroxylated [O] Ethanol Ethanol

Caption: Potential Degradation Pathways.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (short-term) or -20 °C (long-term)To slow down the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation of the electron-rich pyrrolopyridine ring.[2]
Light Amber vial or light-proof containerTo prevent photodegradation.[3]
Moisture Store in a desiccatorTo prevent hydrolysis of the ethyl ester.[5]

References

  • ResearchGate. (n.d.). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • Khaled M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • ResearchGate. (2025). The Photophysical Properties of 6-Azaindole. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

  • CSIRO Publishing. (n.d.). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Retrieved from [Link]

  • MDPI. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

  • Amazon S3. (n.d.). “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN”. Retrieved from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Regioselective Functionalization of the Pyrrolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for chemists navigating the intricate landscape of pyrrolopyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique regioselectivity challenges posed by this privileged heterocyclic scaffold.[1][2][3] Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and are central to numerous therapeutic agents.[1][2] However, the presence of the nitrogen atom in the pyridine ring alters the electronic properties of the system, often making classical indole synthetic methods inefficient or non-selective.[1]

This resource provides in-depth, question-and-answer-based troubleshooting for common issues, moving beyond simple protocols to explain the "why" behind experimental choices.

Section 1: Troubleshooting Electrophilic Halogenation

Electrophilic halogenation is a fundamental transformation for introducing synthetic handles onto the pyrrolopyridine core. However, achieving high regioselectivity can be a significant hurdle due to the competing reactivity of the pyrrole and pyridine rings.

Q1: My bromination of 7-azaindole is yielding a mixture of C3 and C5-brominated products. How can I favor C3-bromination?

A1: This is a classic challenge in 7-azaindole chemistry. The C3 position of the pyrrole ring is generally the most electron-rich and kinetically favored site for electrophilic attack.[4] However, under certain conditions, competing bromination on the pyridine ring, particularly at C5, can occur. Here’s a breakdown of factors and troubleshooting steps:

Underlying Causality: The regioselectivity of halogenation is a delicate balance between the electronic nature of the pyrrolopyridine core and the reaction conditions. The pyrrole moiety is more susceptible to electrophilic attack than the electron-deficient pyridine ring. However, harsh reaction conditions or the use of highly reactive brominating agents can lead to over-reaction or reaction at less favored sites.

Troubleshooting Workflow:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • Milder is Better: Avoid using elemental bromine (Br₂), which is highly reactive and can lead to poor selectivity and the formation of poly-brominated species.

    • Recommended Reagents: N-Bromosuccinimide (NBS) is a widely used and generally effective reagent for C3-bromination. For even milder conditions, consider using tetrabutylammonium tribromide (TBATB), which has been shown to be highly selective for the C3 position in some pyrrolo[1,2-a]quinoxalines.[5]

  • Solvent and Temperature Control:

    • Solvent Effects: The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction outcome. Dichloromethane (DCM) or chloroform (CHCl₃) are common choices for NBS bromination.

    • Low-Temperature Start: Begin the reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature. This can help to control the reaction kinetics and favor the more reactive C3 position.

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen (N1) can modulate the electronic properties of the ring system and enhance regioselectivity.

    • Electron-Withdrawing Groups: Protecting groups like tosyl (Ts) or Boc can slightly decrease the electron density of the pyrrole ring, which can sometimes lead to cleaner reactions.

    • Silicon-Based Protection: Triisopropylsilyl (TIPS) is a bulky protecting group that can sterically hinder attack at other positions.

Experimental Protocol: Selective C3-Bromination of 7-Azaindole using NBS

  • Dissolve the 7-azaindole (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Overcoming Challenges in Metalation and Cross-Coupling

Directed ortho-metalation (DoM) and subsequent cross-coupling reactions are powerful tools for the regioselective functionalization of the pyrrolopyridine core.[6][7] However, the presence of the pyridine nitrogen and the acidic N-H proton of the pyrrole can complicate these reactions.

Q2: I'm attempting a directed metalation on a 7-azaindole derivative, but I'm getting a complex mixture of products or no reaction at all. What's going wrong?

A2: The issue likely stems from non-selective deprotonation or catalyst inhibition. The acidic N-H proton of the pyrrole ring can be deprotonated by strong bases, and the pyridine nitrogen can coordinate to the metal catalyst, deactivating it.[8]

Key Considerations and Troubleshooting Strategies:

  • Protecting the Pyrrole Nitrogen: The N-H proton is the most acidic site in the molecule. It's crucial to protect this position before attempting metalation at a carbon center. Common protecting groups include Boc, Ts, or a silyl group like TIPS.

  • Choice of Directing Group: A directing metalation group (DMG) is essential to guide the deprotonation to the desired position. Carboxamides (e.g., -CONEt₂) and sulfonamides are effective DMGs.[6]

  • "In Situ" Anionic Shielding: A clever strategy to direct metalation to the pyridine ring is "in situ anionic shielding." By first deprotonating the pyrrole nitrogen with a strong base, the resulting anion can electrostatically shield the C2 position, directing a second equivalent of base to deprotonate a position on the pyridine ring, such as C4.[4][6]

  • Base and Solvent Selection:

    • Strong, Non-Nucleophilic Bases: Lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) are commonly used bases. The choice and stoichiometry are critical.

    • Coordinating Solvents: Tetrahydrofuran (THF) is a good solvent choice as it can coordinate to the lithium cation, influencing the aggregation state and reactivity of the organolithium base.

Diagram: Decision-Making Workflow for Regioselective Metalation

metalation_workflow start Start: Functionalize Pyrrolopyridine protect_N1 Protect N1 Position? start->protect_N1 choose_DMG Choose Directing Metalation Group (DMG) protect_N1->choose_DMG Yes side_product Mixture of Isomers protect_N1->side_product No (risk of N-deprotonation) select_base Select Base and Conditions choose_DMG->select_base quench Quench with Electrophile select_base->quench select_base->side_product Incorrect Stoichiometry/Temp. product Desired Regioisomer quench->product

Caption: A simplified workflow for successful regioselective metalation.

Q3: My Suzuki-Miyaura cross-coupling on a dihalogenated pyrrolopyridine is not selective. How can I control which halogen reacts?

A3: The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated substrates is determined by the relative reactivity of the carbon-halogen bonds.[9] Generally, the order of reactivity for palladium-catalyzed cross-couplings is C-I > C-Br > C-Cl.[9]

Strategies for Selective Cross-Coupling:

  • Leverage Inherent Reactivity: If you have a substrate with two different halogens (e.g., a bromo-chloro-pyrrolopyridine), you can often selectively couple at the more reactive C-Br position by carefully controlling the reaction conditions.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity. For less reactive C-Cl bonds, more electron-rich and bulky phosphine ligands are often required.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the more reactive halogen.

Data Summary: Halogen Reactivity in Cross-Coupling

HalogenRelative ReactivityTypical Conditions for Suzuki Coupling
Iodo (I)HighestPd(PPh₃)₄, K₂CO₃, dioxane/water, 60-80 °C[9]
Bromo (Br)IntermediatePd(dppf)Cl₂, Na₂CO₃, DME/water, 80-100 °C
Chloro (Cl)LowestPd₂(dba)₃, SPhos, K₃PO₄, toluene/water, >100 °C

Section 3: FAQs on C-H Functionalization

Direct C-H functionalization is an atom-economical and increasingly popular method for modifying the pyrrolopyridine core. However, controlling regioselectivity can be challenging.

Q4: My palladium-catalyzed C-H arylation of a pyrrolo[2,3-d]pyrimidine is giving low yields and poor regioselectivity. What are the common causes?

A4: Low yields and poor regioselectivity in Pd-catalyzed C-H arylations are common issues. The desired site of functionalization is often the C6 position.[9] Here are key factors to consider:

  • Catalyst System: The choice of palladium catalyst and additives is crucial. A combination of Pd(OAc)₂ as the catalyst, TEMPO as an oxidant, and trifluoroacetic acid (CF₃CO₂H) as the solvent has been shown to be effective for C6 arylation with arylboronic acids at room temperature.[9]

  • Ligand Selection: For arylations using aryl iodides, the use of bidentate pyridine-pyridine ligands with a Pd(II) catalyst can enable high C6 selectivity.[9]

  • Reaction Conditions: Running the reaction under an air atmosphere and at room temperature can favor the desired C6 arylation.[9]

Q5: I'm observing catalyst deactivation in my Rh(III)-catalyzed synthesis of 7-azaindoles. What is the role of the silver additive?

A5: The pyrrole and pyridine precursors can strongly coordinate to and deactivate transition metal catalysts.[8] In Rh(III)-catalyzed syntheses of 7-azaindoles from 2-aminopyridines and alkynes, a silver salt (e.g., AgSbF₆) is often used as an additive. The Ag⁺ cation acts as an oxidant that can regenerate the active Rh(III) catalyst and increase turnover efficiency.[8] DFT simulations suggest that Ag⁺ oxidizes neutral Rh(III) intermediates, accelerating key steps like C-H activation and reductive elimination.[8]

Diagram: Catalytic Cycle for Rh(III)-Catalyzed 7-Azaindole Synthesis

rhodium_cycle Rh_III [Rh(III)] Catalyst Intermediate_A Rh(III)-Pyridyl Complex Rh_III->Intermediate_A + Aminopyridine AminoPyridine 2-Aminopyridine Alkyne Alkyne Intermediate_B C-H Activation Intermediate Intermediate_A->Intermediate_B C-H Activation Intermediate_C Alkyne Insertion Product Intermediate_B->Intermediate_C + Alkyne Product 7-Azaindole Intermediate_C->Product Reductive Elimination Rh_I [Rh(I)] Product->Rh_I Release Rh_I->Rh_III Oxidation Ag_I Ag(I) Oxidant Ag_I->Rh_I

Caption: Simplified catalytic cycle showing the role of Ag(I) in regenerating the Rh(III) catalyst.

References

  • Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core. Benchchem.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • In Situ Anionic Shielding for Regioselective Metalation: Directed peri and Iterative Metalation Routes to Polyfunctionalized 7-Azaindoles. ResearchGate.
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health.
  • Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate.
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. National Center for Biotechnology Information.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Regioselective halogenation of aminopyrimidinyl-pyrrole carboxylic acid derivatives. ResearchGate.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications.
  • Regioselective synthesis of C2‐substituted 7‐azaindoles. Reactions were... ResearchGate.
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Center for Biotechnology Information.
  • Azaindole Therapeutic Agents. National Center for Biotechnology Information.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.

Sources

Technical Support Center: Synthetic Strategies for Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (a 6-azaindole derivative). This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into various synthetic routes. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation.

Introduction: The Challenge of Azaindole Synthesis

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a critical pharmacophore and a bioisosteric analog of indole. Its synthesis, however, presents unique challenges compared to standard indole chemistry due to the electron-deficient nature of the pyridine ring.[1][2] This guide explores several robust, alternative synthetic strategies, explaining the causality behind procedural choices and offering solutions to common experimental hurdles.

Route 1: The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis is a powerful thermal reaction that constructs the indole nucleus from a β-aryl-α-azido acrylate precursor.[3] It is particularly effective for producing 2-ester substituted azaindoles.[4]

Frequently Asked Questions (FAQs)

Q1: When should I choose the Hemetsberger-Knittel route for my 6-azaindole synthesis?

A1: This route is an excellent choice when you require a 2-ester substituted azaindole and can readily synthesize the necessary 4-substituted-3-formylpyridine starting material. The reaction is often high-yielding and tolerant of various functional groups on the pyridine ring.

Q2: What is the key reactive intermediate in this synthesis?

A2: The key intermediate is the ethyl 2-azido-3-(pyridin-3-yl)acrylate derivative. This is typically formed via a Knoevenagel condensation between a pyridine-3-carboxaldehyde and ethyl azidoacetate. The subsequent step involves a thermal cyclization where a vinyl nitrene intermediate is proposed, which then cyclizes and aromatizes to form the pyrrole ring.

Troubleshooting Guide

Q1: My thermal cyclization is producing significant amounts of tar and decomposition products, with very low yield of the desired azaindole. What's going wrong?

A1: This is the most common issue with this synthesis and is almost always related to the reaction temperature and duration.

  • Causality: The vinyl nitrene intermediate is highly reactive. While high temperatures are needed to initiate nitrogen extrusion from the azide, prolonged heating or excessively high temperatures can lead to intermolecular reactions and polymerization. For azaindoles, the required temperatures are often higher than for analogous indoles, but the window between successful cyclization and decomposition can be narrow.[4][5][6]

  • Solutions:

    • Temperature Titration: Perform small-scale reactions across a range of temperatures (e.g., 120°C to 160°C in a high-boiling solvent like xylenes, mesitylene, or o-dichlorobenzene) to find the optimal point.

    • Solvent Choice: While xylenes are common, solvents like mesitylene or diglyme can offer better temperature control and, in some cases, facilitate easier product isolation via crystallization upon cooling.[4]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Azaindole formation can be faster than for standard indoles. Once the starting material is consumed, cool the reaction immediately to prevent product degradation.[5][6]

    • Microwave Chemistry: Consider using microwave irradiation. This can often provide rapid, uniform heating, leading to shorter reaction times and reduced side product formation.[6]

Q2: The initial Knoevenagel condensation to form the azido-acrylate precursor is low-yielding. How can I improve this step?

A2: This step is critical for the overall success of the synthesis.

  • Causality: The condensation requires a basic catalyst to deprotonate the ethyl azidoacetate. Incomplete deprotonation, side reactions of the aldehyde, or suboptimal conditions can lead to poor yields.

  • Solutions:

    • Base Selection: A classic combination is sodium ethoxide in ethanol. Ensure the base is fresh and anhydrous. Piperidine or other amine bases can also be effective.

    • Water Removal: The reaction produces water, which can inhibit the condensation. Using a Dean-Stark trap or running the reaction in the presence of molecular sieves can drive the equilibrium toward the product.

    • Purity of Reagents: Ensure the pyridine carboxaldehyde starting material is pure. Aldehydes are prone to oxidation, and impurities can interfere with the reaction.

Experimental Workflow & Mechanism

Hemetsberger_Knittel cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Thermal Cyclization PyCHO Pyridine-3- carboxaldehyde Precursor Ethyl 2-azido-3- (pyridin-3-yl)acrylate PyCHO->Precursor Base (NaOEt) Ethanol Azidoacetate Ethyl Azidoacetate Azidoacetate->Precursor Precursor_copy Azido-acrylate Precursor Product Ethyl 1H-pyrrolo[2,3-c]- pyridine-2-carboxylate Precursor_copy->Product Heat (Δ) - N2

Caption: Workflow for the Hemetsberger-Knittel Synthesis.

Detailed Protocol: Hemetsberger-Knittel Synthesis
  • Step 1: Synthesis of Ethyl 2-azido-3-(pyridin-3-yl)acrylate.

    • To a solution of freshly prepared sodium ethoxide (1.1 eq) in absolute ethanol at 0°C, add ethyl azidoacetate (1.0 eq) dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of 4-chloro-3-formylpyridine (1.0 eq) in ethanol dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Step 2: Thermal Cyclization.

    • Dissolve the purified azido-acrylate (1.0 eq) in a high-boiling solvent (e.g., mesitylene or o-dichlorobenzene).

    • Heat the solution to reflux (typically 140-160°C) under a nitrogen atmosphere.

    • Monitor the reaction by TLC for the disappearance of the starting material (usually 1-3 hours).

    • Once complete, cool the reaction mixture to room temperature. The product may crystallize directly from the solution.

    • If crystallization occurs, collect the solid by filtration. If not, concentrate the solvent and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Route 2: Reductive Cyclization of a Nitropyridine Precursor (Reissert-type)

This is a highly reliable and convergent approach for synthesizing 2-ester substituted azaindoles. The strategy involves the condensation of a nitropyridine with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate derivative.[7]

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of the Reissert-type synthesis for my target molecule?

A1: Its primary advantage is predictability and the commercial availability of starting materials. Substituted 3-methyl-4-nitropyridines are often accessible. The two-step sequence reliably builds the desired pyrrole ring with the ethyl carboxylate at the C2 position.

Q2: Which reducing agent is best for the final cyclization step?

A2: Catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) is the cleanest and most common method. It simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization/dehydration. Alternative reagents like tin(II) chloride (SnCl₂) or zinc in acetic acid can also be used, which may be advantageous if other functional groups sensitive to hydrogenation are present.[7]

Troubleshooting Guide

Q1: The initial condensation between my 3-methyl-4-nitropyridine and diethyl oxalate is failing or giving a very low yield.

A1: This Claisen-type condensation requires a strong base to deprotonate the methyl group, which is activated by the adjacent nitro group.

  • Causality: The acidity of the methyl protons is crucial. If the base is not strong enough, or if it reacts competitively with the oxalate or the pyridine ring, the reaction will fail.

  • Solutions:

    • Choice of Base: A strong, non-nucleophilic base like potassium ethoxide or sodium hydride (NaH) is required. Ensure the base and solvent (e.g., THF, DMF) are strictly anhydrous.

    • Temperature Control: The initial deprotonation is often performed at low temperatures (e.g., 0°C or below) to control reactivity, followed by slow warming to allow the condensation to proceed.

    • Reverse Addition: Try adding the deprotonated nitropyridine solution to the diethyl oxalate solution (or vice-versa) to control stoichiometry and minimize self-condensation or side reactions.

Q2: My reductive cyclization is stalling, or I am isolating the amino-pyruvate intermediate without it cyclizing.

A2: This indicates that the conditions are sufficient for nitro reduction but not for the subsequent intramolecular condensation and dehydration.

  • Causality: The cyclization step is essentially an intramolecular Schiff base formation followed by tautomerization and dehydration. This process is often acid- or base-catalyzed and requires sufficient thermal energy.

  • Solutions:

    • Acid Catalyst: If using catalytic hydrogenation, adding a small amount of acetic acid to the reaction mixture can catalyze the cyclization of the intermediate amine.

    • Thermal Push: After the reduction is complete (as monitored by H₂ uptake or TLC), heating the reaction mixture may be necessary to drive the cyclization and dehydration to completion.

    • Alternative Reductants: If hydrogenation is problematic, switching to a system like Zn/AcOH provides both a reducing agent and an acidic medium, which can facilitate the entire sequence in one pot.

Synthesis and Reductive Cyclization Workflow

Reissert_Workflow Start 3-Methyl-4-nitropyridine Derivative Intermediate Ethyl 2-(4-nitro-pyridin-3-yl)-3-oxopropanoate Start->Intermediate Strong Base (e.g., KOEt) Oxalate Diethyl Oxalate Oxalate->Intermediate Strong Base (e.g., KOEt) Product Ethyl 1H-pyrrolo[2,3-c]- pyridine-2-carboxylate Intermediate->Product Reduction (e.g., H2, Pd/C)

Caption: Workflow for the Reissert-type Synthesis.

Route 3: The Leimgruber-Batcho Synthesis

A versatile and high-yielding method that proceeds in two main steps: formation of a β-dimethylamino-nitrostyrene (an enamine) from a nitrotoluene analog, followed by reductive cyclization.[8][9] This method is a popular alternative to the Fischer synthesis because it proceeds under milder conditions and often gives higher yields.[8]

Frequently Asked Questions (FAQs)

Q1: What starting material do I need for a Leimgruber-Batcho synthesis of my target?

A1: You would start with the corresponding "aza-nitrotoluene," which in this case is 3-methyl-4-nitropyridine. The reaction condenses the activated methyl group with a formamide acetal.

Q2: What is the purpose of adding pyrrolidine to the enamine formation step?

A2: While N,N-dimethylformamide dimethyl acetal (DMFDMA) can react directly, the reaction is often accelerated by adding a secondary amine like pyrrolidine. Pyrrolidine displaces dimethylamine from the acetal, forming a more reactive pyrrolidinyl-containing intermediate, which leads to faster and more efficient enamine formation.[8]

Troubleshooting Guide

Q1: The initial condensation with DMFDMA is very slow, even with heating.

A1: This points to insufficient activation of the methyl group or suboptimal reaction conditions.

  • Causality: The reaction relies on the deprotonation of the methyl group by the methoxide generated from the formamide acetal.[9] If the methyl group is not sufficiently acidic or the temperature is too low, the reaction will be sluggish.

  • Solutions:

    • Add Pyrrolidine: As mentioned above, adding a catalytic amount of pyrrolidine can significantly increase the reaction rate.

    • Use Microwave Irradiation: Microwave-assisted Leimgruber-Batcho reactions have been shown to dramatically reduce reaction times and improve yields for the enamine formation step.[10]

    • Solvent: While the reaction can be run neat, using a high-boiling polar aprotic solvent like DMF can improve solubility and reaction kinetics.

Q2: The reductive cyclization step is giving me a mixture of products or failing to cyclize completely.

A2: The choice of reducing agent is critical and depends on the substrate.

  • Causality: The reaction requires the reduction of the nitro group to an amine, which then attacks the enamine's β-carbon, followed by elimination of the amine (e.g., dimethylamine). If the reduction is too harsh or incomplete, side reactions can occur.

  • Solutions:

    • Standard Reducing Agents: A wide variety of reagents are effective, including Raney Nickel with hydrazine, catalytic hydrogenation (Pd/C, H₂), stannous chloride, or sodium hydrosulfite.[8]

    • Titanium(III) Chloride: TiCl₃ is an excellent choice as its acidic nature can promote the hydrolysis of the enamine and facilitate the intramolecular cyclization.[11]

    • Purity of Enamine: The intermediate enamine is often a deep red or purple color due to its extended conjugation.[8] It is crucial to use the purified enamine in the reduction step, as impurities from the first step can poison catalysts or cause side reactions.

Comparison of Synthetic Routes

FeatureHemetsberger-KnittelReissert-typeLeimgruber-BatchoFischer Indole
Key Starting Materials Pyridine-3-carboxaldehyde, Ethyl azidoacetate3-Methyl-4-nitropyridine, Diethyl oxalate3-Methyl-4-nitropyridine, DMFDMA3-Hydrazinopyridine, Ethyl pyruvate
Key Transformation Thermal nitrene cyclizationReductive cyclization of nitro-pyruvateReductive cyclization of enamineAcid-catalyzed[11][11]-sigmatropic rearrangement
Position 2 Substituent Directly installs esterDirectly installs esterUnsubstituted (requires modification for ester)Depends on keto-ester used
Pros Good functional group tolerance; direct route to 2-esters.Reliable; convergent; good yields.High yields; mild conditions; versatile.Classic method; widely studied.
Cons Thermally sensitive; potential for decomposition/tar.[5]Requires strong base; multi-step.Starting materials can be niche; enamine can be unstable.Requires harsh acidic conditions; poor yields for electron-deficient rings.[1]
Common Issues Tar formation at high temp.Incomplete initial condensation.Slow enamine formation.Low yield; side reactions.

References

  • Roy, P., Dufresne, C., Lachance, N., et al. (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synthesis, 2005(16), 2751–2757. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Krasnopeeva, A. G., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60, 1-20. [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. Retrieved from [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • ResearchGate. (n.d.). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Request PDF. Retrieved from [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Request PDF. Retrieved from [Link]

  • Cledera, M. J., et al. (2008). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 6, 1648-1655. [Link]

  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]

  • Baran Lab. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Scripps Research. Retrieved from [Link]

  • Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(5), 1031-1064. [Link]

  • Hassan, A. E. A. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(10), 18821-18835. [Link]

  • University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • Synfacts. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Thieme, 2009(12), 1339. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in the Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. It provides in-depth troubleshooting and frequently asked questions (FAQs) for the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). The guidance herein is based on established scientific principles and practical laboratory experience to ensure the integrity and accuracy of your analytical findings.

Introduction: The Challenge of Synthesizing 6-Azaindole Derivatives

The synthesis of this compound, a key building block for various biologically active compounds, often involves multi-step reactions that can generate a range of impurities.[1] The Fischer indole synthesis, a common route to such 7-azaindole derivatives, is known for its potential to produce byproducts through side reactions, especially under the often harsh acidic and high-temperature conditions required.[2][3][4] Effective identification and characterization of these byproducts are critical for reaction optimization, process control, and ensuring the purity of the final active pharmaceutical ingredient (API). LC-MS is an indispensable tool for this purpose, offering both the separation power of liquid chromatography and the mass identification capabilities of mass spectrometry.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

The nature and quantity of byproducts are highly dependent on the specific synthetic route employed. However, for methods like the Fischer indole synthesis, which involves the reaction of a substituted pyridine with a hydrazine and a keto-ester, several classes of byproducts are commonly observed. These can include incompletely cyclized intermediates, products of side reactions like N-N bond cleavage, and polymeric tars.[3] Isomeric products, such as the corresponding pyrrolo[3,2-c]pyridine derivative, can also form under certain acidic conditions due to substituent migration.[6]

Q2: My LC-MS chromatogram shows several unexpected peaks. How do I begin to identify them?

A systematic approach is crucial. Start by running a blank injection (mobile phase only) to rule out system contamination or ghost peaks from previous analyses.[7] If the peaks persist in your sample, the next step is to analyze their mass spectra. Look for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight of the unknown compound. Then, examine the fragmentation pattern in the MS/MS spectrum to deduce structural information. Comparing these data with the structures of potential byproducts from your synthetic route is a key identification strategy.[8]

Q3: I am not getting good ionization for my target compound or the suspected byproducts. What can I do?

Nitrogen-containing heterocycles like this compound are generally polar and ionize well using Electrospray Ionization (ESI) in positive ion mode.[5][9] If you are experiencing poor signal intensity, consider the following:

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization efficiency of your analytes. For basic compounds, acidifying the mobile phase with a small amount of formic acid or acetic acid can enhance protonation and improve the [M+H]⁺ signal.[5]

  • Ionization Source: While ESI is a good starting point, other atmospheric pressure ionization (API) techniques like Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar compounds.[10]

  • Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your compounds of interest.[11]

Q4: I see a peak with the correct mass for my product, but the retention time is different from my standard. What could be the cause?

Retention time shifts can be caused by several factors.[12] These include:

  • Column Degradation: Over time, the stationary phase of your LC column can degrade, leading to changes in retention.

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can alter its elution strength.

  • Flow Rate Fluctuations: Issues with the LC pump can cause inconsistent flow rates.

  • Temperature Variations: Changes in the column oven temperature can affect retention times.

To troubleshoot, verify your mobile phase preparation and flow rate. If the issue persists, it may be necessary to replace the column.

Troubleshooting Guide

This section provides a more detailed, issue-based approach to resolving common problems encountered during the LC-MS analysis of your reaction mixture.

Issue 1: Presence of Unexpected or "Ghost" Peaks in the Chromatogram

Symptoms: Peaks appear in your chromatogram that are not attributable to your starting materials, product, or expected byproducts. These may appear inconsistently between runs.

Potential Causes & Solutions:

Potential Cause Diagnostic Steps Corrective Actions
System Contamination Inject a blank solvent gradient. If peaks are still present, they are likely from the system.[7]Flush the entire LC system, including the injector and column, with a strong solvent series (e.g., isopropanol, acetonitrile, water). Clean the ion source.[12]
Carryover from Previous Injections Inject a blank solvent immediately after a concentrated sample. The appearance of sample peaks indicates carryover.[13]Optimize the needle wash procedure in your autosampler method. Use a stronger wash solvent. Increase the run time to ensure all components elute.
Mobile Phase Contamination Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[14]Always use freshly prepared mobile phase and filter it before use.
Sample Matrix Effects Dilute the sample and re-inject. If the unexpected peaks decrease disproportionately to your target analyte, they may be matrix-related.Improve your sample preparation procedure to remove interfering matrix components. Consider solid-phase extraction (SPE) for cleanup.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms: Chromatographic peaks are not symmetrical, which can compromise resolution and accurate integration.

Potential Causes & Solutions:

Potential Cause Diagnostic Steps Corrective Actions
Column Overload Dilute the sample and re-inject. If peak shape improves, the column was likely overloaded.Reduce the injection volume or the concentration of your sample.
Secondary Interactions Peak tailing for basic compounds can indicate interaction with residual silanols on the silica-based column.Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with a different stationary phase (e.g., end-capped C18).
Mismatched Sample Solvent The solvent in which your sample is dissolved is significantly stronger than the initial mobile phase.[13]Dissolve your sample in the initial mobile phase composition or a weaker solvent.
Column Contamination or Damage A sudden degradation in peak shape for all analytes can point to a fouled or damaged column.[12]Flush the column according to the manufacturer's instructions. If performance is not restored, replace the column.
Issue 3: Low Signal Intensity or No Signal in the Mass Spectrometer

Symptoms: The expected molecular ions for your target compound and byproducts are weak or absent in the mass spectrum.

Potential Causes & Solutions:

Potential Cause Diagnostic Steps Corrective Actions
Improper Ionization Technique Your analytes may not be amenable to the chosen ionization method.Switch between ESI and APCI. For polar, basic compounds like 7-azaindoles, ESI in positive mode is typically preferred.[15][16]
Suboptimal Ion Source Parameters The settings for the ion source are not optimized for your analytes.[11]Systematically tune the ion source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature) while infusing a standard solution of your target compound.
Ion Suppression Co-eluting matrix components can suppress the ionization of your analytes.[17]Improve chromatographic separation to resolve your analytes from interfering species. Enhance sample cleanup procedures.
Instrument Malfunction A dirty ion source, clogged capillary, or detector issue can lead to a loss of signal.[18]Perform routine maintenance, including cleaning the ion source and replacing the capillary if necessary. Run a system suitability test to verify instrument performance.[12]

Experimental Workflows and Data Interpretation

Systematic Byproduct Identification Workflow

The following workflow provides a structured approach to identifying unknown peaks in your reaction mixture.

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Unknown Peak Characterization cluster_2 Structure Elucidation A Inject Reaction Mixture into LC-MS B Acquire Full Scan MS Data A->B C Identify Known Peaks (Starting Materials, Product) B->C D Select Unknown Peak C->D Isolate Unknown Peaks E Determine Molecular Weight from [M+H]⁺ or [M-H]⁻ D->E F Acquire MS/MS (Fragmentation) Data E->F H Compare Experimental Fragmentation Pattern with Predicted Patterns F->H G Propose Potential Byproduct Structures based on Synthesis Route G->H I Confirm Structure (e.g., by synthesizing a standard or using NMR) H->I

Caption: Workflow for systematic byproduct identification using LC-MS.

Interpreting Mass Spectra of Pyrrolo[2,3-c]pyridine Derivatives

The fragmentation of indole derivatives in mass spectrometry can be complex, often involving ring cleavages and rearrangements.[19][20][21] For this compound, common fragmentation pathways may include:

  • Loss of the ethyl group (-29 Da) or ethene (-28 Da) from the ester.

  • Loss of the entire ethoxycarbonyl group (-73 Da).

  • Cleavage of the pyrrole ring.

By carefully analyzing the masses of the fragment ions, you can piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of both the parent ion and its fragments, which is invaluable for confirming proposed structures.[22]

Potential Byproducts in the Fischer Indole Synthesis of this compound

The table below lists some potential byproducts and their expected molecular weights. This can serve as a starting point for interpreting your LC-MS data.

Potential Byproduct Structure Molecular Formula Monoisotopic Mass (Da) Notes
Starting Material: 2-Hydrazinopyridine C₅H₇N₃109.0640Unreacted starting material.
Starting Material: Diethyl ketomalonate C₇H₁₀O₅174.0528Unreacted starting material.
Hydrazone Intermediate C₁₂H₁₅N₃O₄265.1063Incomplete reaction; may be observed if the cyclization step is inefficient.
Isomeric Product: Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate C₁₀H₁₀N₂O₂190.0742Can form via rearrangement under acidic conditions.[6]
Decarboxylated Product C₉H₈N₂144.0688Loss of the carboxylate group under harsh conditions.
Hydrolyzed Product: 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₆N₂O₂162.0429Hydrolysis of the ester.

Conclusion

The successful identification of byproducts in the synthesis of this compound requires a combination of sound synthetic chemistry knowledge and proficient use of LC-MS. By employing a systematic troubleshooting approach and understanding the principles of chromatography and mass spectrometry, researchers can confidently characterize impurities, leading to improved reaction outcomes and higher purity products. This guide serves as a foundational resource to navigate the common analytical challenges associated with this important class of heterocyclic compounds.

References

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.
  • N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. ACS Publications.
  • Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Oreate AI Blog.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Unknown Source.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Unknown Source.
  • Mass spectrometry of simple indoles. ACS Publications.
  • Unexpected Peaks? How We Troubleshoot Chromatography Problems. Broughton Group.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. PubMed.
  • Troubleshooting LC-MS. LCGC International.
  • LC-MS Troubleshooting. CHROMacademy.
  • METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis. chemicalbook.
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. ACS Publications.
  • Study of Mass Spectra of Some Indole Derivatives. ResearchGate.
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.
  • Ionization Techniques. Chemistry LibreTexts.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. National Institutes of Health.
  • Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles. Benchchem.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer indole synthesis. Wikipedia.
  • 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester. IUCr.
  • Fischer Indole Synthesis. J&K Scientific LLC.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.
  • Common Ionization Methods. Waters.
  • Ionization Methods in Organic Mass Spectrometry. Unknown Source.
  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. ACS Publications.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Fischer Indole Synthesis. ResearchGate.
  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd.

Sources

Pyrrolopyridine Stability Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolopyridine-Based Compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis, optimization, and formulation of this important class of molecules. Pyrrolopyridines, also known as azaindoles, are a cornerstone of many therapeutic agents, particularly in oncology.[1][2] However, their inherent chemical and metabolic liabilities can present significant challenges during development.

This resource provides in-depth, field-proven insights into the common stability issues encountered with pyrrolopyridine derivatives and offers practical, evidence-based strategies to overcome them. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve stability-related roadblocks, thereby accelerating your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with pyrrolopyridine-based compounds.

Q1: What are the most common degradation pathways for pyrrolopyridine compounds?

A1: Pyrrolopyridine derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[3]

  • Hydrolysis: The imide bond in certain pyrrolopyridine derivatives, such as pyrrolo[3,4-c]pyridine-1,3(2H)-diones, is particularly prone to cleavage in aqueous solutions, especially under alkaline or acidic conditions.[3]

  • Oxidation: The electron-rich pyrrole and pyridine rings can be susceptible to oxidation, which can be catalyzed by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of pyrrolopyridine compounds. This is a critical consideration for both storage and administration of these drugs.[3]

Q2: How can I quickly assess the metabolic stability of my new pyrrolopyridine analog?

A2: The in vitro microsomal stability assay is a widely used and efficient method to get an initial read on the metabolic stability of your compound. This assay utilizes liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), to simulate Phase I metabolism. By monitoring the disappearance of the parent compound over time, you can determine key parameters like half-life (t1/2) and intrinsic clearance (Clint).[4][5]

Q3: What are "metabolic soft spots" and how do I identify them on my pyrrolopyridine scaffold?

A3: Metabolic soft spots are specific atoms or functional groups within a molecule that are most susceptible to metabolism by enzymes like CYPs. Identifying these can guide structural modifications to improve stability. Common soft spots on pyrrolopyridine scaffolds include unsubstituted positions on the aromatic rings and alkyl groups attached to nitrogen atoms. In silico prediction tools can provide initial hypotheses, which can then be confirmed experimentally by identifying metabolites using techniques like LC-MS/MS.

Q4: Can formulation changes really make a significant difference in the stability of a pyrrolopyridine compound?

A4: Absolutely. A well-designed formulation can dramatically improve the stability of a pyrrolopyridine derivative. Strategies include:

  • pH control: Using buffers to maintain the pH of a solution within a stable range can significantly reduce hydrolysis.

  • Antioxidants: Including antioxidants in the formulation can mitigate oxidative degradation.[6]

  • Excipient selection: Choosing excipients with low peroxide content is crucial to prevent oxidation.[6]

  • Light protection: Formulating in light-resistant packaging is essential for photolabile compounds.

Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to common stability challenges encountered during experiments.

Troubleshooting Scenario 1: Rapid Degradation in Aqueous Solution

Problem: You observe rapid degradation of your pyrrolopyridine compound when preparing aqueous solutions for in vitro assays.

Potential Cause: Hydrolytic degradation, likely due to an unstable functional group (e.g., an ester or imide) and/or unfavorable pH.

Troubleshooting Steps:

  • Characterize the Degradation:

    • Perform a forced degradation study under acidic, basic, and neutral conditions to understand the pH-dependent stability profile.[7][8][9][10] A typical starting point is using 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.[7]

    • Use a stability-indicating HPLC method to separate the parent compound from its degradants.[11][12][13][14][15]

  • Solution-Based Mitigation Strategies:

    • pH Adjustment: Prepare your solutions in a buffer system that maintains the pH at the point of maximum stability, as determined from your forced degradation study.

    • Solvent Modification: If permissible for your experiment, consider using a co-solvent system (e.g., with ethanol or propylene glycol) to reduce the activity of water and slow down hydrolysis.

    • Complexation: For certain structures, complexation with agents like cyclodextrins can shield the labile functional group from water.

  • Structural Modification (Long-term strategy):

    • If hydrolysis is a persistent issue, consider modifying the labile functional group. For example, replacing an ester with a more stable amide.

Troubleshooting Scenario 2: Inconsistent Results and Suspected Oxidative Degradation

Problem: You observe variability in your experimental results, and you suspect your pyrrolopyridine compound is degrading due to oxidation.

Potential Cause: Oxidation of the electron-rich pyrrolopyridine core, potentially catalyzed by dissolved oxygen, metal ions, or peroxide impurities in your reagents or solvents.

Troubleshooting Steps:

  • Confirm Oxidative Degradation:

    • Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2).[15]

    • Analyze the stressed samples by LC-MS to identify potential oxidative degradation products.

  • Mitigation in Experimental Setup:

    • De-gas Solvents: Purge your solvents and solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use High-Purity Reagents: Ensure your solvents and excipients are of high purity and have low levels of peroxide impurities.

    • Incorporate Antioxidants: For solution-based experiments, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid. However, be aware that some antioxidants can have pro-oxidant effects under certain conditions.[6]

  • Formulation Strategies for Drug Product Development:

    • Inert Atmosphere Packaging: Package the final drug product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[6]

Troubleshooting Scenario 3: Low Metabolic Stability in Microsomal Assays

Problem: Your pyrrolopyridine compound shows a short half-life in a liver microsomal stability assay, indicating rapid metabolic clearance.

Potential Cause: The compound possesses one or more "metabolic soft spots" that are readily metabolized by CYP enzymes.

Troubleshooting Steps:

  • Identify the Site of Metabolism:

    • Analyze the microsomal incubation samples by LC-MS/MS to identify the major metabolites. The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., hydroxylation, N-dealkylation).

  • Structural Modification Strategies:

    • Blocking Metabolic Sites: Once a metabolic soft spot is identified, you can modify the structure to block this metabolic pathway. For example, if a specific aromatic position is being hydroxylated, you can introduce a metabolically stable group like fluorine at that position.

    • Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can sometimes slow down metabolism due to the kinetic isotope effect.

    • Scaffold Hopping: In some cases, it may be necessary to replace the entire pyrrolopyridine core with a different, more stable heterocyclic system while aiming to retain the desired pharmacological activity.[16]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing an HPLC method capable of separating a pyrrolopyridine parent compound from its potential degradation products.

Objective: To develop a robust, stability-indicating HPLC method.

Materials:

  • HPLC system with a UV or DAD detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Pyrrolopyridine compound

  • Forced degradation samples (acid, base, oxidative, photolytic, thermal)

Procedure:

  • Initial Scouting Gradient:

    • Dissolve the parent compound and an aliquot of each forced degradation sample in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Run a broad gradient from 5% to 95% mobile phase B over 20-30 minutes.

    • Monitor the chromatograms to observe the retention time of the parent peak and the separation of any degradation products.

  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution of the parent peak from the degradant peaks. You may need to make the gradient shallower around the elution time of the main peak and its close-eluting impurities.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol provides a step-by-step guide for assessing the metabolic stability of a pyrrolopyridine compound.[4][5][17][18][19]

Objective: To determine the in vitro half-life and intrinsic clearance of a pyrrolopyridine compound.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Pyrrolopyridine compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound with known metabolic stability

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare a working solution of your pyrrolopyridine compound and the positive control by diluting the stock solution in buffer to the desired final concentration (typically 1 µM).

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line will be the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the appropriate formula that takes into account the protein concentration in the incubation.

Visualizations

degradation_pathways cluster_degradation Degradation Pathways Pyrrolopyridine Pyrrolopyridine Core Structure Hydrolysis Hydrolysis (e.g., imide cleavage) Pyrrolopyridine->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (e.g., ring oxidation) Pyrrolopyridine->Oxidation O₂, Peroxides, Metal Ions Photolysis Photolysis (UV-induced degradation) Pyrrolopyridine->Photolysis UV Light

Caption: Major degradation pathways for pyrrolopyridine-based compounds.

stability_improvement_workflow Start Identify Stability Issue (e.g., low metabolic stability) Identify_Soft_Spot Identify Metabolic Soft Spot (In Silico & LC-MS/MS) Start->Identify_Soft_Spot Structural_Mod Structural Modification (e.g., blocking group, deuteration) Identify_Soft_Spot->Structural_Mod Synthesize Synthesize Analogs Structural_Mod->Synthesize Reassay Re-assay for Stability (e.g., microsomal assay) Synthesize->Reassay Improved Stability Improved? Reassay->Improved Improved->Identify_Soft_Spot No, Re-evaluate End Lead Optimization Improved->End Yes

Caption: Workflow for improving metabolic stability through structural modification.

Data Summary

Strategy for Improving StabilityMechanism of ActionKey Considerations
Structural Modification
Blocking Metabolic Soft SpotsPrevents enzymatic attack at labile sites.May alter pharmacological activity.
DeuterationSlows metabolism via the kinetic isotope effect.Effect can be modest; synthesis can be challenging.
Scaffold HoppingReplaces the core structure with a more stable one.High-risk, high-reward; requires significant synthetic effort.
Formulation Strategy
pH Control (Buffering)Maintains the compound in its most stable ionization state.Buffer compatibility with the intended use is essential.
Addition of AntioxidantsScavenges free radicals and reactive oxygen species.Potential for pro-oxidant activity; compatibility testing is needed.
Use of Co-solventsReduces water activity to slow hydrolysis.May impact solubility and bioavailability.
Light-Protective PackagingPrevents photodegradation.Essential for all light-sensitive compounds.

References

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 11, 2026, from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved January 11, 2026, from [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online, 5(4), 1-3. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 11, 2026, from [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry, 7(4), 223-224. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved January 11, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 11, 2026, from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved January 11, 2026, from [Link]

  • Alsante, K. M., Hatajik, T. D., Horn, V. R., & Lohr, L. L. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 1-15. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 26-35. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 1-10. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved January 11, 2026, from [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 429-443. [Link]

  • Waterman, K. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 273. [Link]

  • Hansen, M. J., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3328. [Link]

  • Hansen, M. J., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(14), 5406. [Link]

  • Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4994. [Link]

  • Sławiński, J., & Szafrański, K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4994. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyrrolo[2,3-c]pyridine and Pyrrolo[3,2-c]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, the subtle rearrangement of a nitrogen atom within a scaffold can profoundly alter its biological activity. This guide provides an in-depth comparison of two such isomeric systems: pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole) and pyrrolo[3,2-c]pyridine (a 7-azaindole analogue). While structurally similar, these isomers exhibit distinct pharmacological profiles, offering unique opportunities for the development of targeted therapeutics. This document will objectively compare their biological performance, supported by experimental data from peer-reviewed literature, to assist researchers in medicinal chemistry and drug development in navigating the therapeutic potential of these important scaffolds.

The Isomeric Relationship: A Structural Overview

Pyrrolopyridines, or azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. The position of the nitrogen atom in the pyridine ring dictates the specific isomer and, consequently, its electronic properties and ability to interact with biological targets. The isomeric relationship between pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine is illustrated below.

Caption: Isomeric structures of pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine.

Comparative Biological Activities

Biological Target/ActivityPyrrolo[2,3-c]pyridine DerivativesPyrrolo[3,2-c]pyridine DerivativesKey Findings & Comparative Insights
Primary Anticancer Mechanism Primarily Kinase InhibitionTubulin Polymerization Inhibition & Kinase InhibitionThis represents a significant divergence in the primary mechanisms of action investigated for these two isomers.
Kinase Inhibition Potent inhibitors of various kinases including CDK4/FLT3 and others.Potent inhibitors of FMS kinase.[1][2]Both isomers serve as effective scaffolds for kinase inhibitors, but have been optimized against different kinase targets.
Tubulin Polymerization Not a primary reported mechanism of action.Potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[3][4]The pyrrolo[3,2-c]pyridine scaffold appears to be particularly well-suited for targeting the colchicine-binding site of tubulin.
Antiproliferative Activity Broad antiproliferative activity against various cancer cell lines.Potent antiproliferative activity against a range of cancer cell lines, including melanoma.[5]Both isomers exhibit potent anticancer activity, but through different primary mechanisms.
Therapeutic Potential Cancer, Alzheimer's disease.Cancer, inflammatory disorders (e.g., rheumatoid arthritis).[1][2]The differing biological targets suggest distinct therapeutic applications for each isomer.

Disclaimer: The data presented in this table is compiled from separate studies and does not represent a direct head-to-head comparison under identical experimental conditions.

In-Depth Look at Key Biological Activities

Pyrrolo[2,3-c]pyridine: A Promising Scaffold for Kinase Inhibitors

The pyrrolo[2,3-c]pyridine (6-azaindole) core is a versatile pharmacophore widely employed in the development of kinase inhibitors. Its structure can effectively mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. This has led to the discovery of potent inhibitors for a range of kinases implicated in cancer and other diseases. The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of potency and selectivity against specific kinase targets.

A notable example is the development of dual inhibitors of cyclin-dependent kinase 4 (CDK4) and FMS-like tyrosine kinase 3 (FLT3), which have shown significant inhibition of tumor cell proliferation. The development of such multi-targeted agents highlights the potential of the pyrrolo[2,3-c]pyridine scaffold in addressing complex diseases like cancer.

Pyrrolo[3,2-c]pyridine: A Dual Threat Targeting Tubulin and Kinases

The pyrrolo[3,2-c]pyridine scaffold has emerged as a potent platform for the development of anticancer agents with a distinct dual mechanism of action.

1. Tubulin Polymerization Inhibition: A significant body of research has focused on the development of pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization that bind to the colchicine site.[3][4] These compounds have demonstrated potent antiproliferative activities against various cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range.[3] The rigid pyrrolo[3,2-c]pyridine scaffold is thought to lock the molecule in a bioactive conformation that enhances its binding to tubulin, leading to disruption of the microtubule network, G2/M phase cell cycle arrest, and ultimately apoptosis.[3][4]

2. FMS Kinase Inhibition: In addition to their effects on tubulin, pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (also known as CSF-1R).[1][2] FMS kinase is overexpressed in several types of cancer and is involved in inflammatory processes.[1] The most potent compounds in this class have shown IC50 values in the low nanomolar range and have demonstrated selectivity for FMS kinase over other kinases.[1][2] This activity makes them promising candidates for the development of both anticancer and anti-inflammatory drugs.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of both pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

For pyrrolo[2,3-c]pyridine-based kinase inhibitors , the substitutions on the pyrrole and pyridine rings are crucial for determining potency and selectivity. The specific interactions with the amino acid residues in the ATP-binding pocket of the target kinase drive the structure-activity relationship.

For pyrrolo[3,2-c]pyridine derivatives , SAR studies have revealed key insights for both of their primary activities:

  • As tubulin polymerization inhibitors , the presence of a 3,4,5-trimethoxyphenyl group (reminiscent of combretastatin A-4) is often critical for potent activity.[3] Variations in the substituent at the 6-position of the pyrrolopyridine core significantly impact potency, with certain aryl and heteroaryl groups leading to enhanced antiproliferative effects.[3]

  • As FMS kinase inhibitors , the nature of the diarylamide or diarylurea substituents plays a key role in determining inhibitory activity.[1] The position of substituents on the terminal phenyl ring can also dramatically affect potency, with meta- and para-substitutions showing differential effects depending on the specific compound series.[1]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the biological activity of novel compounds. Below are representative protocols for key assays used to characterize the activities of pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Test Compound Solutions Incubation Incubate Kinase, Substrate, and Test Compound Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Termination Terminate Reaction Initiation->Termination Detection Detect Phosphorylated Substrate (e.g., Radioactivity, Luminescence) Termination->Detection Analysis Calculate % Inhibition and IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of the target kinase, its substrate (e.g., a peptide or protein), and ATP in a kinase reaction buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the kinase and substrate to each well.

    • Add serial dilutions of the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.

  • Detection:

    • Terminate the reaction.

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[6][7]

      • Luminescence-based assay: Using an antibody that recognizes the phosphorylated substrate and a secondary antibody conjugated to a luminescent enzyme.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[8][9]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in a 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Cell Adherence) Cell_Seeding->Incubation_24h Compound_Addition Add Serial Dilutions of Test Compound Incubation_24h->Compound_Addition Incubation_72h Incubate for 72h Compound_Addition->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h (Formazan Formation) MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO, Isopropanol) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT assay.

Methodology:

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow the cells to attach.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-treated and untreated controls.

    • Incubate the plate for a specified period (e.g., 72 hours).[11]

  • MTT Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate for 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells in the presence of the test compound for a specified duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[13]

    • Incubate the cells on ice or at 4°C for at least 30 minutes.[13]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.[13][14]

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis:

    • Generate a histogram of DNA content. Cells in G0/G1 will have a 2n DNA content, while cells in G2/M will have a 4n DNA content. Cells in the S phase will have a DNA content between 2n and 4n.

    • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

The differing biological activities of pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives suggest that they modulate distinct cellular signaling pathways.

Pyrrolo[2,3-c]pyridine derivatives , as kinase inhibitors, can impact a wide array of signaling pathways depending on the specific kinase they inhibit. For instance, inhibitors of kinases like CDKs and FLT3 can disrupt the cell cycle progression and oncogenic signaling pathways crucial for cancer cell survival and proliferation.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Kinase Target Kinase (e.g., CDK, FLT3) Signaling_Cascade->Kinase Cell_Cycle_Progression Cell Cycle Progression Kinase->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->Kinase

Caption: General signaling pathway illustrating kinase inhibition.

Pyrrolo[3,2-c]pyridine derivatives , on the other hand, can induce apoptosis through at least two distinct mechanisms:

  • Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3][4] Prolonged mitotic arrest triggers the apoptotic cascade, resulting in cancer cell death.

  • Inhibition of FMS Kinase Signaling: FMS kinase is involved in cell survival and proliferation pathways.[1] By inhibiting FMS kinase, pyrrolo[3,2-c]pyridine derivatives can block these pro-survival signals, thereby inducing apoptosis.

Conclusion and Future Perspectives

The pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine isomers, while differing only in the position of a single nitrogen atom, exhibit distinct and compelling biological activity profiles. Pyrrolo[2,3-c]pyridines have proven to be a rich source of kinase inhibitors with broad therapeutic potential, particularly in oncology. In contrast, pyrrolo[3,2-c]pyridines have shown remarkable promise as dual-action anticancer agents, capable of inhibiting both tubulin polymerization and FMS kinase.

The choice between these two scaffolds for a drug discovery program will depend on the specific biological target and desired mechanism of action. Further exploration of these privileged structures, including the synthesis of novel derivatives and direct comparative biological evaluations, will undoubtedly lead to the development of new and improved therapeutic agents for a range of human diseases.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1351. [Link]

  • Aziz, K., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

  • Bio-protocol. (2012). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6529. [Link]

  • Figshare. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A Radioactive in vitro ERK3 Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2001. [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]

  • PubMed. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). The latest perspectives of small molecules FMS kinase inhibitors. European Journal of Medicinal Chemistry, 261, 115796. [Link]

  • ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Retrieved from [Link]

  • MDPI. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Retrieved from [Link]

  • ResearchGate. (n.d.). Tubulin polymerization inhibition of the tested compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. Retrieved from [Link]

  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1989-2001. [Link]

  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • PubMed. (2023). The latest perspectives of small molecules FMS kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of tubulin polymerization in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC50) of compounds 6r and 6y. Retrieved from [Link]

  • PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Retrieved from [Link]

  • MDPI. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Retrieved from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment: HPLC vs. TLC for Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate stands as a valuable heterocyclic building block. Its fused pyrrole and pyridine ring system is a common scaffold in molecules targeting a range of biological pathways. The efficacy, safety, and regulatory compliance of any subsequent active pharmaceutical ingredient (API) derived from this starting material are fundamentally dependent on its purity. Even minute impurities can lead to unforeseen side effects, reduced therapeutic efficacy, or complications in downstream synthetic steps.

Therefore, the rigorous assessment of purity is not merely a quality control checkpoint but a cornerstone of scientific integrity and successful drug development. This guide provides an in-depth, comparative analysis of two common chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We will delve into the technical underpinnings of a robust HPLC method, provide a validated protocol, and objectively compare its performance against the rapid, semi-quantitative approach of TLC, supported by experimental data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

High-Performance Liquid Chromatography (HPLC) is the definitive method for the quantitative purity analysis of organic compounds in the pharmaceutical industry.[1][2] Its advantages lie in its high resolution, sensitivity, and precision, allowing for the separation and quantification of the main component from closely related structural analogues and process-related impurities.[1][3]

Causality in Method Development: Why These Parameters?

Developing a reliable HPLC method requires a systematic approach based on the analyte's physicochemical properties.[2][3] this compound is a moderately polar aromatic compound, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and is selected here for its hydrophobic nature, which provides effective retention for aromatic compounds.[4] The interaction between the non-polar C18 chains and the aromatic rings of the analyte allows for separation based on subtle differences in hydrophobicity.

  • Mobile Phase: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). The nitrogen atoms within the pyrrolopyridine ring system can exhibit basic properties, leading to interactions with residual silanol groups on the silica support of the column, which can cause peak tailing.[5] To mitigate this, a small amount of acid (e.g., 0.1% formic acid) is added to the aqueous phase. This maintains a low pH, ensuring the nitrogen atoms are protonated, which minimizes the undesirable interactions and results in sharp, symmetrical peaks.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed. This is crucial for a purity assessment method. It ensures that any highly retained, non-polar impurities are eluted from the column in a reasonable time, while also providing excellent separation for more polar impurities that elute early in the run.

  • Detection: The conjugated aromatic system of the analyte results in strong ultraviolet (UV) absorbance.[6] A Photodiode Array (PDA) or Diode Array Detector (DAD) is the preferred choice. It not only quantifies the analyte at a specific wavelength (e.g., 254 nm) but also provides the UV spectrum for each peak. This is a powerful tool for peak tracking and assessing peak purity, ensuring that a single chromatographic peak corresponds to a single component.

Experimental Workflow: HPLC Purity Assessment

The following diagram outlines the logical flow of the HPLC purity assessment process, from sample preparation to final data analysis and reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample Preparation (Dissolve in Diluent) SampleInjection Sample Injection (Inject Synthesized Lot) SamplePrep->SampleInjection StandardPrep Reference Standard (Known Purity) SystemSuitability System Suitability Test (SST) (Inject Standard) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Aqueous & Organic) MobilePhasePrep->SystemSuitability SystemSuitability->SampleInjection If SST Passes Integration Peak Integration (Chromatogram Processing) SampleInjection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report (Purity, Impurity Profile) PurityCalc->Report Comparison cluster_hplc HPLC (High-Performance Liquid Chromatography) cluster_tlc TLC (Thin-Layer Chromatography) hplc_quant Quantitative (Precise % Purity) hplc_sens High Sensitivity (Detects trace impurities) hplc_res High Resolution (Separates close eluters) hplc_auto Automatable (High throughput) hplc_cost High Cost (Instrument & Consumables) hplc_comp Complex (Requires expertise) tlc_quant Semi-Quantitative (Visual estimation) tlc_sens Lower Sensitivity tlc_res Lower Resolution tlc_auto Manual (Low throughput) tlc_cost Low Cost (Minimal equipment) tlc_comp Simple (Easy to perform)

Sources

A Technical Guide to the Biological Efficacy of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives against existing cancer therapies. As researchers and drug development professionals, our focus is on identifying novel scaffolds with the potential for high potency and selectivity. The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, has emerged as a versatile pharmacophore in the development of targeted therapies, particularly kinase inhibitors.[1][2] This guide will delve into the therapeutic potential of this scaffold, comparing its derivatives to established drugs, and provide detailed experimental protocols for efficacy evaluation.

The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine scaffold is an isomer of indole with a nitrogen atom at the 6-position of the bicyclic system. This modification introduces a hydrogen bond acceptor, which can be crucial for binding to the hinge region of protein kinases, a common mechanism for ATP-competitive inhibitors. While direct biological data on this compound is emerging, extensive research on its isomers and closely related derivatives, particularly carboxamides, has demonstrated significant potential in oncology.

The synthesis of the core scaffold, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates, has been described through methods such as the reductive cyclization of nitropyridines condensed with diethyl oxalate.[1] This synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Comparative Efficacy Analysis: Pyrrolopyridine Derivatives versus Standard-of-Care Kinase Inhibitors

The true measure of a novel compound's potential lies in its performance relative to existing therapies. Derivatives of the broader azaindole class, to which 1H-pyrrolo[2,3-c]pyridines belong, have shown potent activity against a range of kinases implicated in cancer progression.

Targeting Fibroblast Growth Factor Receptor (FGFR)

Aberrant FGFR signaling is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives (an isomeric core) has been developed as potent FGFR inhibitors. For instance, compound 4h from this series demonstrated impressive inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[3][4] This positions such derivatives as potentially more potent than or comparable to existing FDA-approved FGFR inhibitors.

Compound/DrugTarget Kinase(s)IC50 (nM)Cancer Cell LineIC50 (µM)Reference
Derivative 4h FGFR1, FGFR2, FGFR37, 9, 254T1 (Breast Cancer)Not explicitly stated, but showed significant proliferation inhibition[3][4]
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7--[5]
Pemigatinib FGFR1, FGFR2, FGFR30.4, 0.5, 1.2--[5]
Inhibition of FMS Kinase

FMS kinase (CSF-1R) is over-expressed in several cancers, including ovarian, prostate, and breast cancer.[6] A study on pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a highly potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[6] This compound was 3.2 times more potent than the lead compound, KIST101029.[6] Furthermore, it exhibited strong antiproliferative activity against a panel of cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM and showed a favorable selectivity index for cancer cells over normal fibroblasts.[6]

Compound/DrugTarget KinaseIC50 (nM)Cancer Cell LinesIC50 Range (µM)Reference
Derivative 1r FMS30Ovarian, Prostate, Breast0.15 - 1.78[6]
Pexidartinib CSF-1R (FMS)10--Product Information
Anti-proliferative Activity Against Melanoma

Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been synthesized and evaluated for their anti-proliferative activity against melanoma. Several diarylurea and diarylamide derivatives in this series showed superior activity against the A375P human melanoma cell line compared to the multi-kinase inhibitor Sorafenib .[7] Notably, compounds 8b, 8g, and 9a-e exhibited IC50 values in the nanomolar range.[7]

Compound/DrugCancer Cell LineIC50Reference
Derivatives 8b, 8g, 9a-e A375P (Melanoma)Nanomolar range[7]
Sorafenib A375P (Melanoma)Micromolar range (less potent than the new derivatives)[7]

The logical framework for this comparative analysis is to identify a promising biological target for the novel scaffold, quantify its efficacy, and then benchmark it against a clinically relevant drug acting on the same target.

G cluster_0 Drug Development & Comparison Workflow Scaffold_ID Identify Novel Scaffold (e.g., 1H-pyrrolo[2,3-c]pyridine) Target_ID Identify Biological Target (e.g., Protein Kinase) Scaffold_ID->Target_ID Biological Screening Efficacy_Quant Quantify In Vitro Efficacy (IC50, GI50) Target_ID->Efficacy_Quant Enzymatic/Cell-based Assays Head_to_Head Comparative Analysis (Potency, Selectivity) Efficacy_Quant->Head_to_Head Existing_Drug Select Comparator Drug (e.g., FDA-approved inhibitor) Existing_Drug->Head_to_Head Conclusion Assess Therapeutic Potential Head_to_Head->Conclusion

Caption: A logical workflow for the comparative assessment of novel chemical scaffolds against existing drugs.

Mechanism of Action: Beyond Kinase Inhibition

While kinase inhibition is a prominent mechanism, azaindole derivatives have also been shown to disrupt microtubule dynamics.[8] Certain derivatives act as colchicine-binding site inhibitors, leading to the inhibition of tubulin polymerization, G2/M cell cycle arrest, and apoptosis.[9] This dual mechanism of action—kinase inhibition and microtubule disruption—could offer a significant advantage in overcoming drug resistance.

G cluster_pathway Targeted Signaling Pathway Example: FMS Kinase Ligand CSF-1 Receptor FMS Kinase (CSF-1R) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Cell_Response Cell Proliferation, Survival, Differentiation Downstream->Cell_Response Inhibitor Pyrrolopyridine Derivative (e.g., 1r) Inhibitor->Receptor Inhibition

Caption: Simplified signaling pathway of FMS kinase and the inhibitory action of pyrrolopyridine derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. The following are standard methodologies for assessing the biological efficacy of novel anticancer compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Step-by-Step Protocol:

  • Prepare Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Set up Kinase Reaction:

    • In a 96-well plate, add 5 µL of test compound (e.g., this compound derivative) at various concentrations.

    • Add 10 µL of a mixture of kinase and substrate in the reaction buffer.

    • Initiate the reaction by adding 10 µL of ATP solution. The final volume is 25 µL.

    • Incubate at room temperature for 60 minutes.

  • Terminate Kinase Reaction and Deplete ATP:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Synthesize ATP and Measure Luminescence:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow (ADP-Glo) Start Start Prepare Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare Reaction Set up Kinase Reaction (Incubate 60 min) Prepare->Reaction Terminate Add ADP-Glo™ Reagent (Incubate 40 min) Reaction->Terminate Detect Add Kinase Detection Reagent (Incubate 30 min) Terminate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

Caption: A streamlined workflow for the ADP-Glo™ kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., an existing drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel anticancer agents. The extensive research on the broader azaindole family strongly suggests that these compounds are likely to exhibit potent activity as kinase inhibitors and microtubule disruptors. The comparative analysis with existing drugs indicates that with further optimization, these derivatives have the potential to offer improved potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. In vivo studies in relevant animal models will be crucial to assess their pharmacokinetic properties, safety, and antitumor efficacy.

References

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. Available at: [Link]

  • Azaindole Therapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. International Journal of Oncology. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti‐cancer and anti‐angiogenic activities. Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]

  • 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester. Acta Crystallographica Section C. Available at: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. Egyptian Journal of Chemistry. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.

Sources

A Senior Application Scientist's Guide to Cross-Referencing NMR Data of Synthesized Compounds with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel compound is a significant milestone. However, the journey from synthesis to confirmation of the molecular structure is paved with meticulous analytical validation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for the structural elucidation of organic molecules in solution. This guide provides an in-depth, experience-driven approach to the critical process of cross-referencing the NMR data of your synthesized compound with established literature values. We will delve into the causality behind experimental choices, establish self-validating protocols, and provide actionable insights to navigate the common challenges encountered in this process.

The Foundational Pillars of NMR-Based Structural Verification

The core principle of using NMR for structural verification lies in the unique magnetic environment of each nucleus within a molecule, which gives rise to a characteristic spectrum.[1] When a synthesized compound's NMR spectrum perfectly matches the data reported in the literature for the target molecule, it provides strong evidence of its identity and purity. However, a perfect match is not always guaranteed, and understanding the nuances of NMR data is crucial for accurate interpretation.

The process of cross-referencing can be broken down into three key stages, each with its own set of considerations:

  • Pristine Data Acquisition: The quality of your experimental data is paramount.

  • Meticulous Data Processing and Analysis: Extracting accurate information from the raw data.

  • Informed Comparison and Troubleshooting: Critically evaluating your data against the literature.

This guide will walk you through each of these stages, providing the rationale behind each step to empower you to make informed decisions in your own research.

Part 1: The Art and Science of Acquiring High-Fidelity NMR Data

Garbage in, garbage out. This adage holds particularly true for NMR spectroscopy. The quality of your spectra is fundamentally dependent on rigorous sample preparation and the selection of appropriate acquisition parameters.

The Criticality of Sample Preparation: A Self-Validating System

A well-prepared NMR sample is the first step towards a reliable comparison with literature data. Any deviation from best practices can introduce artifacts and variability that will complicate your analysis.

Experimental Protocol: Preparing a High-Quality NMR Sample

  • Compound Purity: Start with the highest purity sample possible. Impurities will introduce extraneous peaks, complicating the spectrum.

  • Solvent Selection:

    • The Golden Rule: Whenever possible, use the same deuterated solvent as reported in the literature. Common solvents include CDCl₃, DMSO-d₆, D₂O, and acetone-d₆.[2]

    • Rationale: The chemical shifts of protons, and to a lesser extent carbons, are influenced by the solvent due to interactions between the solvent and the solute.[3] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chlorinated solvents like CDCl₃.[4]

    • Troubleshooting: If the literature does not specify a solvent, start with a common solvent that completely dissolves your compound. If peak overlap is an issue, acquiring a spectrum in a different solvent can often resolve ambiguities.[4]

  • Concentration:

    • General Guideline: For ¹H NMR of small molecules, a concentration of 5-20 mg in 0.6-0.7 mL of solvent is typically sufficient.[2] For ¹³C NMR, higher concentrations may be necessary.

    • Causality: Highly concentrated samples can lead to peak broadening and shifts due to increased viscosity and intermolecular interactions.[2] Aim for a concentration similar to what was likely used in the literature.

  • Filtration: Always filter your sample into the NMR tube through a pipette plugged with glass wool or a syringe filter.

    • Reasoning: Undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that are impossible to correct during processing.[5]

  • NMR Tube Quality: Use high-quality, clean, and dry NMR tubes. Scratches or imperfections in the glass can also degrade spectral quality.

Setting the Stage: NMR Data Acquisition Parameters

The parameters used to acquire your NMR data directly impact the quality and comparability of the final spectrum.

Key Acquisition Parameters for Comparative Analysis:

ParameterRecommendationRationale
Spectrometer Frequency Note the field strength (e.g., 400 MHz, 600 MHz) used for both your experiment and the literature data.While chemical shifts in ppm are field-independent, higher field strengths provide better signal dispersion, which can be crucial for resolving complex spectra.
Temperature Maintain a constant and known temperature. If possible, match the temperature used in the literature.Chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH), are sensitive to temperature changes.[6]
Referencing Use an internal standard. Tetramethylsilane (TMS) is the standard for most organic solvents, while DSS or TSP are used for aqueous samples.IUPAC recommends referencing all NMR spectra to the ¹H signal of TMS.[3][7] This provides a universal standard for comparing chemical shifts across different experiments and laboratories.
Number of Scans Acquire enough scans to achieve a good signal-to-noise ratio (S/N). A minimum S/N of 250:1 is recommended for high-precision quantitative work.[8]A high S/N is essential for accurate integration and the detection of low-intensity signals.
Relaxation Delay (d1) For quantitative accuracy, set the relaxation delay to at least 5 times the longest T₁ relaxation time of the nuclei of interest.Inadequate relaxation delays can lead to signal saturation and inaccurate integration values, a common source of error in quantitative NMR.[9]

Part 2: From Raw Data to Actionable Insights: Processing and Analysis

Once you have acquired your Free Induction Decay (FID), proper processing is essential to extract the data in a format suitable for comparison.

The Processing Workflow

The following steps are fundamental to processing 1D NMR data:

Caption: A typical workflow for processing 1D NMR data.

Most modern NMR software packages, such as TopSpin, Mnova, and NMRium, automate many of these steps.[10][11][12] However, it is crucial to inspect each step to ensure accuracy.

Reporting Your Data: The Language of NMR

For a meaningful comparison, your experimental data should be reported in a standardized format that aligns with literature conventions. The following information should be included for each relevant signal:

  • Chemical Shift (δ) in ppm

  • Integration (number of protons)

  • Multiplicity (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet)

  • Coupling Constant(s) (J) in Hz

  • Assignment (which nucleus in the molecule corresponds to the signal)

Example of Standard Data Reporting:

¹H NMR (400 MHz, CDCl₃, TMS): δ 7.26 (m, 5H, Ar-H), 5.14 (q, J = 7.1 Hz, 1H, CH), 2.05 (s, 3H, COCH₃), 1.62 (d, J = 7.1 Hz, 3H, CHCH₃).

Part 3: The Moment of Truth: Comparing Your Data to the Literature

This is the most critical phase, where you will assess the congruence between your experimental data and the reported values.

Quantitative Criteria for a "Good Match"

While some minor variations are expected, significant deviations should be investigated. The following table provides general guidelines for acceptable differences.

ParameterAcceptable DeviationRationale and Considerations
¹H Chemical Shift (δ) ± 0.02 ppmProtons are highly sensitive to their local electronic environment. Minor differences in concentration, temperature, or pH can cause small shifts. Protons involved in hydrogen bonding (e.g., -OH, -NH) can show larger variations.[13]
¹³C Chemical Shift (δ) ± 0.2 ppmCarbon chemical shifts are generally less sensitive to minor changes in experimental conditions compared to protons.[9]
Coupling Constants (J) ± 0.5 HzCoupling constants are transmitted through bonds and are less affected by environmental factors, making them a very reliable parameter for comparison. Significant differences in J values are a strong indicator of a structural discrepancy.
A Systematic Troubleshooting Workflow for Spectral Discrepancies

When your spectrum doesn't match the literature, a systematic approach is needed to identify the root cause.

Caption: A troubleshooting workflow for NMR spectral discrepancies.

Part 4: The Power of 2D NMR in Structural Verification

When 1D NMR spectra are ambiguous or show significant deviations from the literature, 2D NMR experiments are indispensable for unequivocally confirming the molecular structure.[10]

Key 2D NMR Experiments for Structural Verification
ExperimentInformation ProvidedApplication in Verification
COSY (Correlation Spectroscopy)Shows correlations between J-coupled protons (typically over 2-3 bonds).[14]Confirms proton-proton connectivity within spin systems. Essential for tracing out the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons.[15]Unambiguously assigns protons to their corresponding carbons, resolving overlap in the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over 2-4 bonds.[1]Connects different spin systems and functional groups, providing the overall molecular framework.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space correlations between protons that are close in proximity (<5 Å).[16][17]Crucial for determining stereochemistry and conformation, which can be a source of discrepancy with literature data.

Experimental Protocol: A Step-by-Step Guide to 2D NMR Interpretation for Verification

  • Acquire a Standard Set of 2D Spectra: This typically includes COSY, HSQC, and HMBC.

  • Analyze the COSY Spectrum: Identify all the proton-proton spin systems in your molecule.[14]

  • Assign Protons and Carbons using HSQC: Correlate the proton signals with their directly attached carbons.[15]

  • Connect the Fragments with HMBC: Use the long-range correlations to piece together the molecular structure.[1]

  • Compare the Determined Structure with the Target Structure: If the connectivity matches, you can be confident in your structural assignment.

  • Use NOESY/ROESY to Confirm Stereochemistry: If your molecule has stereocenters, these experiments can confirm the relative stereochemistry.[16][17]

By systematically analyzing these 2D NMR datasets, you can build an unambiguous picture of your molecule's structure, providing a definitive answer to any discrepancies with the literature.

Conclusion: A Rigorous and Confident Approach

Cross-referencing the NMR data of a synthesized compound with literature values is a cornerstone of chemical research. By adopting a meticulous and systematic approach to sample preparation, data acquisition, processing, and comparison, researchers can confidently verify the structure of their compounds. When discrepancies arise, a logical troubleshooting workflow, coupled with the power of 2D NMR spectroscopy, provides the tools to resolve ambiguities and ensure the scientific integrity of your work. This guide, grounded in the principles of expertise, authoritativeness, and trustworthiness, is intended to serve as a valuable resource for researchers at all levels, fostering a culture of rigor and excellence in structural elucidation.

References

  • BenchChem. (n.d.). Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives. Retrieved from BenchChem website.[10]

  • Davies, A. N., et al. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(4), 18-21.[3]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester website.[2]

  • Pauli, G. F., et al. (2016). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. Pure and Applied Chemistry, 88(1-2), 1-13.[18]

  • Keyes, P., et al. (2009). Automated compound verification using 2D-NMR HSQC data in an open-access environment. Magnetic Resonance in Chemistry, 47(1), 38-52.[15]

  • IUPAC. (1976). Recommendations for the presentation of NMR data for publication in chemical journals—B. Conventions relating to spectra from nuclei other than protons. Pure and Applied Chemistry, 45(3-4), 217-219.[19]

  • OpenPub. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. OpenPub Global Publisher.[1]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from Creative Biostructure website.[11]

  • Wikipedia. (2025). Comparison of nuclear magnetic resonance software. Retrieved from Wikipedia.[12]

  • Various Authors. (2021). What are the NMR spectra software available and which is the best one?Why? [Online forum post]. ResearchGate.[20]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 329-338.[8]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142.[21]

  • Mobli, M., & Hoye, T. R. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Annual Reports in NMR Spectroscopy (Vol. 110, pp. 1-38). Academic Press.[22]

  • Harris, T. K., et al. (2017). Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. Journal of Pharmaceutical Sciences, 106(11), 3217-3226.[23]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.[7]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from JEOL website.[24]

  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. Retrieved from Georgia Tech website.[25]

  • SourceForge. (n.d.). NMR Workbook Suite vs. Relevance Lab SPECTRA Comparison. Retrieved from SourceForge.[26]

  • Nadjeeb's Blog. (2020). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Nadjeeb's Blog.[27]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website.[14]

  • Gevorgyan, A., et al. (2021). Validation case study: Matching NMR spectra to composition of the molecule. In From Text to Insight: Large Language Models for Materials Science Data Extraction.[28]

  • Slashdot. (2025). Compare NMR Predictors vs. SpectraLayers in 2025. Retrieved from Slashdot.[29]

  • ResearchGate. (2025). Automated compound verification using 2D-NMR HSQC data in an open-access environment. Retrieved from ResearchGate.[30]

  • Putko, P., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. Chemical Communications, 60(18), 2486-2489.[31]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from University of Wisconsin-Madison website.[32]

  • Chemistry Stack Exchange. (2012). What factors are important for quantitative analysis of a proton 1D-NMR spectrum?. Retrieved from Chemistry Stack Exchange.[33]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Retrieved from Chemistry LibreTexts.[34]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy.[35]

  • Ghent University. (n.d.). Case studies — NMR Expertise Centre. Retrieved from Ghent University website.[6]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[36]

  • ResearchGate. (2025). Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. Retrieved from ResearchGate.[37]

  • ResearchGate. (2019). 1D 1H NMR spectra - what are normal shift deviations compared to literature values?. Retrieved from ResearchGate.[13]

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 629-638.[38]

  • ResearchGate. (n.d.). NMR Case Studies: Data Analysis of Complicated Molecules. Retrieved from ResearchGate.[39]

  • University of California, San Diego. (n.d.). NOESY and EXSY. Retrieved from UCSD SSPPS NMR Facility.[16]

  • Blümke, T., & Gil, R. R. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(34), 9034-9040.[40]

  • Chemistry LibreTexts. (2025). NOESY Spectra. Retrieved from Chemistry LibreTexts.[41]

  • ResearchGate. (2022). Does presence of acids impact the position of H2O peak in 1H NMR spectrum?. Retrieved from ResearchGate.[42]

  • Anasazi Instruments. (n.d.). How to Reduce 1H NMR – Quantitative Evaluation Errors. Retrieved from Anasazi Instruments website.[9]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics.[4]

  • Bruker. (2025). A case study on the analysis of exenatide using NMR spectroscopy. Retrieved from Bruker website.[43]

  • ResearchGate. (2025). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Retrieved from ResearchGate.[5]

  • University of California, San Diego. (2015). NOESY and ROESY. Retrieved from UCSD SSPPS NMR Facility.[17]

  • Chem Help ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy [Video]. YouTube.[44]

  • Szymański, S., et al. (2023). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models?. Journal of Chemical Information and Modeling, 63(21), 6646-6657.[45]

  • National Institutes of Health. (n.d.). Measurement of pH by NMR Spectroscopy in Concentrated Aqueous Fluoride Buffers. Retrieved from NIH website.[46]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(8), 2759-2763.[47]

  • National Institutes of Health. (n.d.). Exploring Accuracy Limits of Predictions of the 1H NMR Chemical Shielding Anisotropy in the Solid State. Retrieved from NIH website.[48]

Sources

A Comparative Guide to the Kinase Inhibitory Profiles of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The pyrrolopyridine scaffold, particularly its pyrrolo[2,3-d]pyrimidine isomer, is recognized as a "privileged" structure in medicinal chemistry. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a vast array of protein kinases.[1][2][3] This inherent property has made pyrrolopyridine derivatives a fertile ground for the development of targeted kinase inhibitors for various diseases, most notably cancers and autoimmune disorders.[1][2] However, the therapeutic efficacy and safety of these inhibitors are critically dependent on their inhibitory profile—specifically their potency against the intended target and their selectivity over other kinases.

This guide provides a comparative analysis of the kinase inhibitory profiles of different classes of pyrrolopyridine derivatives. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, focusing on key examples targeting the Janus Kinase (JAK) and Aurora Kinase families. Furthermore, this guide will present detailed, validated protocols for assessing kinase inhibition, empowering researchers to rigorously evaluate their own compounds.

Comparative Analysis of Pyrrolopyridine Derivatives

The versatility of the pyrrolopyridine scaffold allows for strategic modifications that can fine-tune its binding affinity and selectivity for different kinase targets. Selectivity is primarily conferred by the various substituents attached to the core nucleus, which can exploit subtle differences in the ATP-binding pockets of various kinases.[2]

Targeting the Janus Kinase (JAK) Family

The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that are crucial for cytokine signaling.[4][5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous inflammatory and autoimmune diseases, making JAKs a prime therapeutic target.[6][7][8]

Tofacitinib, a well-known pyrrolo[2,3-d]pyrimidine derivative, was a first-in-class JAK inhibitor approved for rheumatoid arthritis. While effective, it exhibits a "pan-JAK" inhibitory profile, meaning it inhibits multiple JAK isoforms with relatively low selectivity. This lack of selectivity, particularly against JAK2, has been associated with side effects like anemia and neutropenia.[9] This has driven the development of second-generation inhibitors with improved isoform selectivity.[9]

Table 1: Comparative Kinase Inhibitory Profile of JAK-Targeted Pyrrolopyridine Derivatives

CompoundPrimary Target(s)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Notes
Tofacitinib JAK1/JAK3112201>1000Limited selectivity against JAK2. Considered a pan-JAK inhibitor.[10]
Upadacitinib JAK1~4.3~24>1000~40~60-fold selective for JAK1 over JAK2 in cellular assays.[11][12]
Compound 23a JAK172>864>864N/A>12-fold selective for JAK1 over other JAKs.[9]
Compound 38a JAK11.81301100100Excellent potency for JAK1 and high selectivity over JAK2, JAK3, and TYK2.[13]

IC50 values represent the half-maximal inhibitory concentration and are indicative of a compound's potency. Lower values indicate higher potency. Data is compiled from multiple sources and assay conditions may vary.

The development from Tofacitinib to more selective inhibitors like Upadacitinib and other experimental compounds highlights key structure-activity relationships. For instance, researchers have found that specific substitutions on the pyrrolopyrimidine core can create interactions with unique residues in the ATP-binding pocket of JAK1, such as His-885, leading to enhanced selectivity.[9][13] The goal is to achieve potent inhibition of the disease-relevant kinase (e.g., JAK1 in many autoimmune conditions) while sparing other isoforms to minimize off-target effects.[9]

Targeting the Aurora Kinase Family

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[14][15] Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.[14][16] Several pyrrolopyridine and related pyrimidine derivatives have been developed as potent Aurora kinase inhibitors.[15][16]

For example, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives were identified as potent inhibitors of Aurora A kinase.[16] The most distinguished compound from this series, compound 2y, demonstrated IC50 values in the low nanomolar range against cancer cell lines and showed significant selectivity for Aurora A over other kinases like CHK1, CDK2, and MEK1.[16]

Another class of compounds, pyrazole diaminopyrimidines, were developed as dual inhibitors of KDR (a VEGFR) and Aurora B kinases.[17] While potent, these compounds often suffered from a lack of selectivity, acting as pan-kinase inhibitors, which limited their therapeutic potential.[17] This underscores the critical challenge in kinase inhibitor design: achieving potency against the desired target(s) without inhibiting a wide range of other kinases.

Key Signaling Pathways

Understanding the context in which these kinases operate is crucial. The JAK-STAT pathway, for instance, is a primary signaling cascade for numerous cytokines and growth factors.[5][7]

The JAK-STAT Signaling Pathway
  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[18]

  • STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[19] The STATs are then themselves phosphorylated by the JAKs.[4]

  • Dimerization & Nuclear Translocation: Phosphorylated STATs form dimers, which then translocate into the cell nucleus.[7]

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[4][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Gene Target Gene Transcription DNA->Gene Binding & Activation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrrolopyridine inhibitors.

Methodology: Profiling Kinase Inhibitors

To generate reliable and comparable data, standardized and robust assay methodologies are essential. The following protocols describe self-validating systems for determining inhibitor potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor by measuring the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[20] The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[21] A potent inhibitor will result in less ADP production and thus a lower luminescent signal.[21]

Workflow Diagram:

Kinase_Assay_Workflow Start Start PrepInhibitor 1. Prepare Serial Dilution of Inhibitor Start->PrepInhibitor AddKinase 2. Add Kinase Enzyme (Pre-incubation) PrepInhibitor->AddKinase InitiateRxn 3. Initiate Reaction (Add ATP/Substrate) AddKinase->InitiateRxn IncubateRxn 4. Incubate (e.g., 60 min at 30°C) InitiateRxn->IncubateRxn StopRxn 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) IncubateRxn->StopRxn IncubateStop 6. Incubate (e.g., 40 min at RT) StopRxn->IncubateStop DetectADP 7. Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) IncubateStop->DetectADP IncubateDetect 8. Incubate (e.g., 30 min at RT) DetectADP->IncubateDetect Readout 9. Measure Luminescence IncubateDetect->Readout Analysis 10. Plot Data & Calculate IC50 Readout->Analysis End End Analysis->End

Caption: Workflow for a luminescence-based in vitro kinase activity assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the pyrrolopyridine derivative (e.g., 10-point, 3-fold dilution) in DMSO. Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-kinase control (background).

    • Causality: Serial dilution is critical for generating a dose-response curve to accurately calculate the IC50.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the serially diluted inhibitor or DMSO control.[20]

  • Pre-incubation: Add the kinase of interest to each well. Incubate for 10-15 minutes at room temperature.

    • Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP.[20]

    • Trustworthiness: The ATP concentration should ideally be at or near its Km value for the specific kinase to ensure competitive inhibitors are evaluated under physiologically relevant conditions.

  • Reaction Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection (Step 1): Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]

  • ADP Detection (Step 2): Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.[20]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background (no-kinase control) from all wells. Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]

Conclusion

The pyrrolopyridine scaffold remains a cornerstone of modern kinase inhibitor design. As demonstrated through the comparison of JAK and Aurora kinase inhibitors, strategic chemical modifications can dramatically alter the potency and selectivity profile of these derivatives. The evolution from pan-JAK inhibitors like Tofacitinib to highly selective second-generation compounds illustrates the progress in the field, aimed at maximizing therapeutic benefit while minimizing mechanism-based side effects. The rigorous and validated experimental methodologies outlined in this guide are essential for the continued discovery and optimization of the next generation of pyrrolopyridine-based kinase inhibitors.

References

  • O'Shea, J. J., et al. (2015). JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition. Nature Reviews Immunology. Available at: [Link]

  • Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and STATs. Immunity. Available at: [Link]

  • Gadina, M., et al. (2018). The JAK-STAT pathway. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • Khan, I., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Cusabio. (n.d.). JAK-STAT Signaling Pathway. Cusabio. Available at: [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • Li, L., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Yousuf, M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]

  • Sundaramoorthi, R., et al. (2011). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry. Available at: [Link]

  • Chrencik, J., et al. (2018). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Scientific Reports. Available at: [Link]

  • Forster, M., et al. (2018). Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Williams, N. K., et al. (2019). The structural basis for the JAK1 selectivity of upadacitinib. Journal of Molecular Biology. Available at: [Link]

  • Kim, B. H., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Askew, B., et al. (2007). Pyrrolopyrazines and pyralopyrazines useful as inhibitors of protein kinases. Google Patents.
  • El-Adl, K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors. Dermatology and Therapy. Available at: [Link]

  • Sundaramoorthi, R., et al. (2003). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • McInnes, I. B., et al. (2019). Comparative effects of upadacitinib and tofacitinib on peripheral blood cells in rheumatoid arthritis. Arthritis Research & Therapy. Available at: [Link]

  • Clark, J. D., et al. (2014). The discovery of tofacitinib (CP-690,550), a pan-Janus kinase inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry. Available at: [Link]

  • Mok, C. C. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Annals of the Rheumatic Diseases. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Penning, T. D., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wilson, M. B., et al. (2015). Target kinase specificity profile for the pyrrolopyrimidine tyrosine kinase inhibitor, A-419259. ResearchGate. Available at: [Link]

  • Ali, M. A., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences. Available at: [Link]

  • Kamal, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports. Available at: [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • Al-Salahi, R., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules. Available at: [Link]

  • Sharma, A., et al. (2021). Recent advances in pharmacological diversification of Src family kinase inhibitors. Future Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key building block for aza-analogs of biologically active indole derivatives, presents unique synthetic challenges due to the electronic properties of the pyridine ring. This guide provides a head-to-head comparison of the most prominent synthetic routes to this valuable compound, offering insights into the strategic advantages and practical limitations of each methodology. Experimental data has been aggregated from authoritative sources to facilitate an objective assessment of performance.

Introduction to the Synthetic Landscape

The synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has been approached from several strategic angles, primarily involving the construction of the pyrrole ring onto a pre-existing pyridine core. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability considerations. This guide will focus on four key methodologies:

  • Reductive Cyclization of a Nitropyridine Derivative

  • The Leimgruber-Batcho Synthesis

  • The Hemetsberger-Knittel Synthesis

  • Palladium-Catalyzed Sonogashira Coupling

Each of these routes offers a distinct approach to the target molecule, with inherent trade-offs in terms of efficiency, robustness, and substrate scope.

Comparative Analysis of Synthetic Routes

For a direct comparison, the following table summarizes the key quantitative metrics for each synthetic pathway.

MetricReductive CyclizationLeimgruber-BatchoHemetsberger-KnittelSonogashira Coupling
Starting Material 4-Chloro-3-nitropyridine4-Methyl-3-nitropyridine4-Aminopyridine4-Amino-3-halopyridine
Key Reagents Diethyl oxalate, Zn/AcOHDMF-DMA, Pd/C, H₂Ethyl glyoxylate, NaN₃Terminal alkyne, Pd catalyst
Overall Yield GoodHighModerate to GoodVariable
Number of Steps 2232-3
Scalability GoodExcellentModerateGood
Safety Concerns Standard handling of nitro compounds and acidsUse of pyrophoric catalysts (Pd/C)Use of potentially explosive azidesHandling of flammable solvents and expensive catalysts
Substrate Scope Generally good for electron-deficient pyridinesBroad for substituted nitrotoluenesGood for various aldehydesBroad for aryl halides and alkynes

In-Depth Route Analysis and Experimental Protocols

Reductive Cyclization of a Nitropyridine Derivative

This classical approach is one of the most direct methods for the synthesis of the target molecule. The strategy relies on the condensation of a nitropyridine with diethyl oxalate, followed by a reductive cyclization of the resulting intermediate.

Causality Behind Experimental Choices: The electron-withdrawing nitro group in 4-chloro-3-nitropyridine activates the C4 position for nucleophilic aromatic substitution by the enolate of diethyl oxalate. The subsequent reduction of the nitro group to an amine is followed by an intramolecular cyclization and dehydration to form the pyrrole ring. Zinc in acetic acid is a common and effective reducing agent for this transformation.

Workflow Diagram:

G start 4-Chloro-3-nitropyridine + Diethyl Oxalate intermediate Ethyl 2-(3-nitro-pyridin-4-yl)-2-oxoacetate start->intermediate Base (e.g., NaOEt) product This compound intermediate->product Reductive Cyclization (e.g., Zn, AcOH) G start 4-Methyl-3-nitropyridine intermediate Enamine Intermediate start->intermediate DMF-DMA product 1H-pyrrolo[2,3-c]pyridine intermediate->product Reductive Cyclization (Pd/C, H₂) esterification Esterification product->esterification Acylation final_product This compound esterification->final_product G start Pyridine-4-carbaldehyde intermediate Ethyl 2-azido-3-(pyridin-4-yl)acrylate start->intermediate Ethyl azidoacetate, Base product This compound intermediate->product Thermolysis (e.g., refluxing xylene) G start 4-Amino-3-iodopyridine + Ethyl propiolate intermediate Ethyl 3-(4-aminopyridin-3-yl)propiolate start->intermediate Pd catalyst, Cu(I) co-catalyst, Base product This compound intermediate->product Cyclization (e.g., base or heat)

A Senior Application Scientist's Guide to Benchmarking Anti-Proliferative Activity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Establishing a Robust Framework for Anti-Proliferative Drug Discovery

In the quest for novel anticancer therapeutics, the rigorous evaluation of a compound's ability to inhibit cancer cell proliferation is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking the anti-proliferative activity of new chemical derivatives against established standards. By employing a systematic and scientifically sound approach, researchers can generate reliable and reproducible data, enabling confident decision-making in the drug discovery pipeline. We will delve into the practical and theoretical considerations of the MTT assay, a widely adopted method for assessing cell viability, and contextualize the results through a direct comparison with well-characterized chemotherapeutic agents, doxorubicin and cisplatin. This guide is designed to empower researchers with the expertise to not only execute these assays with precision but also to interpret the data with a nuanced understanding of the underlying biological mechanisms.

The Scientific Bedrock: Understanding the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of metabolically active cells.[1] The principle of this assay is centered on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are only active in viable cells.[1] These enzymes cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1] By solubilizing these crystals and measuring the absorbance of the resulting solution, we can indirectly quantify cell viability.[1]

Experimental Workflow: A Visual Guide

To ensure clarity and reproducibility, the experimental workflow for assessing anti-proliferative activity is outlined below. This diagram illustrates the key stages, from initial cell culture to the final data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Prepare Drug Dilutions (New Derivatives & Standards) treatment 4. Treat Cells (Incubate 24-72h) compound_prep->treatment mtt_addition 5. Add MTT Reagent (Incubate 2-4h) solubilization 6. Solubilize Formazan (e.g., DMSO) mtt_addition->solubilization read_absorbance 7. Read Absorbance (570 nm) calculate_ic50 8. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A streamlined workflow for assessing the anti-proliferative effects of new compounds.

Detailed Protocol: MTT Assay for Adherent Cells

This protocol provides a step-by-step methodology for conducting the MTT assay on adherent cancer cell lines. The rationale behind each step is explained to foster a deeper understanding of the experimental choices.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution[1]

  • Complete cell culture medium appropriate for the chosen cell line

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2] Vortex or sonicate to ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm filter and store it protected from light at 4°C for short-term use or at -20°C for long-term storage.[2] Rationale: A sterile, homogenous MTT solution is crucial for consistent results. Light sensitivity necessitates protected storage.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing adherent cells using trypsinization.

    • Resuspend the cells in fresh, complete medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line but typically ranges from 1,000 to 100,000 cells per well.[3]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[1] Include wells for a "medium only" blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 12-24 hours to allow for cell attachment.[3] Rationale: Allowing cells to attach and resume normal growth post-trypsinization is critical for a healthy starting cell population.

  • Compound Treatment:

    • Prepare serial dilutions of your new derivatives and the standard drugs (doxorubicin and cisplatin) in the appropriate cell culture medium.

    • Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various drug concentrations. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[1] Rationale: The incubation period should be sufficient to observe a significant anti-proliferative effect and may need to be optimized for different compounds and cell lines.

  • MTT Incubation:

    • After the treatment period, carefully aspirate the drug-containing medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate at 37°C for 2-4 hours.[3] During this time, purple formazan crystals will become visible within the cells when observed under a microscope. Rationale: Serum-free medium is often recommended during MTT incubation to avoid potential interference from serum components.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization. Rationale: Complete dissolution of the formazan is essential for accurate absorbance readings.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. Readings should be taken within one hour of solubilization.

Data Analysis and Interpretation: From Absorbance to IC50

The raw absorbance data must be processed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell proliferation by 50%.

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.

  • Normalization to Control: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells using the following formula: % Cell Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data. The IC50 value can then be interpolated from this curve as the concentration at which 50% cell viability is observed.[4] Software such as GraphPad Prism or specialized Excel add-ins can be used for this analysis.[4][5]

Benchmarking Against Standards: Doxorubicin and Cisplatin

To contextualize the anti-proliferative activity of new derivatives, it is essential to compare their IC50 values against those of well-established chemotherapeutic agents. Doxorubicin and cisplatin are frequently used as positive controls due to their potent and well-characterized mechanisms of action.

Mechanisms of Action of Standard Drugs
  • Doxorubicin: This anthracycline antibiotic primarily exerts its anti-proliferative effects through two main mechanisms: DNA intercalation and inhibition of topoisomerase II.[6][7] By inserting itself between DNA base pairs, doxorubicin obstructs DNA replication and transcription.[6][7] Its inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and the induction of apoptosis.[7] Doxorubicin can also generate reactive oxygen species (ROS), contributing to its cytotoxicity.[8][9]

  • Cisplatin: As a platinum-based compound, cisplatin's primary mode of action is the formation of covalent adducts with DNA, primarily with purine bases.[10] This cross-linking of DNA interferes with DNA replication and repair, triggering cell cycle arrest and ultimately leading to apoptosis.[11][12]

The diagram below illustrates the simplified signaling cascade initiated by these standard drugs, leading to the inhibition of cell proliferation.

pathway cluster_drug Chemotherapeutic Agent cluster_cellular Cellular Response cluster_outcome Outcome Dox Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Dox->DNA_Damage Intercalation & Inhibition Cis Cisplatin Cis->DNA_Damage Adduct Formation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition Inhibition of Cell Proliferation Apoptosis->Inhibition

Caption: Simplified mechanism of action for doxorubicin and cisplatin leading to anti-proliferative effects.

Comparative IC50 Values

The following table provides a summary of reported IC50 values for doxorubicin and cisplatin in commonly used cancer cell lines. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number and specific assay protocols.[13][14]

Cell LineDrugIC50 (µM) - 48h Exposure (unless noted)Reference(s)
HeLa (Cervical Cancer)Doxorubicin1.00[15]
2.92 (24h)[13]
Cisplatin4.00[16]
MCF-7 (Breast Cancer)Doxorubicin2.50 (24h)[13]
8.31[17]
CisplatinData varies significantly across studies[14]
A549 (Lung Cancer)Doxorubicin1.50[15]
>20 (24h)[13]
Cisplatin12.74[16]
16.48 (24h)[18]

Note: The variability in published IC50 values underscores the importance of running standard compounds in parallel with new derivatives in every experiment.

Conclusion: A Path to Confident Drug Candidate Selection

This guide has provided a detailed roadmap for the robust benchmarking of the anti-proliferative activity of novel chemical entities. By adhering to the principles of scientific integrity, employing a validated experimental protocol, and contextualizing data against established standards, researchers can generate high-quality, reliable results. This systematic approach not only ensures the validity of the data but also provides a solid foundation for the subsequent stages of the drug discovery and development process. The consistent and rigorous application of these methodologies will ultimately contribute to the successful identification of promising new anticancer agents.

References

  • Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]

  • Gorska, M., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11459. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Retrieved from [Link]

  • Avendaño, C., & Menéndez, J. C. (2015). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. International Journal of Molecular Sciences, 16(8), 17730–17757. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Denard, B., et al. (2012). Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1. eLife, 1, e00090. Retrieved from [Link]

  • YouTube. (2020, September 22). Antineoplastic agents Cisplatin. Retrieved from [Link]

  • Guney, S., et al. (2020). The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. Middle Black Sea Journal of Health Science, 6(2), 163-168. Retrieved from [Link]

  • Sritularuk, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. Retrieved from [Link]

  • Sritularuk, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. Retrieved from [Link]

  • Chapuy, B., et al. (2019). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 133(1), 57–67. Retrieved from [Link]

  • Agunloye, E., & Akanni, O. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results? Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Ghavami, S., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Reports, 33(5), 2534–2542. Retrieved from [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. Retrieved from [Link]

  • Protocol online. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Woźniak, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12255. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. Retrieved from [Link]

  • Yilmaz, M., et al. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(3), 452-460. Retrieved from [Link]

  • Li, Y., et al. (2018). PD-0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. Journal of Cellular and Molecular Medicine, 22(12), 5971–5980. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrrolopyridine Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyrrolopyridine-based kinase inhibitors. We will delve into the strategic rationale behind key methodological choices, present a robust and self-validating workflow, and demonstrate how to interpret the resulting data to drive informed decisions in drug discovery projects. The pyrrolopyridine scaffold, as a deaza-isostere of adenine, serves as an excellent "hinge-binding" moiety, making it a privileged structure in the design of ATP-competitive kinase inhibitors.[1][2] Understanding how structural modifications to this core influence binding affinity and selectivity across different kinase targets is paramount for optimizing lead compounds.

The Strategic Imperative for Comparative Docking

In kinase inhibitor discovery, a single docking score is a number; a comparative analysis is an insight. Kinases share a structurally conserved ATP-binding pocket, which often leads to challenges in achieving inhibitor selectivity.[3] Off-target effects are a primary cause of toxicity and clinical trial failure.[4] Therefore, the central goal is not merely to find a compound that binds strongly to the target of interest but to understand its potential for cross-reactivity with other kinases.

Comparative docking serves two primary functions:

  • Selectivity Profiling: By docking a series of analogs against a panel of kinases (e.g., the primary target and key anti-targets), we can computationally predict which modifications enhance selectivity. This allows for the early prioritization of compounds with a lower likelihood of off-target effects.

  • Structure-Activity Relationship (SAR) Elucidation: This process helps rationalize experimental SAR data.[5][6] For instance, if adding a methyl group at a specific position improves potency, docking can reveal whether this is due to a new, favorable hydrophobic interaction or an induced conformational change in the active site.

Our approach is grounded in the principle that computational models are most powerful when used to generate testable hypotheses. The workflow described herein is designed to produce reliable and reproducible results that can guide subsequent synthetic and bioassay efforts.

The Comparative Docking Workflow: A Validated Protocol

A robust docking protocol is a self-validating one. The inclusion of a "re-docking" step for the co-crystallized ligand is a critical internal control.[7][8] If the docking protocol cannot accurately reproduce the experimentally determined binding pose, its predictions for novel analogs are inherently unreliable.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis T_Select 1. Target Selection (e.g., EGFR, VEGFR2) PDB_DL 2. Download PDB Structures (e.g., 4HJO, 4ASD) T_Select->PDB_DL Prot_Prep 3. Protein Preparation (Add H, Assign Charges, Remove Water) PDB_DL->Prot_Prep Grid_Gen 5. Grid Generation (Define Active Site Box) Prot_Prep->Grid_Gen Lig_Prep 4. Ligand Preparation (2D->3D, Ionization States, Energy Min.) Dock_Run 8. Dock Pyrrolopyridine Analogs Lig_Prep->Dock_Run Re_Dock 6. Protocol Validation (Re-dock co-crystallized ligand) Grid_Gen->Re_Dock RMSD_Calc 7. RMSD Calculation (Must be < 2.0 Å) Re_Dock->RMSD_Calc RMSD_Calc->Dock_Run If Validated Pose_Vis 9. Pose Visualization & Interaction Analysis Dock_Run->Pose_Vis Score_Comp 10. Comparative Analysis (Binding Energy, H-Bonds) Pose_Vis->Score_Comp Hypo_Gen 11. Hypothesis Generation (SAR & Selectivity Insights) Score_Comp->Hypo_Gen

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Target Selection and Structure Preparation:

  • Causality: The choice of targets is dictated by the project goals. For this guide, we select two well-studied tyrosine kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). They represent distinct families and allow for a meaningful selectivity comparison.[2]

  • Protocol:

    • Download crystal structures from the Protein Data Bank (PDB). We will use PDB IDs: 4HJO (EGFR) and 4ASD (VEGFR2).[9]

    • Prepare the protein using a standard tool (e.g., Protein Preparation Wizard in Maestro, or AutoDockTools). This involves:

      • Removing all solvent molecules. Rationale: Crystallographic waters can sterically hinder ligand docking unless a specific water is known to mediate binding.

      • Adding hydrogen atoms. Rationale: Crystal structures often lack hydrogens, which are essential for defining correct tautomeric/ionization states and forming hydrogen bonds.

      • Assigning partial charges using a force field (e.g., OPLS, AMBER). Rationale: This is critical for calculating electrostatic interactions.

      • Performing a restrained energy minimization. Rationale: This relieves any steric clashes in the structure without significantly altering the experimentally determined coordinates.

2. Ligand Preparation:

  • Causality: Ligands must be converted from 2D representations to low-energy 3D conformations with correct protonation states to be suitable for docking.

  • Protocol:

    • Sketch two hypothetical pyrrolopyridine analogs: a core scaffold (Analog A) and a substituted version (Analog B).

    • Use a ligand preparation tool (e.g., LigPrep, RDKit) to:

      • Generate a 3D conformation.

      • Determine likely protonation states at a physiological pH of 7.4 ± 0.5. Rationale: The charge state of a ligand dramatically affects its potential interactions.

      • Generate low-energy conformers. Rationale: Docking flexible ligands requires sampling multiple conformations to find the best fit.

3. Docking Protocol Validation (Re-docking):

  • Causality: This is the most critical step for ensuring the trustworthiness of your results. The docking algorithm and scoring function must be able to reproduce the known binding mode of a reference ligand.

  • Protocol:

    • Define the active site by generating a docking grid centered on the co-crystallized ligand in the prepared protein structure (e.g., Erlotinib in 4HJO). The grid box should be large enough to encompass the entire binding site.

    • Extract the co-crystallized ligand and dock it back into the active site using your chosen software (e.g., Glide, AutoDock Vina).

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. A successful validation requires an RMSD < 2.0 Å .[7]

4. Comparative Docking Execution:

  • Protocol:

    • Using the validated protocol (i.e., the same grid and settings), dock Analog A and Analog B into the active sites of both EGFR and VEGFR2.

    • Most docking programs will generate multiple binding poses for each ligand. Retain the top-scoring poses (e.g., 5-10) for further analysis.

Results and Interpretation: From Data to Decisions

The analysis phase synthesizes docking scores with a visual inspection of binding poses to build a coherent story about SAR and selectivity.

Visualizing the Binding Mode

A visual representation of the ligand-protein interactions is essential for understanding the structural basis of binding.

G cluster_kinase Kinase Active Site Hinge Hinge Region (e.g., Met793 in EGFR) Gatekeeper Gatekeeper Residue (e.g., Thr790) DFG_Loop DFG Motif (Asp855) Hydrophobic_Pocket Hydrophobic Pocket Ligand Pyrrolopyridine Analog Ligand->Hinge H-Bond (Key for Affinity) Ligand->Gatekeeper Steric Clash (Selectivity) Ligand->DFG_Loop Ionic/H-Bond Ligand->Hydrophobic_Pocket Hydrophobic Int.

Caption: Key interactions of a pyrrolopyridine inhibitor in a kinase active site.

Comparative Data Analysis

Summarize the quantitative results in a table for clear comparison. Here we present a hypothetical dataset for our two analogs against EGFR and VEGFR2.

LigandTarget KinasePDB IDDocking Score (kcal/mol)H-Bond Interactions (Hinge Region)Key Hydrophobic/Other Interactions
Analog A EGFR4HJO-9.5Yes (Met793)Leu718, Val726
(Core Scaffold)VEGFR24ASD-8.2Yes (Cys919)Val848, Leu889
Analog B EGFR4HJO-10.8Yes (Met793)Leu718, Val726, Leu844 (new)
(Substituted)VEGFR24ASD-7.9Yes (Cys919)Val848, Leu889 (Steric clash with Glu885)

Interpretation of Hypothetical Results:

  • SAR Insight: The substitution in Analog B leads to a significant improvement in the docking score for EGFR (-9.5 → -10.8 kcal/mol). Visual inspection reveals this is due to a new hydrophobic interaction with Leu844. This provides a testable hypothesis: the specific substitution on Analog B enhances EGFR binding.

  • Selectivity Insight: Analog B shows a worse docking score for VEGFR2 compared to the core scaffold (-8.2 → -7.9 kcal/mol). Analysis of the binding pose suggests that the added substituent creates a steric clash with residue Glu885 in the VEGFR2 active site, which is not present in EGFR. This suggests the substitution may confer selectivity for EGFR over VEGFR2.

  • Trustworthiness Check: In both kinases, the pyrrolopyridine core of both analogs forms the critical hydrogen bond with the hinge region residue (Met793 in EGFR, Cys919 in VEGFR2).[6] This is a hallmark of this inhibitor class and increases confidence in the predicted binding modes.

Limitations and Best Practices

While powerful, molecular docking is a simplified model of a complex biological system. It is crucial to acknowledge its limitations:

  • Scoring Function Inaccuracies: Scoring functions are approximations of binding free energy and can sometimes fail to rank compounds correctly.[10]

  • Static Receptor: Most standard docking protocols treat the protein as rigid, ignoring the induced fit effects that occur in reality.

  • Solvation Effects: The treatment of water and solvation is highly simplified.

To mitigate these, consider advanced techniques like Molecular Dynamics (MD) simulations to assess the stability of the docked poses over time and calculate binding free energies with greater accuracy.[11][12] Ultimately, all computational predictions must be validated through experimental bioassays.

References

  • Jadhav, S. A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]

  • Ferrè, F., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics.[4][13] Available at: [Link]

  • Yousuf, M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents.[3] Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). MDPI. Available at: [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry.[5] Available at: [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[2] Available at: [Link]

  • Lee, J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[6] Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). PubMed Central. Available at: [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). PubMed.[14] Available at: [Link]

  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances.[11] Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). MDPI. Available at: [Link]

  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). Anticancer Research. Available at: [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2021). Briefings in Bioinformatics. Available at: [Link]

  • Design and Discovery of Kinase Inhibitors Using Docking Studies. (2020). ResearchGate. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Institutes of Health. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. Available at: [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2014). PubMed. Available at: [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2022). ResearchGate. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). MDPI. Available at: [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). Semantic Scholar. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]

  • QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. (2017). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][15]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2022). PubMed Central. Available at: [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (2022). BMC Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. As a nitrogen-containing heterocyclic compound, this substance requires careful handling based on established safety protocols for hazardous chemical waste. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined are grounded in regulatory standards and best laboratory practices to ensure personnel safety and environmental compliance.

Part 1: Hazard Assessment and Waste Characterization

The foundation of any disposal protocol is a thorough understanding of the material's potential hazards and its regulatory classification. While specific toxicological data for this compound is not extensively documented, its structure as a pyridine derivative informs a precautionary approach.

Inferred Hazards and Prudent Practice

The pyridine moiety is the primary structural alert for hazard assessment. Pyridine itself is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin.[1][2] Therefore, it is scientifically prudent to handle this compound as a hazardous substance with similar potential risks. In the absence of specific data, laboratory personnel should treat any unknown or uncharacterized chemical waste as hazardous.[3]

Regulatory Framework: The EPA and RCRA

In the United States, the disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This "cradle-to-grave" system mandates that hazardous waste be correctly identified, managed, and tracked from generation to final disposal.[6] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Flashpoint <140°F (<60°C).[7]

  • Corrosivity: pH ≤ 2 or ≥ 12.5.[7]

  • Reactivity: Unstable, explosive, or generates toxic gases when mixed with water.[7]

  • Toxicity: Harmful when ingested or absorbed.

Given the flammability of related pyridine compounds, this compound waste should be managed as, at minimum, an ignitable (and potentially toxic) hazardous waste.

Part 2: Pre-Disposal Protocol: Safe Collection and Storage

Proper collection and storage are critical to prevent accidental exposure and ensure regulatory compliance. All waste must be accumulated in a designated area, known as a Satellite Accumulation Area (SAA), which is at or near the point of generation.[7][8]

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent splashes and protect against potential serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves.To avoid skin contact, which may cause irritation or toxic effects.[1]
Protective Clothing A standard laboratory coat.To protect personal clothing and prevent skin contamination.
Respiratory Work within a certified chemical fume hood.To prevent inhalation of potentially harmful vapors.[9]
Step-by-Step Waste Collection and Storage
  • Container Selection : Designate a chemically compatible, leak-proof container with a secure, tight-fitting lid for the collection of this compound waste.[8][10] The original product container is often a suitable choice if it is in good condition.[8]

  • Waste Segregation : This is a non-negotiable safety step. Collect waste this compound separately from other waste streams. NEVER mix it with incompatible materials such as strong oxidizing agents or strong acids (especially nitric acid), as this can lead to violent reactions.[8][9]

  • Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "Waste this compound"

    • The words "Hazardous Waste"

    • A clear statement of the potential hazards (e.g., "Flammable," "Toxic")

    • The date on which waste was first added to the container.

  • Storage in SAA : Keep the sealed waste container in a designated Satellite Accumulation Area.[7] This area must be under the control of the laboratory personnel generating the waste. Ensure the container remains closed at all times except when adding waste.[3][7]

Part 3: Final Disposal Workflow

The ultimate disposal of this compound must be handled by licensed professionals. Under no circumstances should this chemical be disposed of via a sink drain or in the regular trash.[1][3]

Disposal Decision Workflow

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedure
  • Contact EHS : Once your waste container is full or you no longer intend to add to it, contact your institution's Environmental Health and Safety (EHS) or equivalent department.[3] They will provide specific instructions and facilitate the disposal process.

  • Arrange for Professional Pickup : Your EHS office will schedule a pickup with a licensed hazardous waste disposal contractor.[11] This ensures the waste is handled, transported, and disposed of in full compliance with all federal, state, and local regulations.

  • Documentation : The waste will be tracked using a hazardous waste manifest system from your laboratory to its final destination, ensuring a documented chain of custody.[12]

  • Final Treatment : The most common and effective disposal method for pyridine-based chemical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[13]

Part 4: Emergency Procedures

Accidents can happen despite careful planning. A clear and rehearsed emergency response plan is crucial.

Spill Management
  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or the ventilation is poor.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain and Absorb : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[1][14] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste : Carefully scoop the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[14]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Report : Report the incident to your supervisor and EHS office.

Accidental Exposure
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9]
Inhalation Move the affected person to fresh air immediately.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.
Follow-up Seek immediate medical attention for all routes of exposure. Provide the medical team with the chemical name and Safety Data Sheet (SDS) if available.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
  • EPA Hazardous Waste Management. (2024, April 29).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Standard Operating Procedure: Pyridine. (n.d.).
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Safety Data Sheet: Pyridine. (2025, August 5). Sigma-Aldrich.
  • 1H-PYRROLO[2,3-C]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER | 24334-19-8. (2025, October 14). Chemicalbook.
  • Safety Data Sheet: 2-Ethylpyridine. (2025, December 18). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). Biosynth.
  • ETHYL 1H-PYRROLO[3,4-C]PYRIDINE-2(3H)
  • Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (n.d.). Benchchem.
  • 67058-73-5|Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxyl
  • Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. (n.d.).
  • 1H-Pyrrolo[2,3-C]Pyridine-5-Carboxylic Acid, Ethyl Ester. (n.d.). Echemi.

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment
  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • GHS Pictogram: GHS07 (Exclamation Mark).

Based on the structure, which includes a pyridine ring, we can infer additional potential hazards from the parent compound, pyridine. Pyridine is known to affect the central nervous system, liver, and kidneys.[2] Exposure can cause headache, dizziness, nausea, and dermatitis.[2] Therefore, it is prudent to handle this compound with the assumption that it may share some of these toxicological properties.

Table 1: Hazard Summary and GHS Classification

Hazard StatementGHS ClassificationAssociated Pictogram
H302: Harmful if swallowedAcute toxicity, Oral (Cat 4)GHS07
H315: Causes skin irritationSkin corrosion/irritation (Cat 2)GHS07
H319: Causes serious eye irritationSerious eye damage/eye irritation (Cat 2A)GHS07
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Cat 3), Respiratory tract irritationGHS07
Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and dust. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for handling pyridine and its derivatives, offering good resistance.[3] Given that nitrile gloves provide protection against a range of chemicals, including weak acids and caustics, they are a suitable choice for this compound.[4][5] However, it is crucial to note that nitrile gloves have poor resistance to certain organic solvents like halogenated and aromatic hydrocarbons.[4][6][7] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Table 2: Occupational Exposure Limits for Pyridine (as a reference)

OrganizationTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit)
OSHA (PEL)5 ppm (15 mg/m³)-
NIOSH (REL)5 ppm (15 mg/m³)-
ACGIH (TLV)1 ppm-

Source: OSHA, NIOSH[8][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

3.1. Preparation and Weighing:

  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste containers are inside the fume hood.

  • Weighing: As the compound is a solid, care must be taken to avoid generating dust. Use a micro-spatula to carefully transfer the solid to a tared weigh boat on an analytical balance located inside the fume hood or in a containment enclosure.

  • Container Handling: Keep the primary container tightly sealed when not in use.

3.2. Dissolution and Transfer:

  • Solvent Addition: Add the solvent to the solid in a flask or beaker slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a heating mantle with a stirrer and ensure the setup is secure.

  • Transfer: Use a pipette or a funnel to transfer the solution to the reaction vessel.

3.3. Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) to remove any residual contamination.

  • Hand Washing: After removing PPE, wash hands thoroughly with soap and water.

Experimental Workflow Diagram

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Work Area in Fume Hood prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 weigh Weigh Solid Compound Carefully prep3->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve transfer Transfer Solution to Reaction Vessel dissolve->transfer decon Decontaminate Work Area and Equipment transfer->decon After Experiment waste Segregate and Label Hazardous Waste decon->waste dispose Dispose of Waste via Licensed Contractor waste->dispose spill Spill Containment and Cleanup exposure First Aid for Exposure

Caption: Workflow for safe handling of the compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

  • Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[12] Collect the absorbed material into a labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office.[10]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: All waste containing this compound, including excess material, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10][12]

  • Disposal Method: The recommended method for the disposal of pyridine and its derivatives is high-temperature incineration by a licensed hazardous waste disposal contractor.[12][13][14] Never dispose of this compound down the drain or in the regular trash.[3][12]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to innovation and discovery.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Occupational Safety and Health Administration. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • NIOSH. (n.d.). Pyridine - IDLH. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Haz-Map. (n.d.). Pyridine - Hazardous Agents. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). This compound. Retrieved from [Link]

  • NIOSH. (n.d.). Index of Chemical Names : A. Centers for Disease Control and Prevention. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.